Buparvaquone
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-[(4-tert-butylcyclohexyl)methyl]-4-hydroxynaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-21(2,3)14-10-8-13(9-11-14)12-17-18(22)15-6-4-5-7-16(15)19(23)20(17)24/h4-7,13-14,22H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGDTWQGGLJCTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)CC2=C(C3=CC=CC=C3C(=O)C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057849 | |
| Record name | Buparvaquone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88426-33-9 | |
| Record name | Buparvaquone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088426339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buparvaquone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUPARVAQUONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0354RT7LG4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Buparvaquone Synthesis Pathways and Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buparvaquone (2-[(4-tert-butylcyclohexyl)methyl]-3-hydroxy-1,4-naphthalenedione) is a crucial second-generation hydroxynaphthoquinone used extensively in veterinary medicine for the treatment and prophylaxis of theileriosis, a parasitic disease in cattle.[1] The efficacy of this compound has driven significant research into its synthesis, leading to the development of multiple synthetic pathways. This technical guide provides a comprehensive overview of the core synthetic routes to this compound, detailing the precursors, reaction conditions, and experimental protocols. Quantitative data is summarized for comparative analysis, and all pathways are visualized through logical diagrams.
Core Synthesis Pathways
Several distinct synthetic strategies for this compound have been reported in scientific literature and patents. These pathways differ in their starting materials, catalysts, and overall efficiency. The most prominent routes are detailed below.
Pathway 1: From 2-Ethoxy-1,4-naphthoquinone and p-tert-Butylcyclohexyl Acetic Acid
This pathway represents an improvement over earlier methods, offering a higher overall yield. The synthesis proceeds through a condensation reaction followed by hydrolysis.
Experimental Protocol:
Step 1: Condensation
-
In a reaction vessel, combine 2-ethoxy-1,4-naphthoquinone (10.1 kg, 50 mol), p-tert-butylcyclohexyl acetic acid (9.9 kg, 50 mol), and silver nitrate (2.5 kg, 14.7 mol) in acetonitrile (70 kg).[2][3]
-
Heat the mixture to reflux under stirring.
-
Slowly add an aqueous solution of ammonium persulfate (30 kg in 120 kg of water) over a period of one hour.[2]
-
Continue refluxing the reaction mixture for 5 hours.[2]
-
After the reaction is complete, cool the mixture to below 50°C.
-
Add water to precipitate the product, and extract with chloroform.
-
Wash the organic phase with water and concentrate under reduced pressure to obtain the intermediate product.[2]
Step 2: Hydrolysis
-
Dissolve the intermediate product from the previous step in methanol.
-
Heat the solution to reflux.
-
Add a solution of potassium hydroxide (4 kg in 40 kg of water) dropwise over 15 minutes.
-
Continue the reflux for 2 hours to facilitate hydrolysis.[2]
-
Cool the reaction mixture to room temperature and adjust the pH to 3-4 using concentrated hydrochloric acid.[4]
-
Add water to precipitate the crude this compound.
-
Extract the crude product with toluene, wash the organic phase until neutral, and concentrate under reduced pressure to obtain the crude this compound.[2]
Step 3: Purification
-
Dissolve the crude this compound in ethyl acetate.
-
Add activated carbon and heat the mixture.
-
Filter the hot solution and allow the filtrate to cool, inducing crystallization.
-
Filter the crystals, wash with methanol, and dry to obtain pure this compound.[4]
Caption: Synthesis of this compound from 2-Ethoxy-1,4-naphthoquinone.
Pathway 2: From Isochromane-1,4-dione and p-tert-Butylcyclohexyl Acetaldehyde
This innovative pathway avoids the use of expensive silver nitrate as a catalyst, resulting in a significantly higher yield. The synthesis involves a condensation reaction followed by a rearrangement.
Experimental Protocol:
Step 1: Condensation
-
In a three-necked flask under an argon atmosphere, dissolve isochromane-1,4-dione (1.62 g, 0.01 mol) in acetic acid (20 ml).[5]
-
Slowly add a solution of p-tert-butylcyclohexyl acetaldehyde (1.82 g, 0.01 mol) in acetic acid.
-
Add isobutylamine (0.87 ml, 0.01 mol) to the reaction mixture.[6]
-
Heat the mixture to 60°C and maintain the reaction for 4 hours.[5]
-
After completion, the intermediate product, 3-[(4-tert-butylcyclohexyl)methylene]-1H-isochromene-1,4(3H)-dione, is formed.
Step 2: Rearrangement and Purification
-
Take the intermediate from the previous step (9 g) and dissolve it in methanol (90 ml).[6]
-
Add sodium methoxide (2.8 g) and stir the mixture at 25-30°C for 15-20 hours.[6]
-
Dilute the reaction mixture with water (90 ml) to precipitate a yellow solid.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a mixture of methanol and water to obtain pure this compound (yield: 64.8%).[5]
-
The final product can be further purified by recrystallization from methyl isobutyl ketone (MIBK).[6]
Caption: this compound synthesis from Isochromane-1,4-dione.
Pathway 3: From tert-Butylcyclohexyl Acetic Acid, Sodium Omadine, and 1,4-Naphthoquinone
This route proceeds via a 2-thioxo-pyridin-1-yl ester intermediate and offers a cost-effective and operationally simple method for this compound synthesis.
Experimental Protocol:
Step 1: Formation of tert-Butylcyclohexyl Acetyl Chloride
-
In a 1000 mL four-necked flask, dissolve p-tert-butylcyclohexylacetic acid (60 g, 0.3 mol) in dichloromethane (400 mL).
-
Cool the solution in an ice-water bath and add thionyl chloride (65 mL, 0.9 mol) dropwise.
-
After the addition, remove the ice-water bath and heat the solution to reflux for 4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain a yellow-brown solid of tert-butylcyclohexyl acetyl chloride.[7]
Step 2: Synthesis of tert-Butylcyclohexyl Acetic Acid 2-thioxo-pyridin-1-yl Ester
-
Dissolve the tert-butylcyclohexyl acetyl chloride from the previous step in dichloromethane (600 mL).
-
Cool the solution in an ice-water bath and add sodium omadine (2-pyridinethiol-1-oxide, sodium salt) in portions.
-
Add triethylamine (41.5 mL, 0.3 mol) and stir the mixture at room temperature for 3 hours.
-
Wash the organic phase with water and concentrate to obtain the crude pyridinethione ester.[7]
Step 3: Reaction with 1,4-Naphthoquinone
-
Combine the crude pyridinethione ester with 1,4-naphthoquinone in a suitable solvent and heat to effect an addition reaction, forming 2-[(4-tert-butylcyclohexyl)methyl]-3-(2-pyridinylsulfanyl)-1,4-naphthalenedione.[2]
Step 4: Hydrolysis
-
In a 250 mL four-neck reaction bottle, place 2-[(4-tert-butylcyclohexyl)methyl]-3-(2-pyridylthio)-1,4-naphthalenedione (15 g, 0.036 mol).
-
Add methanol (35 mL), potassium phosphate trihydrate (31.95 g, 0.12 mol), and water (82 mL).
-
Heat the mixture to 50-55°C and react for 2 hours.
-
Cool to room temperature, filter, and wash the filtrate with n-pentane.
-
Acidify the aqueous phase with concentrated hydrochloric acid to a pH of 4-5 to precipitate the crude this compound.[7]
Step 5: Purification
-
Filter the crude solid, wash with water, and dry.
-
Recrystallize the crude product from isopropanol to obtain pure this compound.[2]
Caption: this compound synthesis via a Pyridinethione Ester intermediate.
Other Notable Pathways
-
From 2-Chloro-1,4-naphthoquinone: This is one of the earliest and most frequently cited methods. It involves the condensation of 2-chloro-1,4-naphthoquinone with p-tert-butylcyclohexyl acetic acid, typically catalyzed by silver nitrate and initiated by ammonium persulfate. The resulting intermediate, 2-((4-tert-butylcyclohexyl)methyl)-3-chloro-1,4-naphthalenedione, is then hydrolyzed to this compound using a base such as potassium hydroxide in methanol at elevated temperatures (60-65°C).[4][6] This route is known for its relatively low overall yield of around 15%.[4]
-
From o-Phthalic Acid Diester: This pathway involves the condensation of an o-phthalic acid diester with 2-(4-tert-butylcyclohexylmethyl)succinic acid diester. The reaction proceeds through condensation, hydrolysis, and decarboxylation to form an intermediate, which is then subjected to halogenation and an elimination reaction to yield a halo-substituted naphthoquinone. The final step is hydrolysis to produce this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different this compound synthesis pathways, allowing for a direct comparison of their efficiencies.
| Pathway | Starting Materials | Key Reagents/Catalysts | Overall Yield (%) |
| 1 | 2-Ethoxy-1,4-naphthoquinone, p-tert-Butylcyclohexyl Acetic Acid | Silver Nitrate, Ammonium Persulfate, Potassium Hydroxide | 20.63%[3] |
| 2 | Isochromane-1,4-dione, p-tert-Butylcyclohexyl Acetaldehyde | Isobutylamine, Sodium Methoxide | ~65%[5] |
| 3 | p-tert-Butylcyclohexyl Acetic Acid, Sodium Omadine, 1,4-Naphthoquinone | Thionyl Chloride, Triethylamine, Potassium Phosphate | High (Intermediate yield: 94.4%, Hydrolysis yield: 79%)[2][7] |
| 4 | 2-Chloro-1,4-naphthoquinone, p-tert-Butylcyclohexyl Acetic Acid | Silver Nitrate, Ammonium Persulfate, Potassium Hydroxide | ~15%[4] |
Conclusion
The synthesis of this compound can be achieved through various pathways, each with its own set of advantages and disadvantages in terms of precursor availability, cost of reagents, reaction conditions, and overall yield. The pathway utilizing isochromane-1,4-dione and p-tert-butylcyclohexyl acetaldehyde stands out for its high yield and avoidance of expensive catalysts, making it a potentially more industrially viable and environmentally friendly option. The route involving a pyridinethione ester intermediate also presents a promising alternative with high reported yields for its individual steps. Continued research and process optimization in these areas are likely to lead to even more efficient and sustainable methods for the production of this vital veterinary drug.
References
- 1. researchgate.net [researchgate.net]
- 2. CN105198718A - Preparation method for this compound - Google Patents [patents.google.com]
- 3. CN105646175A - this compound synthesis process - Google Patents [patents.google.com]
- 4. CN101265172B - Technique for synthesizing this compound - Google Patents [patents.google.com]
- 5. CN103483176A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. A Process For Preparation Of 2 ((4 Tert Butylcyclohexyl)methyl) 3 [quickcompany.in]
- 7. Page loading... [guidechem.com]
The Dual-Pronged Assault: Unraveling the Mechanism of Action of Buparvaquone on Theileria
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Buparvaquone, a second-generation hydroxynaphthoquinone, stands as a cornerstone in the treatment of theileriosis, a debilitating and often fatal tick-borne disease of livestock caused by protozoan parasites of the genus Theileria. Its efficacy against both the schizont and piroplasm stages of Theileria parva and Theileria annulata has made it an indispensable tool in veterinary medicine.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its potent antitheilerial effects, delves into the basis of drug resistance, outlines key experimental protocols for its study, and presents quantitative data to inform further research and development.
Core Mechanism of Action: A Tale of Two Targets
The primary mode of action of this compound is the disruption of the parasite's mitochondrial electron transport chain (ETC), a mechanism it shares with other hydroxynaphthoquinones like parvaquone and atovaquone.[4][5][6][7] However, emerging evidence suggests a secondary target related to the parasite's ability to transform host leukocytes, highlighting a dual-pronged assault on Theileria.
Primary Target: The Mitochondrial Electron Transport Chain
This compound specifically targets cytochrome b , a critical component of the cytochrome bc1 complex (Complex III) in the mitochondrial ETC.[4][8][9][10] By binding to the Q_o (quinone-outside) binding pocket of cytochrome b, this compound acts as a competitive inhibitor of ubiquinone.[10] This binding event effectively blocks the transfer of electrons from ubiquinol to cytochrome c, thereby halting the ETC.[8][9]
The consequences of this inhibition are catastrophic for the parasite:
-
Collapse of Mitochondrial Membrane Potential: The disruption of electron flow leads to a rapid depolarization of the mitochondrial inner membrane.[5][11]
-
Inhibition of ATP Synthesis: With the proton gradient dissipated, ATP synthase is unable to generate ATP, depriving the parasite of its primary energy currency.
-
Impaired Pyrimidine Biosynthesis: The ETC is functionally coupled to the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for de novo pyrimidine synthesis.[12] Inhibition of the ETC, therefore, indirectly cripples the parasite's ability to produce pyrimidines necessary for DNA and RNA synthesis.[12]
Electron microscopy studies of this compound-treated T. parva schizonts reveal significant ultrastructural changes, including progressive vacuolation of the cytoplasm, providing visual evidence of the drug's disruptive effects.[1] Ultimately, the collapse of cellular energy metabolism leads to parasite death.[2]
Secondary Target: Inhibition of Host Cell Transformation
In addition to its direct effect on the parasite's mitochondria, this compound has been shown to interfere with the transformation of host leukocytes, a hallmark of infection by pathogenic Theileria species. This effect is attributed to the inhibition of a secreted parasite enzyme, Theileria annulata peptidyl-prolyl isomerase 1 (TaPIN1) .[4][8][9]
TaPIN1 is crucial for maintaining the transformed state of the host cell by stabilizing the transcription factor c-JUN, which promotes cell proliferation.[8][9] By inhibiting TaPIN1, this compound leads to the destabilization of c-JUN, which in turn halts the uncontrolled proliferation of the infected host cell and can induce apoptosis.[8][9][13] This dual mechanism of directly killing the parasite and reversing the pathological transformation of the host cell underscores the remarkable efficacy of this compound.
Signaling Pathway of this compound's Action
Caption: Dual mechanism of this compound on Theileria and its host cell.
Mechanisms of Resistance
The emergence of this compound-resistant Theileria strains poses a significant threat to its continued efficacy.[14] Resistance is primarily associated with non-synonymous single nucleotide polymorphisms (SNPs) in the cytochrome b gene (cytb) .[4][15] These mutations occur within or near the Q_o1 and Q_o2 quinone-binding domains, altering the drug-binding site and reducing the inhibitory effect of this compound.[8][15][16]
Several key mutations have been identified in resistant field isolates:
-
Methionine to Isoleucine at position 128 (M128I): This mutation, located in the Q_o1 region, has been generated in vitro and confers significant resistance.[11][17]
-
Valine to Alanine at position 135 (V135A): Identified in field isolates, this mutation is associated with treatment failure.[5][18]
-
Proline to Serine at position 253 (P253S): Another mutation found in resistant field strains.[5][18]
-
Leucine to Serine at position 262 (Leu262Ser): This mutation in the Q_o2 region has also been linked to resistance.[19]
Mutations in the secondary target, TaPIN1 , such as Alanine to Proline (A53P) and Alanine to Threonine (A53T) , have also been implicated in this compound resistance, though their role relative to cytb mutations is still being elucidated.[8][9][17]
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of this compound against Theileria species.
| Parameter | Species | Value | Reference |
| IC50 (in vitro) | T. parva | 10 nM | [20] |
| IC50 (in vitro) | T. annulata (wild type) | Varies, e.g., ~92-153 nM reported in studies to select for resistance | [11] |
| IC50 (in vitro) | T. annulata (M128I mutant) | >40-fold higher than wild type | [11] |
| Effective Dose (in vivo) | T. parva, T. annulata | 2.5 mg/kg body weight | [21][22][23] |
| Parasitemia Reduction | T. annulata | From 12% to 1% in 5 days post-treatment | [10] |
| Cure Rate (in vivo) | T. parva, T. annulata | 90-98% with a single 2.5 mg/kg dose | [10] |
Experimental Protocols
Detailed methodologies are crucial for the continued investigation of this compound's mechanism of action and the development of new antitheilerial drugs. Below are outlines of key experimental protocols.
In Vitro Cultivation of Theileria-Infected Lymphocytes
-
Objective: To maintain and propagate Theileria schizont-infected cell lines for drug susceptibility testing and molecular analysis.
-
Methodology:
-
Cell Lines: Theileria parva or Theileria annulata-infected bovine lymphocyte cell lines are commonly used.
-
Culture Medium: RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin) is standard.[24][25] Serum-free media options are also being explored.[24][25][26]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Cells are passaged every 2-3 days by diluting the cell suspension in fresh medium to maintain optimal cell density.
-
This compound Susceptibility Assay (MTT Assay)
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Theileria-infected cells.
-
Methodology:
-
Cell Seeding: Infected lymphocytes are seeded into 96-well microtiter plates at a defined density (e.g., 2 x 10^4 cells/well).
-
Drug Dilution: this compound is serially diluted in culture medium and added to the wells. A drug-free control is included.
-
Incubation: Plates are incubated for 72-96 hours under standard culture conditions.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each drug concentration, and the IC50 value is determined by non-linear regression analysis.[18]
-
Analysis of Mitochondrial Membrane Potential (ΔΨm)
-
Objective: To assess the effect of this compound on the mitochondrial membrane potential of Theileria.
-
Methodology:
-
Parasite Isolation: Cell-free schizonts can be isolated from infected lymphocytes.
-
Fluorescent Staining: Parasites are incubated with a potentiometric fluorescent dye such as JC-1 or rhodamine 123.
-
This compound Treatment: The stained parasites are then treated with this compound at various concentrations and time points.
-
Flow Cytometry/Fluorometry: The change in fluorescence is measured using a flow cytometer or a fluorescence plate reader. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Experimental Workflow for this compound Resistance Analysis
Caption: Workflow for identifying and characterizing this compound resistance.
Conclusion
This compound remains a vital therapeutic agent against theileriosis, exerting its effect through a sophisticated dual mechanism that targets both parasite energy metabolism and host cell transformation. The primary inhibition of the mitochondrial electron transport chain via cytochrome b is a well-established mode of action, leading to parasite death. The concurrent inhibition of TaPIN1, which reverses the proliferative state of the infected host cell, adds another layer to its efficacy. However, the rise of drug resistance, primarily through mutations in the cytb gene, necessitates ongoing surveillance and research. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate parasite-drug interactions and to develop novel strategies to combat this economically important disease.
References
- 1. This compound, the new antitheilerial: a review of its efficacy and safety [openknowledge.fao.org]
- 2. Theileriosis(Drug Choice) | PPTX [slideshare.net]
- 3. This compound: Effective Theileriosis Treatment for Livestock Health [hbgxchemical.com]
- 4. Selection of genotypes harbouring mutations in the cytochrome b gene of Theileria annulata is associated with resistance to this compound | PLOS One [journals.plos.org]
- 5. In vivo assessment of this compound resistant Theileria annulata populations: genetic structure, transmission dynamics, drug susceptibility and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transient efficacy of this compound against the US isolate of Theileria orientalis Ikeda genotype in sub-clinically infected cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Transient efficacy of this compound against the US isolate of Theileria orientalis Ikeda genotype in sub-clinically infected cattle [frontiersin.org]
- 8. Systematic review on this compound resistance associated with non-synonymous mutation in drug binding genes site of Theileria annulate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systematic review on this compound resistance associated with non-synonymous mutation in drug binding genes site of Theileria annulate | CoLab [colab.ws]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. A Theileria annulata parasite with a single mutation, methionine 128 to isoleucine (M128I), in cytochrome B is resistant to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of genetic variations linked to this compound resistance in Theileria annulata infecting dairy cattle in India - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. researchgate.net [researchgate.net]
- 18. Selection of genotypes harbouring mutations in the cytochrome b gene of Theileria annulata is associated with resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sequence Polymorphism of Cytochrome b Gene in Theileria annulata Tunisian Isolates and Its Association with this compound Treatment Failure | PLOS One [journals.plos.org]
- 20. This compound is active against Neospora caninum in vitro and in experimentally infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Antitheilerial activity of BW720C (this compound): a comparison with parvaquone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. frontiersin.org [frontiersin.org]
- 24. Serum-free in vitro cultivation of Theileria annulata and Theileria parva schizont-infected lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ovid.com [ovid.com]
The Molecular Target of Buparvaquone in Apicomplexa Parasites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Buparvaquone, a hydroxynaphthoquinone derivative, is a potent antiprotozoal agent with significant activity against a range of Apicomplexa parasites, most notably Theileria and Babesia species. This technical guide provides an in-depth overview of the molecular target and mechanism of action of this compound, quantitative efficacy data, detailed experimental protocols for target validation and resistance monitoring, and visualizations of the key pathways and experimental workflows. The primary molecular target of this compound has been identified as cytochrome b (Cyt b) , a critical subunit of the mitochondrial electron transport chain's Complex III (cytochrome bc1 complex) . By binding to the Q_o quinone-binding site of cytochrome b, this compound disrupts the parasite's respiratory chain, leading to mitochondrial dysfunction and cell death. A secondary target, Theileria annulata peptidyl-prolyl isomerase 1 (TaPIN1) , has also been implicated in the drug's mode of action and in the development of resistance. Understanding these molecular interactions is crucial for the development of novel antiprotozoal therapies and for managing the growing challenge of drug resistance.
The Primary Molecular Target: Cytochrome b
This compound's principal mechanism of action is the inhibition of the mitochondrial electron transport chain (mETC) at the level of Complex III, also known as the cytochrome bc1 complex.[1][2][3] This inhibition is achieved through the specific binding of this compound to cytochrome b, one of the key subunits of Complex III.
The binding site is the Q_o (quinone-binding) site of cytochrome b.[1] This site is essential for the transfer of electrons from ubiquinol to cytochrome c1. By occupying this site, this compound competitively inhibits the binding of the natural substrate, ubiquinol, effectively blocking the electron flow through the mETC. This disruption of the electron transport chain has two major consequences for the parasite:
-
Inhibition of ATP Synthesis: The collapse of the mitochondrial membrane potential prevents the generation of ATP through oxidative phosphorylation.
-
Inhibition of Pyrimidine Biosynthesis: The mETC is also linked to the de novo synthesis of pyrimidines, an essential process for DNA and RNA synthesis.
The mode of action of this compound is analogous to that of the well-characterized antimalarial drug, atovaquone.[1]
Evidence for Cytochrome b as the Primary Target
The identification of cytochrome b as the primary target of this compound is supported by several lines of evidence:
-
Structural Similarity to Atovaquone: this compound shares a similar chemical scaffold with atovaquone, a known inhibitor of cytochrome b in Plasmodium falciparum.[1]
-
Cross-Resistance Studies: Parasites resistant to atovaquone often exhibit cross-resistance to this compound, suggesting a common target.
-
Genetic Studies: Resistance to this compound in Theileria annulata and other apicomplexans is strongly associated with point mutations in the cytochrome b gene (Cyt b).[2][4][5] These mutations are frequently located within or near the Q_o1 and Q_o2 drug-binding domains.[5][6]
A Potential Secondary Target: Theileria annulata Peptidyl-prolyl Isomerase 1 (TaPIN1)
While cytochrome b is considered the primary target, some studies suggest that this compound may also exert its effects through the inhibition of Theileria annulata peptidyl-prolyl isomerase 1 (TaPIN1).[2][6] PIN1 enzymes are involved in regulating the activity of various proteins by catalyzing the cis-trans isomerization of proline residues.
In Theileria-infected host cells, TaPIN1 is thought to play a role in the transformation of the host leukocyte, contributing to the pathology of the disease. This compound has been shown to inhibit the enzymatic activity of TaPIN1.[2] Furthermore, mutations in the TaPIN1 gene have been identified in some this compound-resistant T. annulata isolates, suggesting that this enzyme may be a clinically relevant target.[6] However, the role of TaPIN1 as a direct target of this compound and its contribution to the drug's overall efficacy and the development of resistance is still under investigation, with the evidence for cytochrome b being more definitive.[7]
Quantitative Data: In Vitro Efficacy of this compound
The following table summarizes the reported 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values of this compound against various Apicomplexa parasites. These values demonstrate the potent activity of the drug against these pathogens.
| Parasite Species | Assay Type | IC50 / EC50 (nM) | Reference(s) |
| Theileria annulata | Proliferation Assay | >40-fold increase in resistant strain | [1] |
| Theileria parva | In vitro culture | 10 | [8] |
| Babesia bovis | In vitro growth | 50.01 | [8] |
| Babesia bovis | In vitro culture | 77.06 | [2] |
| Babesia bigemina | In vitro survival | 44.66 | [9] |
| Neospora caninum | Proliferation Assay | 4.9 | [8] |
| Toxoplasma gondii | Proliferation Assay | 0.7 | [1] |
| Cryptosporidium parvum | Oocyst shedding in calves | Effective in reducing shedding | [10] |
Experimental Protocols
This section outlines the methodologies for key experiments used to investigate the molecular target of this compound and to assess parasite susceptibility.
Determination of In Vitro Susceptibility (IC50/EC50) using MTT Assay
This protocol describes a colorimetric assay to determine the concentration of this compound that inhibits parasite proliferation by 50%. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
Parasite-infected host cells (e.g., Theileria-infected bovine leukocytes)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the parasite-infected host cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Drug Dilution and Addition: Prepare a serial dilution of this compound in culture medium. Add 100 µL of each drug concentration to the respective wells in triplicate. Include wells with untreated cells (positive control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the untreated control. Plot the inhibition percentage against the log of the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[4]
Identification of Resistance Mutations in the Cytochrome b Gene
This protocol outlines the steps for amplifying and sequencing the cytochrome b gene from parasite DNA to identify mutations associated with this compound resistance.
Materials:
-
Genomic DNA extracted from parasite-infected blood or cell culture
-
PCR primers specific for the Cyt b gene of the target parasite
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Agarose gel and electrophoresis equipment
-
DNA purification kit
-
Sanger sequencing reagents and access to a DNA sequencer
Procedure:
-
DNA Extraction: Extract genomic DNA from the parasite sample using a commercial DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification:
-
Set up a PCR reaction containing the extracted DNA, Cyt b-specific primers, Taq polymerase, dNTPs, and PCR buffer.
-
Perform PCR using an optimized thermal cycling program (e.g., initial denaturation at 95°C, followed by 35 cycles of denaturation at 95°C, annealing at a primer-specific temperature, and extension at 72°C, with a final extension at 72°C).[11]
-
-
Gel Electrophoresis: Run the PCR product on an agarose gel to verify the amplification of a band of the expected size.
-
PCR Product Purification: Purify the PCR product using a DNA purification kit to remove primers and other reaction components.
-
DNA Sequencing: Sequence the purified PCR product using both forward and reverse primers with a Sanger sequencing platform.
-
Sequence Analysis:
-
Assemble the forward and reverse sequence reads to obtain a consensus sequence.
-
Align the obtained sequence with a reference wild-type Cyt b sequence from a susceptible parasite strain using a sequence alignment tool (e.g., ClustalW).
-
Identify any nucleotide and corresponding amino acid changes in the query sequence compared to the reference sequence.[11]
-
In Vitro Peptidyl-prolyl Isomerase (PPIase) Activity Assay
This chymotrypsin-coupled assay measures the ability of this compound to inhibit the enzymatic activity of TaPIN1. The assay follows the isomerization of a synthetic peptide substrate.
Materials:
-
Recombinant TaPIN1 protein
-
This compound
-
Assay buffer (e.g., 35 mM HEPES, pH 7.8)
-
Substrate peptide (e.g., Suc-Ala-Ala-Pro-Phe-p-nitroanilide)
-
α-chymotrypsin
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, recombinant TaPIN1, and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the reaction mixture at a specific temperature (e.g., 10°C) for a defined period.
-
Initiation of Reaction: Initiate the reaction by adding the peptide substrate.
-
Chymotrypsin Digestion: The cis-isomer of the peptide is resistant to cleavage by chymotrypsin, while the trans-isomer is readily cleaved. The rate of isomerization from cis to trans, catalyzed by TaPIN1, is the rate-limiting step.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at a specific wavelength (e.g., 390 nm) resulting from the release of p-nitroaniline upon cleavage of the trans-isomer by chymotrypsin.
-
Data Analysis: Calculate the rate of the reaction for each this compound concentration. Determine the inhibitory effect of this compound on TaPIN1 activity.[12]
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound on the mitochondrial electron transport chain of Apicomplexa parasites.
Caption: this compound's mechanism of action in the mETC.
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for identifying this compound resistance in Theileria parasites.
Caption: Workflow for identifying this compound resistance.
Conclusion
This compound remains a critical therapeutic agent for the control of several important diseases caused by Apicomplexa parasites. Its primary molecular target is unequivocally the cytochrome b protein within the mitochondrial Complex III, leading to a collapse of the electron transport chain and subsequent parasite death. The emergence of resistance, linked to mutations in both cytochrome b and potentially TaPIN1, underscores the need for continued molecular surveillance and the development of new therapeutic strategies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to combat these devastating parasitic diseases.
References
- 1. A Theileria annulata parasite with a single mutation, methionine 128 to isoleucine (M128I), in cytochrome B is resistant to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Prophylactic efficacy of this compound in experimentally induced Theileria annulata infection in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo assessment of this compound resistant Theileria annulata populations: genetic structure, transmission dynamics, drug susceptibility and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoprophylaxis of Theileria annulata and Theileria parva infections of calves with this compound | Publication | The Pirbright Institute [vetvaccnet.ac.uk]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. Evaluations of this compound as a treatment for equine babesiosis (Babesia equi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative efficacy of this compound and imidocarb in inhibiting the in vitro growth of Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scialert.net [scialert.net]
- 11. Sequence Polymorphism of Cytochrome b Gene in Theileria annulata Tunisian Isolates and Its Association with this compound Treatment Failure | PLOS One [journals.plos.org]
- 12. Theileria parasites secrete a prolyl isomerase to maintain host leukocyte transformation - PMC [pmc.ncbi.nlm.nih.gov]
Buparvaquone's Impact on Theileria annulata Schizonts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buparvaquone, a hydroxynaphthoquinone, is a cornerstone for the treatment of tropical theileriosis, a debilitating and often fatal disease in cattle caused by the protozoan parasite Theileria annulata. The drug primarily targets the schizont stage of the parasite, which is responsible for the transformation of host leukocytes and the associated lymphoproliferative disorder. This technical guide provides a comprehensive overview of the multifaceted impact of this compound on T. annulata schizonts, focusing on its mechanism of action, effects on host-parasite signaling pathways, and the induction of apoptosis in infected cells. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field of anti-parasitic drug discovery and development.
Mechanism of Action
This compound's primary mode of action is the disruption of the mitochondrial electron transport chain (ETC) in the Theileria parasite. It specifically targets the cytochrome b (Cyt b) protein, a key component of Complex III (ubiquinone-cytochrome c reductase)[1][2]. By binding to the Qo site of cytochrome b, this compound inhibits the transfer of electrons, leading to a collapse of the mitochondrial membrane potential and a subsequent energy crisis within the parasite[2]. This ultimately results in the death of the T. annulata schizont[1][3].
A secondary target for this compound has been proposed to be the Theileria annulata peptidyl-prolyl isomerase 1 (TaPIN1)[1][3]. Inhibition of TaPIN1 is thought to destabilize the transcription factor c-JUN, which is crucial for the proliferation of the infected host cell[1][3]. This dual-pronged attack on both parasite energy metabolism and host cell proliferation contributes to the potent theilericidal activity of this compound.
Quantitative Data: In Vitro Susceptibility
The half-maximal inhibitory concentration (IC50) of this compound against T. annulata schizont-infected cells is a critical parameter for assessing its efficacy and for monitoring the emergence of drug resistance. The following tables summarize IC50 values from various studies, highlighting the differences between susceptible and resistant isolates.
| Isolate/Strain | Genotype (if specified) | IC₅₀ (ng/mL) | Reference |
| Susceptible Isolates | Wild-type cyto-b | 1-3 | [1] |
| Moderately Resistant Isolates | Wild-type cyto-b | 3-7 | [1] |
| Highly Resistant Isolates | Mutations in cyto-b | >7 | [1] |
| A9/BT (Susceptible) | Wild-type cyto-b | 0.72 | [4] |
| A10/BT (Susceptible) | Wild-type cyto-b | 16.75 | [4] |
| A10/AT3 (Resistant) | cyto-b mutation | 135.0 | [4] |
| A21/AT1 (Resistant) | cyto-b mutation | 16.75 | [1] |
| A21/AT4 (Resistant) | cyto-b mutation | 73.79 | [1] |
| TaC12 (Wild-type) | Wild-type cyto-b | ~30-50 (equivalent to 91.9-153 nM) | [5] |
| TaM128I (Resistant) | M128I in cyto-b | >40-fold higher than wild-type | [5] |
Table 1: IC50 Values of this compound against Various Theileria annulata Isolates. "BT" indicates before treatment; "AT" indicates after treatment, with the number representing the treatment round.
| Isolate Group | Number of Isolates | IC₅₀ Range (ng/mL) | Reference |
| Low Resistance | 94 | 1-3 | [1] |
| Medium Resistance | 38 | 3-7 | [1] |
| High Resistance | 8 | >7 | [1] |
Table 2: Classification of Theileria annulata Field Isolates Based on this compound IC50 Values.
Signaling Pathways Affected by this compound
This compound's primary effect of killing the intracellular schizont triggers a cascade of events within the host leukocyte, ultimately leading to the reversal of the transformed phenotype and the induction of apoptosis.
Induction of Apoptosis
The elimination of the Theileria parasite by this compound removes the anti-apoptotic signals that the schizont provides to the host cell. This unmasking of the host cell's apoptotic machinery leads to programmed cell death. Evidence suggests that this occurs through the intrinsic apoptotic pathway, characterized by the activation of initiator caspase-9, which in turn activates the executioner caspase-3[6][7][8]. Caspase-3 then cleaves a range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Interference with Host Cell Signaling
Theileria annulata schizonts manipulate host cell signaling pathways to induce a cancer-like phenotype of uncontrolled proliferation and evasion of apoptosis. This compound treatment, by eliminating the parasite, reverses these manipulations.
-
Interleukin-2 (IL-2) Receptor Signaling: T. annulata-infected cells show enhanced growth in the presence of IL-2. This compound treatment abolishes this reactivity to IL-2, possibly by interfering with the expression of the beta chain of the IL-2 receptor[1]. This disrupts a key signaling pathway involved in lymphocyte proliferation.
-
Macrophage Differentiation Markers: The parasite suppresses the expression of host macrophage differentiation markers such as c-maf and mafB. Treatment with this compound leads to the upregulation of these transcription factors, indicating a reversion of the host cell towards a more differentiated, non-proliferative state[9][10].
Experimental Protocols
The following are detailed protocols for key experiments used to assess the impact of this compound on T. annulata schizonts.
In Vitro Culture of Theileria annulata-infected Macrophages
This protocol is adapted from established methods for the cultivation of Theileria-infected cell lines[7][11].
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Heparinized blood or lymph node aspirate from an infected animal
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
25 cm2 or 75 cm2 cell culture flasks
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Dilute heparinized blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS by centrifuging at 300 x g for 10 minutes.
-
-
Cell Culture Initiation:
-
Resuspend the washed PBMCs in complete culture medium (RPMI-1640 supplemented with 20% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine) at a concentration of 2-5 x 106 cells/mL.
-
Transfer the cell suspension to a culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Culture Maintenance:
-
Monitor the cultures for the appearance of schizont-infected, proliferating lymphoblastoid cells.
-
Change half of the medium every 2-3 days.
-
Once the culture is established and growing exponentially, subculture the cells by splitting them 1:2 to 1:5, depending on the growth rate, to maintain a cell density between 0.5 x 106 and 2 x 106 cells/mL.
-
MTT Cell Viability Assay
This protocol is for determining the IC50 of this compound and is based on standard MTT assay procedures[4][12][13].
Materials:
-
T. annulata-infected macrophages
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing T. annulata-infected cells and determine the cell density and viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete culture medium.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the highest concentration of DMSO used (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well.
-
Incubate for 2-4 hours at room temperature in the dark, or until the formazan crystals are fully dissolved.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol is adapted from standard flow cytometry-based apoptosis assays[14][15][16].
Materials:
-
T. annulata-infected macrophages
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed 1 x 106 cells in a 6-well plate and treat with the desired concentration of this compound (e.g., 100 nM) for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation at 400 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Caspase-3/7 Activity Assay
This protocol is based on a commercially available luminescent caspase activity assay[17][18][19][20].
Materials:
-
T. annulata-infected macrophages
-
This compound
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 104 cells per well in a white-walled 96-well plate in 50 µL of medium.
-
Add 50 µL of medium containing this compound at the desired concentration. Include untreated controls.
-
Incubate for the desired time (e.g., 24, 48 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate at room temperature for 1-3 hours.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol provides a general framework for analyzing changes in host or parasite gene expression following this compound treatment[9][21][22][23][24].
Materials:
-
T. annulata-infected macrophages treated with this compound
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., c-maf, mafB, caspase-3, caspase-9) and a reference gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated and untreated cells according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture containing SYBR Green/TaqMan master mix, forward and reverse primers, and cDNA template.
-
-
qPCR Run and Data Analysis:
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Conclusion
This compound remains a critical therapeutic agent against tropical theileriosis. Its primary mechanism of disrupting the parasite's mitochondrial electron transport chain is well-established, and its downstream effects on host cell signaling and apoptosis are becoming increasingly clear. This technical guide provides a consolidated resource of quantitative data, signaling pathway information, and detailed experimental protocols to aid researchers in further elucidating the complex host-parasite interactions and in the development of novel anti-theilerial strategies. A thorough understanding of this compound's impact on Theileria annulata schizonts is essential for optimizing its use and for overcoming the growing challenge of drug resistance.
References
- 1. Effect of this compound on the expression of interleukin 2 receptors in Theileria annulata-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trifloxystrobin blocks the growth of Theileria parasites and is a promising drug to treat this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo assessment of this compound resistant Theileria annulata populations: genetic structure, transmission dynamics, drug susceptibility and pharmacokinetics | PLOS One [journals.plos.org]
- 5. A Theileria annulata parasite with a single mutation, methionine 128 to isoleucine (M128I), in cytochrome B is resistant to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Evaluation of a simple Theileria annulata culture protocol from experimentally infected bovine whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis of Theileria-infected lymphocytes induced upon parasite death involves activation of caspases 9 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The protozoan parasite Theileria annulata alters the differentiation state of the infected macrophage and suppresses musculoaponeurotic fibrosarcoma oncogene (MAF) transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The protozoan parasite Theileria annulata alters the differentiation state of the infected macrophage and suppresses musculoaponeurotic fibrosarcoma oncogene (MAF) transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. woah.org [woah.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MMV560185 from pathogen box induces extrinsic pathway of apoptosis in Theileria annulata infected bovine leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Artemisinin derivatives induce oxidative stress leading to DNA damage and caspase-mediated apoptosis in Theileria annulata-transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Bovine Lymphosarcoma Cell Line Infected with Theileria annulata Exhibits an Irreversible Reconfiguration of Host Cell Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. ulab360.com [ulab360.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 21. Engineering Attenuated Virulence of a Theileria annulata–Infected Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chemotherapeutic value of parvaquone and this compound against Theileria annulata infection of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. establishment-and-application-of-a-qpcr-diagnostic-method-for-theileria-annulata - Ask this paper | Bohrium [bohrium.com]
- 24. Frontiers | Changes in TFG gene expression in bovine leucocytes transformed by Theileria annulata [frontiersin.org]
Methodological & Application
Application Note: Analysis of Buparvaquone in Bovine Plasma by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buparvaquone is a second-generation hydroxynaphthoquinone antiprotozoal agent effective in the treatment and prophylaxis of theileriosis in cattle. Monitoring its concentration in bovine plasma is crucial for pharmacokinetic studies, dose optimization, and ensuring therapeutic efficacy. This document provides detailed application notes and protocols for the quantitative analysis of this compound in bovine plasma using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS).
Quantitative Data Summary
The following tables summarize the performance characteristics of various published methods for the analysis of this compound in plasma. This allows for a comparative assessment of different analytical approaches.
Table 1: HPLC-UV Methods for this compound Analysis
| Parameter | Method 1 (Kinabo & Bogan, 1988) | Method 2 (Venkatesh et al., 2008) | Method 3 (Kakde et al., 2020) |
| Sample Preparation | Liquid-Liquid Extraction (Ether) | Protein Precipitation & Solid-Phase Extraction | Not specified for plasma |
| Column | ODS-Hypersil (10 cm x 5 mm, 5 µm) | C18 | Princeton C18 (150 x 4.6 mm, 5µ)[1] |
| Mobile Phase | 0.05 M Na-acetate buffer (pH 3.6):Methanol (15:85, v/v)[2] | 0.02 M Ammonium acetate (pH 3.0):Acetonitrile (18:82, v/v)[3] | 1% Glacial Acetic Acid:Acetonitrile (5:95 v/v)[1] |
| Flow Rate | 1.2 mL/min[4] | 1.1 mL/min[3] | 0.9 mL/min[1] |
| Detection | UV at 252 nm[2] | UV at 251 nm[3] | PDA at 251 nm[1] |
| Retention Time | ~5.4 min | Not Specified | 8.6 ± 0.5 min[1] |
| Linearity Range | Not Specified | >0.998 correlation coefficient[3] | 2-20 µg/mL[1] |
| LOD | Not Specified | Not Specified | 0.60 µg/mL |
| LOQ | Not Specified | 50 ng/mL[3] | 1.83 µg/mL |
| Recovery | ~92%[2] | Not Specified | Not Specified |
| Precision (RSD%) | Within-day: 5.52%, Between-day: 4.31% | Intra- and Inter-day <7%[3] | Not Specified |
Table 2: UPLC-MS/MS Method for this compound Analysis
| Parameter | Method 4 (MLA, 2018) |
| Sample Preparation | Acetonitrile/Acetone (80:20) extraction, SPE clean-up[5] |
| Column | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[5] |
| Mobile Phase | Not Specified |
| Flow Rate | Not Specified |
| Detection | Tandem Mass Spectrometry (Xevo TQ-S)[5] |
| Linearity Range | Not Specified |
| LOD | Not Specified |
| LOQ | Not Specified |
| Recovery | Not Specified |
| Precision (RSD%) | Not Specified |
Experimental Protocols
Method 1: HPLC-UV with Liquid-Liquid Extraction
This protocol is based on the method described by Kinabo & Bogan (1988).[2][6]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 4 mL of bovine plasma in a glass tube, add 2 mL of water.
-
Add 25 mL of diethyl ether and shake on a rotary mixer for 15 minutes, followed by vortexing for 30 seconds.
-
Transfer 20 mL of the ether layer to a clean 50 mL glass tube.
-
Add another 25 mL of ether to the remaining plasma sample and shake for 15 minutes.
-
Transfer this second 25 mL ether extract and pool it with the first extract.
-
Evaporate the pooled ether extract to a volume of approximately 5 mL at 50°C under a stream of nitrogen.
-
Transfer the concentrated extract to a 10 mL conical tube and evaporate to dryness.
-
Rinse the walls of the larger tube with ether and add to the conical tube, then evaporate to dryness again.
-
Reconstitute the residue in a minimum of 200 µL of methanol and sonicate for 30 seconds.
2. HPLC-UV Analysis:
-
Column: ODS-Hypersil (10 cm x 5 mm, 5 µm)
-
Mobile Phase: 0.05 M Sodium Acetate buffer (pH 3.6) and Methanol (15:85, v/v)[2]
-
Flow Rate: 1.2 mL/min[4]
-
Injection Volume: 20 µL
-
Detection: UV at 252 nm[2]
-
Quantification: Calculate the concentration of this compound in plasma samples by comparing peak heights to those of spiked plasma standards that have undergone the same extraction procedure.
Method 2: HPLC-UV with Protein Precipitation and Solid-Phase Extraction
This protocol is based on the method by Venkatesh et al. (2008) for human and rabbit plasma, adapted for bovine plasma.[3]
1. Sample Preparation:
-
Protein Precipitation: To 250 µL of plasma, add a suitable protein precipitating agent (e.g., acetonitrile). Vortex and centrifuge.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge to remove interferences.
-
Elute the this compound with a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
2. HPLC-UV Analysis:
-
Column: C18 column
-
Mobile Phase: 0.02 M Ammonium Acetate buffer (pH 3.0) and Acetonitrile (18:82, v/v)[3]
-
Flow Rate: 1.1 mL/min[3]
-
Detection: UV at 251 nm[3]
-
Quantification: Use a calibration curve generated from spiked plasma standards. The method demonstrated a linear correlation coefficient of >0.998.[3]
Method 3: UPLC-MS/MS Analysis
This protocol is based on the method for bovine tissues by Meat & Livestock Australia (2018) and can be adapted for plasma.[5]
1. Sample Preparation:
-
Extraction: Extract this compound residues from the plasma sample using an 80:20 mixture of acetonitrile and acetone.[5]
-
Clean-up: Perform a solid-phase extraction (SPE) clean-up on an aliquot of the extract.[5]
-
Final Solution: Elute the analyte from the SPE cartridge, evaporate, and reconstitute in the mobile phase.
2. UPLC-MS/MS Analysis:
-
Column: ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[5]
-
Instrumentation: Waters ACQUITY UPLC System with a Xevo TQ-S Mass Spectrometer.[5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Quantification: Compare the peak areas of the sample with matrix-matched external standards.[5]
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound in bovine plasma.
Caption: Key parameters for HPLC method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Parvaquone and this compound: HPLC analysis and comparative pharmacokinetics in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization and validation of RP-HPLC-UV method with solid-phase extraction for determination of this compound in human and rabbit plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound assay method development and validation | Meat & Livestock Australia [mla.com.au]
- 6. Parvaquone and this compound: HPLC analysis and comparative pharmacokinetics in cattle. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Development of Buparvaquone Solid Lipid Nanoparticles for Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of Buparvaquone-loaded solid lipid nanoparticles (SLNs). This compound, a hydroxynaphthoquinone derivative, is the gold standard for treating theileriosis, an intramacrophage infection primarily localized in the reticuloendothelial system (RES).[1][2][3] The formulation of this compound into SLNs presents a promising strategy for targeted delivery to the RES, enhancing its therapeutic efficacy.[1][2][3]
Solid lipid nanoparticles are advanced drug delivery systems that offer numerous advantages, including the ability to incorporate poorly soluble drugs like this compound, improved stability, and the potential for controlled release.[4][5][6] This document outlines the critical steps for the formulation, characterization, and in vitro evaluation of this compound SLNs.
Data Summary
The following tables summarize key quantitative data from studies on this compound SLNs, providing a clear comparison of formulation parameters and outcomes.
Table 1: Formulation and Physicochemical Characterization of this compound SLNs
| Formulation Code | Lipid | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| BPQ SLN | Glyceryl Monostearate (GMS) | Poloxamer 188 / Lutrol F68 | ~650 | ≤ 0.3 | 96.57 ± 0.19 | 24.63 ± 0.042 | [7][8] |
| Optimized BPQ SLN | Glyceryl Monostearate (GMS) | Solutol HS-15 and Lutrol F68 (2% w/v) | Optimized for <100 mg solid content | < 1.3 (Sf/Si ratio) | Optimized | Not Specified | [1][2][3] |
Sf: Final mean particle size; Si: Initial mean particle size
Table 2: In Vitro and In Vivo Performance of this compound SLNs
| Parameter | Result | Significance | Reference |
| Hemolytic Potential | < 8% | Safe for intravenous administration | [1][2][3] |
| In Vitro Serum Stability | Stable up to 5 hours | Suitable for circulation | [1][2][3] |
| Macrophage Uptake (U937 cells) | 52% uptake in 1 hour | High potential for RES targeting | [1][2][3] |
| RES Organ Uptake (in vivo) | > 75% accumulation in liver, lung, spleen | Confirms targeted delivery | [1][2][3] |
| Spleen/Liver Ratio (asymmetric SLNs) | Maximum of 11.94 ± 1.37 at 3 hours | High splenic accumulation, bypassing Kupffer cells | [7][8] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound SLNs.
Protocol 1: Preparation of this compound SLNs by Melt Homogenization
This protocol is based on the widely used melt homogenization technique.[4][5]
Materials:
-
This compound (BPQ)
-
Glyceryl monostearate (GMS)
-
Poloxamer 188 (Lutrol F68)
-
Deionized water
Equipment:
-
Magnetic stirrer with hot plate
-
Probe sonicator or high-pressure homogenizer
-
Ice bath
-
Centrifuge
Procedure:
-
Melt the GMS (e.g., 20-50 mg) at a temperature above its melting point (70-80°C).[1]
-
Add this compound (e.g., 10 mg) to the molten lipid and stir for 30 minutes to ensure complete dissolution.[1]
-
In a separate beaker, prepare a hot aqueous solution of Poloxamer 188 (e.g., 1% or 2% w/v) and heat it to the same temperature as the lipid phase.[1]
-
Pour the molten lipid-drug mixture into the hot aqueous surfactant solution under continuous stirring.
-
Homogenize the resulting hot pre-emulsion using a high-shear homogenizer or a probe sonicator (e.g., 10 minutes with a 10 s on/off cycle for 5 min).[1] For large-scale production, a high-pressure homogenizer can be used (e.g., 3-5 cycles at 500-1500 bar).[4]
-
Cool the resulting nanoemulsion in an ice bath under continuous stirring to solidify the lipid nanoparticles.[1]
-
To separate any free, unentrapped drug, centrifuge the SLN dispersion (e.g., at 10,000 rpm).[1]
Protocol 2: Characterization of this compound SLNs
1. Particle Size and Zeta Potential Analysis:
-
Dilute the SLN dispersion with deionized water.
-
Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument (Zeta Sizer). Zeta potential measurements provide information about the surface charge of the nanoparticles and their stability in suspension.[4]
2. Entrapment Efficiency and Drug Loading:
-
Lyophilize a known amount of the SLN dispersion.
-
Dissolve a precisely weighed amount of the dried SLNs (e.g., equivalent to 2 mg of BPQ) in a suitable solvent like isopropyl alcohol by sonication.[1]
-
Filter the solution through a 0.45 µm filter.[1]
-
Quantify the amount of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the entrapment efficiency (EE%) and drug loading (DL%) using the following equations:
EE% = (Total amount of drug - Amount of free drug) / Total amount of drug * 100
DL% = Weight of drug in nanoparticles / Weight of nanoparticles * 100[8]
3. Morphological Examination:
-
Visualize the shape and surface morphology of the this compound SLNs using Scanning Electron Microscopy (SEM).[1][2] This will reveal if the nanoparticles are spherical or have other morphologies.[1][2]
4. Crystallinity and Thermal Analysis:
-
Perform Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to assess the crystalline nature of this compound within the lipid matrix. A decrease in the crystallinity of the drug within the SLN formulation is often observed, indicating its amorphous or molecularly dispersed state.[1][2]
Protocol 3: In Vitro Drug Release Study
This protocol uses the dialysis bag method to evaluate the release profile of this compound from the SLNs.[1]
Materials:
-
This compound SLN dispersion
-
Dialysis bag (e.g., molecular weight cutoff 12-14 kDa)
-
Phosphate buffered saline (PBS) or other suitable release medium (e.g., 5% w/v aqueous Sodium Lauryl Sulfate solution)[1]
-
USP dissolution apparatus I (basket type)
Procedure:
-
Place a known amount of this compound SLN dispersion (e.g., 1 mL, equivalent to 5 mg of BPQ) into a dialysis bag.[1]
-
Place the sealed dialysis bag in the basket of the dissolution apparatus.
-
Immerse the basket in the release medium (e.g., 100 mL) maintained at 37°C ± 0.2°C and stir at a constant speed (e.g., 150 rpm).[1]
-
At predetermined time intervals (e.g., up to 72 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.[1]
-
Analyze the concentration of this compound in the withdrawn samples using UV-Vis spectrophotometry (e.g., at 278 nm) or HPLC.[1][9]
-
Plot the cumulative percentage of drug released against time.
Protocol 4: In Vitro Hemolysis Study
This protocol assesses the blood compatibility of the this compound SLNs.
Materials:
-
Freshly collected red blood cells (RBCs)
-
Phosphate buffered saline (PBS)
-
This compound SLN dispersion
-
Positive control (e.g., Triton X-100) and negative control (e.g., 0.9% w/v NaCl)
-
Ethanol-HCl mixture
Procedure:
-
Prepare a stock dispersion of erythrocytes in PBS.
-
Incubate a specific volume of the this compound SLN dispersion (e.g., 1 mL equivalent to 25 mg/mL BPQ) with a small volume of the erythrocyte stock (e.g., 100 µL) at 37°C for 1 hour.[1]
-
Centrifuge the samples at 3000 rpm.[1]
-
Take the supernatant and mix it with an ethanol-HCl mixture.[1]
-
Measure the absorbance of the mixture at 398 nm using a UV-Vis spectrophotometer.[1]
-
Calculate the percentage of hemolysis using the following formula:
Hemolysis (%) = (Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control) * 100
Visualizations
The following diagrams illustrate the experimental workflow for developing this compound SLNs and the proposed mechanism of action of this compound.
Caption: Experimental workflow for the formulation, characterization, and evaluation of this compound SLNs.
Caption: Proposed mechanism of action of this compound via inhibition of the mitochondrial electron transport chain.
References
- 1. This compound loaded solid lipid nanoparticles for targeted delivery in theleriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound loaded solid lipid nanoparticles for targeted delivery in theleriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Preparation and characterization of solid lipid nanoparticles-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shape mediated splenotropic delivery of this compound loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Buparvaquone in 'Infection-and-Treatment' Immunization
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The 'infection-and-treatment' method (ITM) is a crucial immunization strategy against Theileriosis, a debilitating and often fatal tick-borne disease of cattle caused by protozoan parasites of the genus Theileria, most notably Theileria parva (causing East Coast Fever) and Theileria annulata (causing tropical theileriosis). This method involves the deliberate infection of an animal with a controlled dose of the parasite (sporozoites), followed by the administration of a curative drug before the disease can fully develop. This controlled exposure allows the animal to mount a robust and lasting immune response. Buparvaquone, a second-generation hydroxynaphthoquinone, is a highly effective antitheilerial agent that has shown significant promise and utility within this immunization framework.[1][2][3]
These notes provide an overview of the application of this compound in ITM, including its mechanism of action, relevant quantitative data from various studies, and detailed experimental protocols.
Mechanism of Action:
This compound is effective against both the schizont and piroplasm stages of Theileria species.[4][5][6] Its primary mode of action is the inhibition of the parasite's mitochondrial electron transport chain.[4][7] Specifically, it is believed to bind to the Qo quinone-binding site of cytochrome b, disrupting the coenzyme Q - cytochrome c reductase complex.[2] This blockage of the electron transport system prevents ATP synthesis, ultimately leading to the parasite's death due to energy depletion.[4][7] This targeted action has minimal adverse effects on the host's cells, highlighting its parasite-specificity.[1]
References
- 1. This compound, the new antitheilerial: a review of its efficacy and safety [openknowledge.fao.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. interchemie.com [interchemie.com]
- 4. Theileriosis(Drug Choice) | PPTX [slideshare.net]
- 5. intracin.com [intracin.com]
- 6. Butalex for Theileriosis Treatment in Cattle - CKL Africa | CKL Africa Ltd [ckl.africa]
- 7. droracle.ai [droracle.ai]
Application Notes and Protocols for the Prophylactic Use of Buparvaquone in Cattle at Risk of Theileriosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theileriosis, a tick-borne disease caused by protozoan parasites of the genus Theileria, poses a significant threat to cattle health and productivity in many parts of the world. The two most pathogenic species are Theileria parva, causing East Coast fever, and Theileria annulata, the agent of tropical theileriosis. Buparvaquone, a second-generation hydroxynaphthoquinone, is a highly effective compound for both the therapy and prophylaxis of all forms of theileriosis[1][2]. Its primary mode of action involves the disruption of the parasite's mitochondrial electron transport chain, making it a potent antiprotozoal agent[2][3].
These application notes provide a comprehensive overview of the prophylactic use of this compound, including its mechanism of action, efficacy data, and detailed experimental protocols for research and development purposes.
Mechanism of Action
This compound's efficacy stems from its ability to selectively inhibit the respiratory chain of the Theileria parasite. It acts as a potent and specific inhibitor of the parasite's mitochondrial electron transport chain at the level of the cytochrome bc1 complex (Complex III)[2][3]. By binding to the Qₒ quinone-binding site, this compound blocks the transfer of electrons, which disrupts the mitochondrial membrane potential and inhibits the synthesis of ATP, the primary energy currency of the cell. This ultimately leads to the parasite's death. The prolonged plasma half-life of this compound, lasting at least seven days, is a key feature that underpins its effectiveness as a prophylactic agent[1].
Caption: Mechanism of this compound action on the parasite's respiratory chain.
Application Notes
Indications for Prophylactic Use
Prophylactic administration of this compound is indicated for healthy cattle at high risk of exposure to Theileria-infected ticks. This includes:
-
Introduction of susceptible cattle into endemic areas.
-
Periods of high tick activity or seasonal outbreaks.
-
Movement of cattle from tick-free to tick-infested regions.
-
In-contact, clinically normal calves during an active outbreak to prevent the spread of the disease[1].
Recommended Dosage and Administration
-
Prophylactic Dose: A single intramuscular (IM) injection of 2.5 mg/kg body weight is the standard recommended dose[4][5][6]. Some studies have shown a 5 mg/kg dose to be effective for at least seven days[7].
-
Route of Administration: Deep intramuscular injection into the neck muscles is the preferred route[4][6].
-
Injection Volume: To minimize local tissue reaction, it is advised not to inject more than 10 mL at a single site[4][6].
Efficacy Data for Prophylaxis
The prophylactic efficacy of this compound has been demonstrated in several experimental and field studies.
Table 1: Prophylactic Efficacy of this compound against Experimental Theileria Challenge
| Theileria Species | This compound Dose | Timing of Administration (Pre-Challenge) | Challenge Severity | Protection/Survival Rate (Treated) | Survival Rate (Untreated Controls) | Reference |
| T. parva | 2.5 mg/kg | 7 days | Lethal | 70% (7/10 survived) | 0% (0/10 survived) | [1] |
| T. annulata | 5 mg/kg | 1 hour or 7 days | 50% Lethal | 100% (8/8 protected) | Not specified | [7] |
| T. annulata | 5 mg/kg | 14 days | 50% Lethal | 50% (2/4 protected from severe reaction) | Not specified | [7] |
| T. parva | 5 mg/kg | 1 hour or 7 days | 25% Lethal | 100% (minimal reaction) | Not specified | [7] |
| T. orientalis (Ikeda) | 2.5 mg/kg (2 doses, 48h apart) | Sub-clinical infection | N/A | Transiently undetectable parasite load (3-8 weeks) | Parasite load remained detectable | [8] |
Table 2: Therapeutic Efficacy of this compound in Field and Experimental Settings (for reference)
| Theileria Species | This compound Dose | Number of Animals | Cure/Recovery Rate | Notes | Reference |
| T. parva (East Coast Fever) | 2.5 mg/kg (1-2 doses) | 229 | 85.6% overall | Field conditions in Kenya | [9] |
| T. annulata | 2.5 mg/kg (single dose) | 402 | 86% | Field trials in the Soviet Union | [1] |
| T. annulata | 2.5 mg/kg (up to 3 doses) | Not specified | 88.7% | Compared to 60.7% for parvaquone | [10] |
| Benign Theileriosis | 2.5 mg/kg (single dose) | Not specified | 98.8% - 100% | Effective against T. orientalis | [11] |
Safety and Toxicology
-
Side Effects: Occasionally, a transient, localized swelling or pain may occur at the injection site[4].
-
Withdrawal Periods: A meat withdrawal period of 42 days and a milk withdrawal period of 48 hours (2 days) are recommended following treatment[4][5][6].
-
Contraindications: Due to the immunosuppressive effects of theileriosis, vaccination should be delayed until the animal has fully recovered from the disease[6].
Experimental Protocols
Protocol 1: Prophylactic Efficacy Trial in a Controlled Challenge Model
This protocol outlines a study to evaluate the protective effect of this compound against a standardized Theileria challenge.
References
- 1. This compound, the new antitheilerial: a review of its efficacy and safety [openknowledge.fao.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound is active against Neospora caninum in vitro and in experimentally infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound MICROSULES – Laboratorios Microsules [laboratoriosmicrosules.com]
- 5. Butalex for Theileriosis Treatment in Cattle - CKL Africa | CKL Africa Ltd [ckl.africa]
- 6. intracin.com [intracin.com]
- 7. Chemoprophylaxis of Theileria annulata and Theileria parva infections of calves with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Transient efficacy of this compound against the US isolate of Theileria orientalis Ikeda genotype in sub-clinically infected cattle [frontiersin.org]
- 9. A clinical trial of this compound in the treatment of East Coast fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemotherapeutic value of parvaquone and this compound against Theileria annulata infection of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemijournal.com [chemijournal.com]
Troubleshooting & Optimization
Technical Support Center: Buparvaquone Resistance in Theileria annulata
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mechanisms of buparvaquone resistance in Theileria annulata.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound resistance in Theileria annulata?
A1: The primary mechanism of resistance to this compound in T. annulata is the selection of parasites with mutations in the mitochondrial cytochrome b (Cyt b) gene.[1][2][3][4] this compound, a hydroxynaphthoquinone, acts by inhibiting the parasite's mitochondrial electron transport chain at the level of the cytochrome bc1 complex, specifically by binding to the Q_o (quinone-binding) site of cytochrome b.[3][4][5] Mutations in this binding site reduce the drug's efficacy, leading to resistance. Another potential, though less consistently observed, mechanism involves mutations in the Theileria annulata peptidyl-prolyl isomerase 1 (TaPIN1) gene.[6][7]
Q2: Which specific mutations in the cytochrome b gene are associated with this compound resistance?
A2: Several non-synonymous mutations in the Cyt b gene have been linked to this compound resistance. These mutations are often located in the putative drug-binding regions, known as Q_o1 and Q_o2. Commonly reported mutations include:
Q3: Are there alternative mechanisms of resistance besides cytochrome b mutations?
A3: While mutations in cytochrome b are the most well-documented cause of resistance, mutations in the TaPIN1 gene, such as A53P, have also been suggested to play a role.[6][7][10] However, the association of TaPIN1 mutations with this compound resistance is considered more equivocal, with some studies not detecting these mutations in resistant isolates.[1][6]
Troubleshooting Guides
In Vitro Drug Susceptibility Assays (MTT Assay)
Problem: High variability or poor reproducibility in MTT assay results.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before seeding. Count cells accurately using a hemocytometer and trypan blue exclusion to determine the viability of the schizont-infected cells. Seed a consistent number of viable cells (e.g., 1 x 10^5 cells/well) in each well.[11]
-
-
Possible Cause 2: Drug insolubility or degradation.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a stock solution stored under appropriate conditions (e.g., protected from light, at the recommended temperature). Ensure the drug is fully dissolved in the solvent (e.g., DMSO) before further dilution in the culture medium.
-
-
Possible Cause 3: Contamination of cell cultures.
-
Possible Cause 4: Variation in incubation time.
-
Solution: Adhere strictly to the optimized incubation times for both drug exposure (e.g., 72 hours) and MTT reagent incubation (e.g., 4 hours).[11]
-
Theileria annulata Cell Culture
Problem: T. annulata-infected lymphocyte cultures fail to establish or grow poorly.
-
Possible Cause 1: Low initial parasitemia.
-
Solution: Use blood from an animal with detectable schizonts in lymph node biopsies or a sufficient level of piroplasms in the blood. When establishing cultures from whole blood, a higher initial parasite load increases the chances of successful establishment.[14]
-
-
Possible Cause 2: Suboptimal culture medium.
-
Solution: Use RPMI-1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (e.g., penicillin/streptomycin).[2] Ensure the pH of the medium is stable. Some studies have explored serum-free media, but traditional serum-supplemented media are more robust for initial culture establishment.[3][4]
-
-
Possible Cause 3: Microbial contamination.
Molecular Analysis (PCR and Sequencing)
Problem: No PCR amplification of the cytochrome b gene from a clinical sample.
-
Possible Cause 1: Poor DNA quality or low quantity.
-
Solution: Use a validated DNA extraction kit for blood samples (e.g., QIAamp DNA Mini Kit or PureLink Genomic DNA kit).[2][8] Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.[2][8] An A260/A280 ratio of ~1.8 is desirable.
-
-
Possible Cause 2: PCR inhibitors in the extracted DNA.
-
Solution: Some components of blood can inhibit PCR. Ensure the DNA extraction protocol includes steps to remove these inhibitors. If inhibition is suspected, try diluting the DNA template (e.g., 1:10).
-
-
Possible Cause 3: Incorrect PCR conditions or primer issues.
-
Solution: Verify the primer sequences and annealing temperature for the specific cytochrome b region you are amplifying.[15] Run positive controls (DNA from a known positive sample or a plasmid containing the target sequence) and negative controls (no template) to ensure the PCR reaction is working correctly.
-
Problem: Ambiguous sequencing results for the cytochrome b gene.
-
Possible Cause 1: Mixed parasite populations.
-
Solution: The clinical sample may contain a mix of this compound-sensitive and -resistant parasites, leading to overlapping peaks in the sequencing chromatogram. In such cases, cloning the PCR product into a vector and sequencing multiple clones can help identify the different alleles present. Alternatively, techniques like allele-specific PCR can be used to screen for known resistance mutations.
-
-
Possible Cause 2: Poor quality sequencing read.
-
Solution: Ensure the PCR product is purified before sequencing to remove excess primers and dNTPs. If the read quality is still poor, consider redesigning the sequencing primers or using a different sequencing service.
-
Data Presentation
Table 1: In Vitro Susceptibility of Theileria annulata Isolates to this compound.
| Isolate Type | Mutation(s) in Cytochrome b | IC50 Range (ng/mL) | Reference(s) |
| Susceptible | Wild-Type | 1 - 3 | [1] |
| Moderately Resistant | Not specified | 3 - 7 | [1] |
| Highly Resistant | Not specified | > 7 | [1] |
| Resistant Clones | V135A, P253S | High (not quantified) | [1] |
| In vitro selected resistant line | M128I | > 40-fold increase vs. wild-type | [16] |
Table 2: Frequency of this compound Resistance-Associated Mutations in T. annulata Field Isolates.
| Mutation | Country/Region | Frequency | Sample Type | Reference(s) |
| V135A | Türkiye (Aydın region) | 5.95% | Carrier cattle | [1] |
| V135A | Türkiye (Aydın region) | 1.42% | Cell line isolates | [1] |
| P253S | Türkiye (Aydın region) | 0.59% | Carrier cattle | [1] |
| P253S | Türkiye (Aydın region) | 7.14% | Cell line isolates | [1] |
| S109G | Iran (Fars Province) | Not specified | Dead, treated cattle | [2] |
| P233S | Iran (Fars Province) | Not specified | Dead, treated cattle | [2] |
| S129G, A146T, P253S | India | Not specified | Field samples | [10] |
| A53P (TaPIN1) | India | Not specified | Field samples | [10] |
Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility (MTT) Assay
This protocol is adapted from various sources to determine the 50% inhibitory concentration (IC50) of this compound against T. annulata schizont-infected cells.[11]
-
Cell Preparation:
-
Culture T. annulata-infected lymphocytes in RPMI-1640 medium with 20% FBS.
-
Harvest cells in the logarithmic growth phase.
-
Determine cell viability and concentration using trypan blue exclusion and a hemocytometer.
-
Adjust the cell suspension to a concentration of 1 x 10^5 viable cells/30 µL in the culture medium.[11]
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of this compound in complete culture medium in a 96-well plate to achieve a range of final concentrations (e.g., 0.4 to 1000 ng/mL).[17]
-
Include wells with medium only (negative control) and cells without the drug (positive growth control).
-
-
Incubation:
-
Add 30 µL of the cell suspension (1 x 10^5 cells) to each well of the 96-well plate containing the drug dilutions.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Incubate for 20 minutes at 37°C with gentle shaking.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: DNA Extraction from Bovine Blood
This protocol describes a general method for extracting T. annulata DNA from whole blood using a commercial kit, as this is a common and reliable method.[2][8]
-
Sample Collection:
-
DNA Extraction (using a spin-column based kit):
-
Thaw the blood sample at room temperature.
-
Pipette 200 µL of whole blood into a labeled microcentrifuge tube.
-
Add proteinase K and lysis buffer (as per the manufacturer's instructions) and vortex to mix.
-
Incubate at the temperature specified in the kit protocol (e.g., 56°C) to ensure complete lysis.
-
Add ethanol (100%) to the lysate and mix thoroughly.
-
Transfer the mixture to the provided spin column placed in a collection tube.
-
Centrifuge according to the manufacturer's recommendations. Discard the flow-through.
-
Add wash buffer 1 to the spin column and centrifuge. Discard the flow-through.
-
Add wash buffer 2 to the spin column and centrifuge. Discard the flow-through and the collection tube.
-
Place the spin column in a new, sterile microcentrifuge tube.
-
Add elution buffer directly to the center of the column membrane.
-
Incubate for a few minutes at room temperature, then centrifuge to elute the purified DNA.
-
-
Quality and Quantity Assessment:
-
Measure the DNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Store the extracted DNA at -20°C.
-
Protocol 3: PCR Amplification and Sequencing of the Cytochrome b Gene
This protocol outlines the steps for amplifying and sequencing the T. annulata cytochrome b gene to identify resistance-associated mutations.
-
PCR Primer Design:
-
PCR Reaction Mixture:
-
Prepare a master mix for the desired number of reactions. A typical 25 µL reaction includes:
-
12.5 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2, and reaction buffer)
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
1-5 µL of template DNA (approx. 50-100 ng)
-
Nuclease-free water to a final volume of 25 µL
-
-
-
PCR Cycling Conditions:
-
Use a thermal cycler with the following program:
-
Initial Denaturation: 94°C for 5 minutes
-
30-35 Cycles:
-
Denaturation: 94°C for 1 minute
-
Annealing: 54°C for 1 minute[15]
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 10 minutes
-
Hold: 4°C
-
-
-
Verification of PCR Product:
-
Run 5 µL of the PCR product on a 1.5% agarose gel stained with a DNA-safe stain.[10]
-
Visualize the gel under UV light to confirm the presence of a band of the expected size (~1092 bp).
-
-
PCR Product Purification and Sequencing:
-
Purify the remaining PCR product using a PCR purification kit to remove primers and dNTPs.
-
Send the purified PCR product and the corresponding forward and reverse primers for Sanger sequencing.
-
-
Sequence Analysis:
-
Assemble the forward and reverse sequencing reads to obtain a consensus sequence.
-
Align the consensus sequence with a reference wild-type T. annulata cytochrome b sequence (e.g., from the Ankara strain, GenBank accession XM_949625.1) to identify any single nucleotide polymorphisms (SNPs).[7]
-
Translate the nucleotide sequence to the amino acid sequence to determine if the SNPs result in amino acid substitutions in the Q_o1 and Q_o2 domains.
-
Visualizations
Caption: Mechanism of this compound action and resistance in Theileria annulata.
Caption: Workflow for identifying this compound resistance in T. annulata.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Cultivation, cryopreservation and resuscitation of Theileria annulata transformed cells in serum-free media [frontiersin.org]
- 4. Cultivation, cryopreservation and resuscitation of Theileria annulata transformed cells in serum-free media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Evaluation of a simple Theileria annulata culture protocol from experimentally infected bovine whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular detection of Theileria annulata infection in cattle by conventional PCR and quantitative real time PCR in India - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alexandria Journal of Veterinary Sciences [alexjvs.com]
- 11. In vitro efficacy of plumbagin and thymol against Theileria annulata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. entomoljournal.com [entomoljournal.com]
- 16. A Theileria annulata parasite with a single mutation, methionine 128 to isoleucine (M128I), in cytochrome B is resistant to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo assessment of this compound resistant Theileria annulata populations: genetic structure, transmission dynamics, drug susceptibility and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Point mutations in cytochrome b gene conferring Buparvaquone resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on point mutations in the cytochrome b gene that confer Buparvaquone resistance in Theileria species, primarily Theileria annulata.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how do point mutations in the cytochrome b gene lead to resistance?
This compound is a hydroxynaphthoquinone that acts as a ubiquinone analogue. It competitively inhibits the parasite's mitochondrial electron transport chain at the level of the cytochrome bc1 complex (Complex III)[1][2][3]. Specifically, it binds to the Qo (quinone outward) binding site of cytochrome b, blocking the transfer of electrons and disrupting ATP synthesis, which is essential for the parasite's survival.
Point mutations in the cytochrome b gene (cytb) can alter the amino acid sequence of the Qo binding site. These changes can reduce the binding affinity of this compound to its target, rendering the drug less effective or completely ineffective[1][2]. This allows the parasite to maintain its mitochondrial function even in the presence of the drug, leading to a resistant phenotype.
Q2: Which specific point mutations in the cytochrome b gene are known to confer this compound resistance?
Several non-synonymous point mutations in the Theileria annulata cytochrome b gene have been associated with this compound resistance. These mutations are often located in or near the putative drug-binding regions, known as Qo1 and Qo2[2][4][5]. Some of the most frequently reported mutations include:
-
S129G: A serine to glycine substitution at codon 129.
-
A146T: An alanine to threonine substitution at codon 146[7].
-
M128I: A methionine to isoleucine substitution at codon 128[8].
Q3: Are there other genes involved in this compound resistance?
While mutations in the cytochrome b gene are the primary mechanism of this compound resistance, some studies have investigated the role of other genes. One such gene is the peptidyl-prolyl cis-trans isomerase (TaPIN1)[3]. However, the direct causal link between mutations in TaPIN1 and this compound resistance is less established compared to the cytochrome b mutations[4].
Q4: How can I determine if my Theileria isolates are resistant to this compound?
Resistance can be determined through a combination of in vitro susceptibility assays and molecular analysis:
-
In vitro Susceptibility Assay (e.g., MTT Assay): This assay measures the viability of Theileria-infected cells in the presence of varying concentrations of this compound. A significantly higher IC50 (half-maximal inhibitory concentration) value compared to a known susceptible strain indicates resistance.
-
Molecular Analysis (PCR and Sequencing): This involves amplifying and sequencing the cytochrome b gene from your parasite isolates to identify the presence of known resistance-conferring mutations. Allele-specific PCR can also be used for rapid detection of specific known mutations.
Troubleshooting Guides
Guide 1: PCR and Sequencing of the Cytochrome b Gene
Issue: Low or no PCR product.
| Possible Cause | Troubleshooting Step |
| Poor DNA Quality | Ensure high-quality genomic DNA is extracted from the parasite or infected cells. Use a DNA extraction kit specifically designed for blood or cultured cells. For blood samples, it is crucial to prevent DNA degradation by using fresh samples or appropriate preservatives[9][10][11][12]. |
| Incorrect Primer Design | Use validated primers for the Theileria annulata cytochrome b gene. Refer to the "Experimental Protocols" section for recommended primer sequences. |
| Suboptimal PCR Conditions | Optimize the annealing temperature using a gradient PCR. Ensure the correct concentrations of MgCl2, dNTPs, and polymerase are used as specified in the protocol. |
| PCR Inhibitors | DNA samples, especially from blood, may contain inhibitors like heme. Ensure the DNA purification method effectively removes these inhibitors. |
Issue: Non-specific PCR bands.
| Possible Cause | Troubleshooting Step |
| Low Annealing Temperature | Increase the annealing temperature in increments of 1-2°C to enhance primer specificity. |
| Primer-Dimers | Check primer sequences for self-complementarity. If necessary, design new primers. |
Issue: Ambiguous sequencing results.
| Possible Cause | Troubleshooting Step |
| Poor Quality PCR Product | Purify the PCR product before sequencing to remove unincorporated primers and dNTPs. |
| Mixed Parasite Population | If multiple peaks are observed at a specific nucleotide position, it may indicate a mixed infection with both wild-type and mutant parasites. In such cases, cloning the PCR product before sequencing or using allele-specific PCR can help identify the different genotypes. |
| Sequencing Errors | Always perform bidirectional sequencing (using both forward and reverse primers) to confirm the mutation. Compare your sequence to a reference sequence from a known susceptible strain[7][13]. |
Guide 2: In Vitro this compound Susceptibility Assay (MTT Assay)
Issue: High background or inconsistent results.
| Possible Cause | Troubleshooting Step |
| Contamination | Ensure aseptic techniques are strictly followed during cell culture and the assay setup. Check for microbial contamination in the cell cultures. |
| Cell Clumping | Ensure a single-cell suspension is achieved before seeding the plates to get uniform cell distribution. |
| Inaccurate Cell Counting | Use a reliable method for cell counting (e.g., hemocytometer with trypan blue exclusion) to ensure the correct number of cells are seeded in each well. |
| Variable Incubation Times | Adhere strictly to the specified incubation times for both drug treatment and MTT reagent addition. |
| Incomplete Formazan Solubilization | After adding the solubilization solution, ensure the formazan crystals are completely dissolved by gentle mixing or pipetting before reading the absorbance. |
Issue: IC50 values are not reproducible.
| Possible Cause | Troubleshooting Step |
| Drug Dilution Errors | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes to ensure accuracy. |
| Cell Viability Issues | Ensure the cells are in the logarithmic growth phase and have high viability before starting the assay. |
| Inconsistent Seeding Density | The number of cells seeded per well can significantly affect the results. Maintain a consistent seeding density across all experiments. |
| Data Analysis | Use a standardized method for calculating IC50 values, such as a non-linear regression (four-parameter logistic) model using appropriate software (e.g., GraphPad Prism)[14][15][16]. |
Data Presentation
Table 1: this compound IC50 Values for Susceptible and Resistant Theileria annulata Isolates.
| Isolate/Strain | Genotype (Cytochrome b Mutation) | IC50 (ng/mL) | Reference |
| Susceptible (e.g., A9/BT) | Wild-Type | 0.72 - 3.20 | [4][17] |
| Resistant (e.g., A10/AT3) | V135A | 135.0 | [4][17] |
| Resistant (e.g., A21/AT4) | P253S | 73.79 | [4] |
| In vitro selected resistant | M128I | Significantly increased | [8] |
| Field Isolate with P253S | P253S | High | [4] |
| Field Isolate with V135A | V135A | High | [4] |
Note: IC50 values can vary between laboratories and different parasite isolates. It is crucial to include a known susceptible control in each assay for comparison.
Experimental Protocols
Protocol 1: Amplification and Sequencing of the Theileria annulata Cytochrome b Gene
-
DNA Extraction: Extract genomic DNA from Theileria annulata-infected blood or cultured cells using a commercial DNA extraction kit, following the manufacturer's instructions.
-
PCR Amplification:
-
Primers for the full-length cytochrome b gene (approx. 1092 bp):
-
PCR Reaction Mix (50 µL):
-
5 µL 10x PCR Buffer
-
1 µL 10 mM dNTPs
-
1.5 µL 50 mM MgCl2
-
1 µL 10 µM Forward Primer
-
1 µL 10 µM Reverse Primer
-
0.5 µL Taq DNA Polymerase (5 U/µL)
-
2 µL DNA template (approx. 50-100 ng)
-
38 µL Nuclease-free water
-
-
PCR Cycling Conditions:
-
-
Agarose Gel Electrophoresis: Run the PCR product on a 1.5% agarose gel to confirm the amplification of a single band of the expected size (approx. 1092 bp).
-
PCR Product Purification and Sequencing: Purify the PCR product using a commercial PCR purification kit. Send the purified product for bidirectional Sanger sequencing using the same forward and reverse primers used for amplification.
-
Sequence Analysis: Align the obtained sequences with a reference Theileria annulata cytochrome b sequence (e.g., GenBank accession number XM_949625) to identify any point mutations[5].
Protocol 2: Allele-Specific PCR for V135A and P253S Mutations
-
Primer Design:
-
For V135A:
-
Forward (Wild-type): 5'-GCT TCT GGG GTT ATA GTT GCA GTT-3'
-
Forward (Mutant): 5'-GCT TCT GGG GTT ATA GTT GCA GTC-3'
-
Reverse (Common): 5'-CCA TAA CCA GAT TGC ACT CCA-3'[4]
-
-
For P253S:
-
Forward (Wild-type): 5'-GCA ACA TTA TGT GCT CCT TTA GC-3'
-
Forward (Mutant): 5'-GCA ACA TTA TGT GCT TCT TTA GC-3'
-
Reverse (Common): 5'-AAG TAG GAG AAG TAA GCA ATA CGA-3'
-
-
-
PCR Amplification: Perform separate PCR reactions for the wild-type and mutant alleles for each mutation. Use the same PCR reaction mix and cycling conditions as described in Protocol 1, optimizing the annealing temperature for these specific primers.
-
Analysis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band in the wild-type specific reaction and its absence in the mutant-specific reaction indicates a wild-type genotype. The opposite result indicates a mutant genotype. The presence of bands in both reactions suggests a mixed population.
Protocol 3: In Vitro this compound Susceptibility (MTT) Assay
-
Cell Culture: Culture Theileria annulata-infected lymphoblastoid cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics at 37°C in a 5% CO2 incubator[19][20].
-
Assay Setup:
-
Seed 1 x 105 cells per well in a 96-well microtiter plate in a final volume of 100 µL.
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.4 to 1000 ng/mL[2].
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells (positive control) and wells with medium only (blank).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Visualizations
Caption: Experimental workflow for identifying this compound resistance.
Caption: Mechanism of this compound action and resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In vivo assessment of this compound resistant Theileria annulata populations: genetic structure, transmission dynamics, drug susceptibility and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic review on this compound resistance associated with non-synonymous mutation in drug binding genes site of Theileria annulate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection of genotypes harbouring mutations in the cytochrome b gene of Theileria annulata is associated with resistance to this compound | PLOS One [journals.plos.org]
- 5. Sequence Polymorphism of Cytochrome b Gene in Theileria annulata Tunisian Isolates and Its Association with this compound Treatment Failure | PLOS One [journals.plos.org]
- 6. Selection of genotypes harbouring mutations in the cytochrome b gene of Theileria annulata is associated with resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alexandria Journal of Veterinary Sciences [alexjvs.com]
- 8. A Theileria annulata parasite with a single mutation, methionine 128 to isoleucine (M128I), in cytochrome B is resistant to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. willowfort.co.uk [willowfort.co.uk]
- 10. mpbio.com [mpbio.com]
- 11. neb.com [neb.com]
- 12. CDC - DPDx - Diagnostic Procedures - Blood Specimens [cdc.gov]
- 13. Analysis of mitochondrial DNA cytochrome‐b (CYB) and ATPase‐6 gene mutations in COVID‐19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Star Republic: Guide for Biologists [sciencegateway.org]
- 15. researchgate.net [researchgate.net]
- 16. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 18. entomoljournal.com [entomoljournal.com]
- 19. ugr.es [ugr.es]
- 20. Frontiers | Cultivation, cryopreservation and resuscitation of Theileria annulata transformed cells in serum-free media [frontiersin.org]
Buparvaquone Solubility and Bioavailability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and bioavailability enhancement of buparvaquone.
Section 1: General Properties and Solubility Issues
This section addresses fundamental questions about this compound's physicochemical properties that underpin its formulation challenges.
FAQs
Q1: What is this compound and what is its primary mechanism of action?
This compound (BPQ) is a hydroxynaphthoquinone antiprotozoal drug, structurally related to parvaquone and atovaquone[1][2][3]. It is a promising compound for treating and preventing theileriosis[2][3][4]. Its mechanism of action involves blocking the mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III). This compound binds to the Q_o site of cytochrome b, which inhibits coenzyme Q - cytochrome c reductase activity, thereby disrupting pyrimidine synthesis and leading to parasite death[3][5].
Q2: What are the known solubility characteristics of this compound?
This compound is a poorly water-soluble drug, which is a primary reason for its low oral bioavailability[6][7][8][9]. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug[9]. Its solubility is higher in organic solvents.
Table 1: this compound Solubility in Various Solvents
| Solvent | Solubility | Notes | Source |
| Water | < 0.1 mg/mL (insoluble) | - | [1][10] |
| Aqueous Buffers | Sparingly soluble | For maximum solubility, first dissolve in DMF then dilute with buffer. | [11] |
| DMF:PBS (pH 7.2) (1:5) | ~0.16 mg/mL | Achieved by first dissolving in DMF. Aqueous solution is not stable for more than a day. | [11] |
| Ethanol | 2 mg/mL | Requires sonication. | [1][10] |
| Ethanol | 4 mg/mL | - | [12] |
| Ethanol | Slightly Soluble | - | [5] |
| DMSO | ~1 mg/mL | - | [5][11] |
| DMSO | 18 mg/mL | Use fresh, non-hygroscopic DMSO for best results. | [12] |
| DMSO | 25 mg/mL | Requires sonication, warming, and heating to 60°C. | [10] |
| Dimethylformamide (DMF) | ~1 mg/mL | - | [5][11] |
| Dimethylformamide (DMF) | 25 mg/mL | Requires sonication. | [1][10] |
Q3: My this compound won't dissolve in my aqueous buffer. What am I doing wrong?
This is a common issue due to this compound's hydrophobic nature. Direct addition to aqueous buffers will result in very poor solubility[11].
Troubleshooting Steps:
-
Use a Co-Solvent: First, dissolve the this compound in an appropriate organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[11]. A stock solution can be made in these solvents[11].
-
Dilute into Buffer: Slowly add the aqueous buffer of your choice to the this compound-organic solvent solution while stirring[11]. A common method is to dilute a DMF stock solution with five parts of a PBS buffer (pH 7.2) to achieve a solubility of approximately 0.16 mg/mL[11].
-
Check for Precipitation: Observe the solution for any signs of precipitation. If it occurs, you may have exceeded the solubility limit in the final solvent mixture.
-
Use Freshly Prepared Solutions: Aqueous solutions of this compound are not recommended for storage for more than one day[11].
Section 2: Bioavailability Enhancement Strategies
Due to its poor aqueous solubility, various formulation strategies are required to improve the oral bioavailability of this compound.
FAQs & Troubleshooting
Q4: What are the main strategies to enhance the solubility and bioavailability of this compound?
The primary strategies focus on reducing particle size to increase surface area and dissolution velocity, or on formulating the drug in a solubilized state. Key approaches include:
-
Nanosuspensions: Preparing this compound as a nanosuspension can increase its saturation solubility and dissolution velocity[6]. This is achieved through methods like high-pressure homogenization[6][13].
-
Lipid-Based Formulations: These are highly effective for lipophilic drugs like this compound.
-
Solid Lipid Nanoparticles (SLN): These are colloidal carriers that can encapsulate the drug, potentially targeting it to the reticuloendothelial system (RES)[14][15].
-
Nanostructured Lipid Carriers (NLC): NLCs are a modified version of SLNs that can offer higher drug loading and reduced drug expulsion during storage[8][16]. They have been shown to improve solubility by up to 611-fold[8].
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water nanoemulsion upon gentle agitation in aqueous media. A SNEDDS formulation increased the oral bioavailability of this compound by 55% compared to an aqueous dispersion[9].
-
-
Prodrugs: Synthesis of water-soluble phosphate prodrugs of this compound has been explored to overcome solubility issues[7].
Q5: I am preparing a this compound nanosuspension, but the particle size is too large or unstable. What should I do?
Particle size control and stability are critical for nanosuspensions.
Troubleshooting Steps:
-
Optimize Homogenization Parameters: The high-pressure homogenization (HPH) technique is commonly used[6][13]. Ensure you are using sufficient pressure (e.g., 1,500-2000 bar) and an adequate number of homogenization cycles[13]. A pre-milling or pre-suspension step may be necessary to reduce the initial particle size before HPH[13].
-
Select an Appropriate Stabilizer: The choice and concentration of a stabilizer (surfactant or polymer) are crucial to prevent particle aggregation (Ostwald ripening). Poloxamer 188 (Lutrol F68) has been used successfully in this compound lipid nanoparticle formulations[14][15].
-
Consider Mucoadhesive Polymers: For gastrointestinal applications, incorporating the nanosuspension into hydrogels made from mucoadhesive polymers like Carbopol or chitosan can increase adhesion time and stability with only a small increase in particle size[6].
-
Check for Microparticles: Use laser diffraction in addition to photon correlation spectroscopy (PCS) to check for a small population of larger microparticles, which could indicate instability or incomplete processing[6]. A this compound nanosuspension was successfully produced with a bulk population around 600 nm, with negligible content of particles larger than 3 µm[6].
Q6: My this compound-loaded Solid Lipid Nanoparticles (SLNs) show low entrapment efficiency. How can I improve it?
Low entrapment efficiency can be due to poor drug solubility in the lipid matrix or drug expulsion during formulation.
Troubleshooting Steps:
-
Lipid Screening: The first step is to determine the solubility of this compound in various solid lipids to select the one with the highest solubilizing capacity. Glyceryl monostearate (GMS) was selected for a BPQ SLN formulation based on solubility studies[14][15].
-
Optimize Drug-to-Lipid Ratio: Experiment with different ratios of drug to lipid. For this compound, GMS:BPQ ratios of 2:1, 4:1, and 5:1 have been evaluated[14].
-
Control Cooling Rate: The dispersion of the hot lipid melt into the aqueous surfactant solution should be cooled rapidly in an ice bath with continuous stirring. This rapid cooling can help trap the drug within the lipid matrix before it can be expelled[14][17].
-
Analytical Verification: Ensure you are accurately measuring both the total drug added and the free drug in the supernatant after centrifugation to calculate the entrapment efficiency correctly[14].
Table 2: Comparison of this compound Bioavailability Enhancement Formulations
| Formulation Type | Key Findings | Particle Size | Bioavailability / Dissolution Improvement | Source |
| Nanosuspension | Increased saturation solubility and dissolution velocity. Stable in mucoadhesive hydrogels for 6 months. | ~600 nm | Not quantified, but improved dissolution is a primary advantage. | [6] |
| Solid Lipid Nanoparticles (SLN) | High uptake by the Reticuloendothelial System (RES), suggesting potential for targeted delivery. | Optimized for <100 mg solid content | Longer circulation time and high RES uptake (75%). | [14][15] |
| Nanostructured Lipid Carriers (NLC) | Suitable for oral administration, showing significant solubility and dissolution enhancement. | 173.9 nm - 232.4 nm | Up to 611-fold solubility improvement. 83.3% of a 4mg dose released in 30 mins vs. 2.9% for free drug. | [8][18] |
| Self-Nanoemulsifying System (SNEDDS) | Enhanced oral bioavailability compared to aqueous dispersion. | Not specified | Plasma AUC | [9] |
Section 3: Experimental and Analytical Protocols
This section provides detailed methodologies for common experiments related to this compound formulation and analysis.
Q7: How do I prepare this compound Solid Lipid Nanoparticles (SLNs)?
This protocol is based on the melt emulsification method.
Detailed Protocol:
-
Lipid Melt Preparation: Melt a precisely weighed amount of Glyceryl Monostearate (GMS) at 70-80°C (approximately 10°C above its melting point)[14][17].
-
Drug Incorporation: Add a weighed amount of this compound (e.g., maintaining a GMS:BPQ ratio of 2:1) to the molten lipid and stir for 30 minutes to ensure complete dissolution[14][17].
-
Aqueous Phase Preparation: Separately, prepare a 1-2% w/v aqueous solution of a stabilizer, such as Poloxamer 188 (Lutrol F68), and heat it to the same temperature as the lipid melt (~80°C)[14][17].
-
Emulsification: Pour the hot lipid-drug mixture into the hot aqueous surfactant solution under continuous stirring[14][17].
-
Homogenization: Subject the resulting hot dispersion to high-shear homogenization. This can be done using a probe sonicator for 10 minutes (e.g., using a 10s on/off cycle) or a combination of an ultraturrax and a high-pressure homogenizer for larger batches[14][15].
-
Cooling and Nanoparticle Formation: Immediately cool the hot nanoemulsion in an ice bath (5-10°C) with continuous magnetic stirring. This rapid cooling solidifies the lipid, forming the SLNs[14][17].
-
Purification (Optional): To separate free, unentrapped drug and excess surfactant, the dispersion can be centrifuged at high speed (e.g., 10,000 rpm)[14][17]. The resulting nanoparticle pellet can then be redispersed in water[14].
-
Lyophilization (Optional): For long-term storage, the SLN dispersion can be freeze-dried. A cryoprotectant should be added before freezing at -40°C, followed by drying under vacuum[17].
Q8: What is a standard method for quantifying this compound in plasma or formulations?
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the standard method.
Detailed Protocol (HPLC-UV):
-
Sample Preparation (Plasma):
-
To 250 µL of plasma, add an internal standard (parvaquone is a suitable analogue)[14][19].
-
Perform protein precipitation followed by solid-phase extraction (SPE) for cleanup[19]. Alternatively, a simple liquid-liquid extraction with ether can be used[20].
-
Evaporate the organic extract to dryness and reconstitute the residue in the mobile phase (e.g., methanol)[20].
-
-
Sample Preparation (Formulation):
-
Disperse the formulation (e.g., SLN equivalent to 2 mg BPQ) in a solvent that dissolves both the drug and the carrier, such as isopropyl alcohol (10 mL)[14].
-
Use sonication to ensure complete dissolution[14].
-
Filter the solution through a 0.45 µm filter[14].
-
Dilute the filtrate as needed with the mobile phase before injection[14].
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Waters Spherisorb-C18 or ODS-Hypersil)[14][20].
-
Mobile Phase: A common mobile phase is a mixture of an acetate buffer and an organic solvent. For example, 0.05 M Sodium Acetate buffer (pH 3.6) and Methanol in a 15:85 (v/v) ratio[20]. Another option is 0.02 M Ammonium Acetate buffer (pH 3.0) and Acetonitrile in an 18:82 (v/v) ratio[19].
-
Detection: UV detection at a wavelength of 251 nm or 252 nm[14][20][22].
-
Quantification: Create a calibration curve using standard solutions of known this compound concentrations. The limit of detection in plasma has been reported as 40 ng/mL[14].
-
Q9: How should I design an in vitro dissolution test for my this compound formulation?
The goal of an in vitro dissolution test is to predict in vivo performance. For a BCS Class II drug like this compound, the test must account for the poor solubility and the nature of the enabling formulation.
Protocol Design Considerations:
-
Apparatus: A USP Apparatus 2 (paddle method) is commonly used for solid dosage forms[23]. The rotation speed can be varied (e.g., 50-100 rpm) to simulate different hydrodynamic conditions in the GI tract[24].
-
Dissolution Media:
-
Biorelevance: The media should mimic the physiological environment. For oral formulations, this may involve using simulated gastric fluid (SGF) followed by simulated intestinal fluid (SIF)[25][26].
-
Surfactants: Due to this compound's low aqueous solubility, the addition of a surfactant to the dissolution medium is often necessary to achieve sink conditions. Sodium dodecyl sulfate (SDS) or Tween 80 can be used[8][23]. For NLCs, dissolution has been tested in phosphate buffer (pH 7.4) containing 0.07% w/v Tween 80 or 1.0% w/v SDS[8].
-
Lipid Formulations: For lipid-based formulations like SLNs, NLCs, or SNEDDS, it is crucial to use a digestion model. This involves adding enzymes (e.g., lipase) to the dissolution medium to simulate the digestion of lipid excipients, which can significantly impact drug solubilization and potential precipitation[27].
-
-
Sampling: Withdraw aliquots of the dissolution media at predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes)[24]. Immediately filter the samples to separate undissolved drug before analysis by a validated method like HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to generate a dissolution profile. Compare the profiles of different formulations to select the most promising candidates for in vivo studies. For example, an NLC formulation released 83.3% of this compound in 30 minutes, whereas the free drug only reached 2.9% release after 4 hours[8].
Section 4: Visualizations and Workflows
Mechanism of Action
Caption: this compound inhibits the mitochondrial electron transport chain.
Workflow for Enhancement Strategy Selection
Caption: Decision workflow for selecting a this compound formulation strategy.
Experimental Workflow for SLN Preparation & Characterization
Caption: Workflow for preparing and testing this compound SLNs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, the new antitheilerial: a review of its efficacy and safety [openknowledge.fao.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. macsenlab.com [macsenlab.com]
- 6. This compound mucoadhesive nanosuspension: preparation, optimisation and long-term stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 9. Orally Bioavailable and Effective this compound Lipid-Based Nanomedicines for Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. This compound loaded solid lipid nanoparticles for targeted delivery in theleriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scienceopen.com [scienceopen.com]
- 18. Oral administration of this compound nanostructured lipid carrier enables in vivo activity against Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Parvaquone and this compound: HPLC analysis and comparative pharmacokinetics in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ijpsonline.com [ijpsonline.com]
- 23. cris.unibo.it [cris.unibo.it]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. [PDF] Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals | Semantic Scholar [semanticscholar.org]
- 27. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Optimizing Buparvaquone Dosage for Theileria Species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Buparvaquone dosage in experiments involving various Theileria species.
Troubleshooting Guides
Issue 1: Suboptimal Efficacy or Treatment Failure
Symptom: Lower than expected cure rates or persistence of clinical signs (e.g., fever, parasitemia) following this compound administration at the standard dose.
Possible Causes and Solutions:
-
Advanced Stage of Disease: this compound is most effective when administered in the early stages of clinical signs. In advanced cases with significant hematopoietic and lymphoid tissue destruction, the treatment may be less effective.[1]
-
Recommendation: Initiate treatment as early as possible. In severe cases, a second dose of 2.5 mg/kg body weight may be administered 48 to 72 hours after the initial injection.[2][3] Consider supportive therapies, such as anti-inflammatory drugs and diuretics, especially in cases with pulmonary edema.[1]
-
-
Incorrect Dosage or Administration: Underdosing can lead to reduced efficacy.
-
Recommendation: Ensure accurate weight measurement of the animal to calculate the correct dosage. The standard dose for cattle is 2.5 mg/kg body weight.[1][2][3][4] Administer the drug via deep intramuscular injection, preferably in the neck muscles.[2][3] Do not administer more than 10 ml per injection site; for larger volumes, use multiple sites.[3]
-
-
Drug Resistance: Resistance to this compound, associated with mutations in the parasite's cytochrome b (cyto-b) gene, has been reported in Theileria annulata.[5]
-
Recommendation: If resistance is suspected, consider alternative treatments where available. Molecular testing of parasite isolates for cyto-b gene mutations can help confirm resistance.
-
-
Concurrent Infections: The immunosuppressive effects of theileriosis can predispose animals to other infections, which may mimic or exacerbate the clinical signs of theileriosis.[6]
-
Recommendation: Conduct a thorough diagnostic workup to rule out or identify concurrent bacterial, viral, or other parasitic infections. Administer appropriate antimicrobial or supportive therapies as needed.
-
-
Reduced Efficacy in Pregnant Animals: Studies have shown that the efficacy of this compound may be reduced in pregnant cows, particularly between the sixth and eighth months of gestation.[7]
-
Recommendation: Exercise caution when treating pregnant animals. The decision to treat should be based on a risk-benefit assessment by a veterinarian.
-
Issue 2: Adverse Reactions to this compound
Symptom: Observation of adverse effects following drug administration.
Possible Causes and Solutions:
-
Injection Site Reactions: Localized, painless, and edematous swelling at the injection site is a common and usually transient side effect.[3]
-
Recommendation: This reaction is typically self-limiting and resolves without specific treatment. To minimize local reactions, ensure the injection is administered deep into the muscle and rotate injection sites if multiple doses are required.
-
-
Hypersensitivity Reactions: Although rare, allergic reactions such as skin rash, fever, and facial swelling can occur.
-
Recommendation: If signs of a hypersensitivity reaction are observed, discontinue treatment and administer appropriate supportive care, such as antihistamines or corticosteroids, as advised by a veterinarian.
-
-
Gastrointestinal Upset: Vomiting or diarrhea have been reported as potential side effects.[8]
-
Recommendation: Provide supportive care to manage gastrointestinal symptoms. Ensure the animal remains hydrated.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of this compound for different Theileria species in cattle?
A1: The generally recommended dosage of this compound for the treatment of theileriosis in cattle caused by various Theileria species is a single intramuscular injection of 2.5 mg/kg body weight.[1][2][3][4] In severe cases, a second dose may be given 48-72 hours after the first.[2][3]
Q2: Which Theileria species is this compound effective against?
A2: this compound is effective against a range of Theileria species that cause disease in cattle, including Theileria parva (East Coast fever), Theileria annulata (tropical theileriosis), Theileria orientalis, and Theileria mutans.[2][3] It is also used to treat theileriosis in sheep caused by Theileria lestoquardi.[8]
Q3: How should this compound be administered?
A3: this compound should be administered by deep intramuscular injection, preferably into the neck muscles. It is important to avoid intravenous or subcutaneous injection.[3] To prevent local reactions, no more than 10 ml should be injected at a single site.[3]
Q4: What is the mechanism of action of this compound?
A4: this compound inhibits the mitochondrial electron transport chain of the Theileria parasite. It specifically targets the cytochrome bc1 complex (Complex III), disrupting ATP synthesis and leading to the parasite's death.[9][10]
Q5: How can I determine if a Theileria isolate is resistant to this compound?
A5: this compound resistance is associated with mutations in the parasite's cytochrome b (cyto-b) gene.[5] Resistance can be assessed in vitro using a cell viability assay, such as the MTT assay, to determine the IC50 value of this compound for the parasite isolate. Molecular methods, such as PCR and sequencing of the cyto-b gene, can be used to detect known resistance-associated mutations.
Q6: Are there any known contraindications for the use of this compound?
A6: this compound should not be used in animals with a known hypersensitivity to the drug. Due to the immunosuppressive effects of theileriosis, it is recommended to delay any vaccinations until the animal has recovered.[3]
Data Presentation
Table 1: Recommended this compound Dosage for Different Theileria Species
| Theileria Species | Host | Recommended Dosage | Route of Administration | Reference(s) |
| T. annulata | Cattle | 2.5 mg/kg body weight | Intramuscular | [4] |
| T. parva | Cattle | 2.5 mg/kg body weight | Intramuscular | [6] |
| T. orientalis | Cattle | 2.5 mg/kg body weight | Intramuscular | [2] |
| T. sergenti | Cattle | 2.5 mg/kg body weight | Intramuscular | |
| T. lestoquardi | Sheep | 5.0 mg/kg body weight | Intramuscular | [8] |
Table 2: Summary of this compound Efficacy Rates from Selected Studies
| Theileria Species | Host | Dosage | Efficacy/Cure Rate | Study Reference |
| T. parva | Cattle | 2.5 mg/kg | 90% | [6] |
| T. annulata | Cattle | 2.5 mg/kg | 86% (overall) | [11] |
| T. annulata (mild) | Cattle | 2.5 mg/kg | 98.9% | [11] |
| T. annulata (severe) | Cattle | 2.5 mg/kg | 50% | [11] |
| Mixed Theileria spp. | Pregnant Cattle | 2.5 mg/kg | 66.2% (after 6 weeks) | [7] |
| T. orientalis Ikeda | Splenectomised Calves | 2.5 mg/kg | 89-95% reduction in parasitemia | [9] |
Experimental Protocols
Protocol 1: In Vitro this compound Susceptibility Testing using MTT Assay
This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound against Theileria-infected cells using a colorimetric 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Theileria-infected lymphoblastoid cell line
-
Complete RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the Theileria-infected cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[12]
-
Drug Dilution and Addition: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the drug dilutions to the respective wells. Include a drug-free control.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.[12]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: In Vivo Efficacy Assessment of this compound in Cattle
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in cattle experimentally infected with Theileria.
Materials:
-
Theileria-susceptible cattle
-
Theileria stabilate for infection
-
This compound injectable solution
-
Equipment for clinical monitoring (thermometer, etc.)
-
Materials for blood sample collection (vacutainers, slides)
-
Giemsa stain
-
Microscope
Procedure:
-
Animal Selection and Acclimatization: Select healthy, Theileria-free cattle and allow them to acclimatize to the experimental conditions.
-
Experimental Infection: Infect the cattle with a standardized dose of Theileria stabilate.
-
Monitoring of Infection: Monitor the animals daily for clinical signs of theileriosis, including rectal temperature, and collect blood samples to determine the level of parasitemia (piroplasms in red blood cells and/or schizonts in lymphocytes).
-
Treatment: Once a predetermined level of infection is established (e.g., onset of fever, detectable parasitemia), treat the animals with this compound at the desired dosage. Include a control group of infected but untreated animals.
-
Post-Treatment Monitoring: Continue daily monitoring of clinical signs and parasitemia for a specified period (e.g., 14-28 days).
-
Data Collection and Analysis: Record all clinical and parasitological data. Efficacy is determined by the reduction in clinical signs and parasitemia in the treated group compared to the control group.
Mandatory Visualizations
References
- 1. Selection of genotypes harbouring mutations in the cytochrome b gene of Theileria annulata is associated with resistance to this compound | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. aklectures.com [aklectures.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. This compound assay method development and validation | Meat & Livestock Australia [mla.com.au]
- 6. Biochemistry, Electron Transport Chain - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Artemisinin derivatives induce oxidative stress leading to DNA damage and caspase-mediated apoptosis in Theileria annulata-transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of a simple Theileria annulata culture protocol from experimentally infected bovine whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Q cycle - Wikipedia [en.wikipedia.org]
- 12. MTT (Assay protocol [protocols.io]
Buparvaquone injection site reactions and adverse effects in cattle
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with buparvaquone injections in cattle. The information addresses potential injection site reactions and other adverse effects that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the common injection site reactions observed after administering this compound to cattle?
A1: The most commonly reported injection site reactions are localized and transient. These include pain, swelling (edema), and inflammation at the site of intramuscular injection.[1][2] These reactions are generally considered mild and resolve without intervention.
Q2: What are the other potential adverse effects of this compound in cattle?
A2: Aside from local reactions, other reported adverse effects include gastrointestinal upset (vomiting, diarrhea) and allergic reactions, which can manifest as itching, hives, or swelling.[1] In rare instances, more severe hypersensitivity reactions, such as anaphylaxis, may occur.[1] A study in rams suggested that this compound could cause mild cardiac damage, as indicated by an increase in troponin I levels.[3]
Q3: What is the recommended administration protocol for this compound injection in cattle?
A3: this compound is administered via intramuscular (IM) injection, typically into the neck muscles. The standard dosage is 2.5 mg of this compound per kg of body weight.[2][4] To minimize local reactions, it is recommended that no more than 10 mL be injected into a single site.[2]
Q4: Can this compound be administered to pregnant or lactating cattle?
A4: The safety of this compound in pregnant and lactating animals has not been fully established.[1][2] Therefore, its use in these animals should be based on a careful risk-benefit assessment by a veterinarian.
Q5: Are there any known drug interactions with this compound?
A5: There are no known drug interactions with this compound. However, caution is advised when administering other medications concurrently, as the safety and efficacy of combined therapies have not been formally established.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Severe swelling and pain at the injection site | - Injection volume too large for a single site- Improper injection technique- Individual animal sensitivity | - Ensure no more than 10 mL is injected per site. For larger volumes, divide the dose and administer at different locations.- Review and adhere to proper intramuscular injection techniques.- Monitor the animal. If swelling is excessive or persists, consult a veterinarian. Anti-inflammatory medication may be considered. |
| Abscess formation at the injection site | - Bacterial contamination of the needle, drug, or injection site. | - Maintain strict aseptic technique during injection.- Use sterile needles and syringes for each animal.- Ensure the injection site is clean and dry.- If an abscess develops, it may require veterinary intervention for drainage and antibiotic therapy. |
| Systemic allergic reaction (e.g., hives, difficulty breathing) | - Hypersensitivity to this compound or excipients in the formulation. | - Immediately cease administration of the drug.- Administer epinephrine and/or corticosteroids as per veterinary guidance.- Provide supportive care as needed.- Do not re-administer this compound to animals with a known hypersensitivity. |
| Lack of therapeutic efficacy | - Incorrect diagnosis- Underdosing- Drug resistance | - Confirm the diagnosis of theileriosis through appropriate diagnostic tests.- Ensure accurate weight estimation for correct dosage calculation.- Consider the possibility of this compound-resistant Theileria strains, which have been associated with mutations in the cytochrome b gene. |
Data Presentation
Summary of Adverse Effects of this compound in Cattle
While precise quantitative data on the incidence of adverse effects is limited in publicly available literature, the following table summarizes the reported reactions and their general frequency.
| Adverse Effect | Frequency | Reference |
| Injection Site Reactions | ||
| Pain, Swelling, Inflammation | Common, transient | [1][2] |
| Systemic Effects | ||
| Gastrointestinal Upset | Common | [1] |
| Allergic Reactions (itching, hives) | Common | [1] |
| Anaphylaxis | Rare | [1] |
Clinical Trial Efficacy of this compound in Cattle with Theileriosis
The following table presents data from clinical trials, demonstrating the therapeutic efficacy of this compound.
| Study | Number of Treated Cattle | Dosage Regimen | Recovery Rate | Reference |
| Dolan et al. (1992) | 229 | 2.5 mg/kg (one, two, or three doses) | 85.6% (overall) | [5] |
| Hashemi-Fesharki (1988) | 73 | 2.5 mg/kg (up to three doses) | 88.7% | [4] |
Experimental Protocols
Protocol for Assessment of Injection Site Reactions
This protocol is adapted from methodologies used for evaluating injection site reactions for other veterinary medicines.
1. Animal Selection and Grouping:
-
Select healthy cattle of similar age and breed.
-
Randomly assign animals to a treatment group (receiving this compound) and a control group (receiving a placebo, e.g., sterile saline).
2. Administration:
-
Administer this compound or placebo via intramuscular injection in the neck region, adhering to the recommended dosage and volume limitations.
-
Clearly mark the injection site for subsequent evaluation.
3. Evaluation Schedule:
-
Evaluate the injection sites at baseline (pre-injection) and at 24, 48, 72 hours, and 7 and 14 days post-injection.
4. Parameters for Evaluation:
-
Visual Inspection: Record the presence of erythema (redness), edema (swelling), and any other visible abnormalities.
-
Palpation: Assess the presence and nature of any swelling (soft or firm) and pain response from the animal.
-
Measurement: Use calipers to measure the diameter (in cm) of any swelling at its widest point.
5. Scoring System:
-
Use a scoring system to quantify the severity of the reactions. An example is provided below:
| Score | Swelling | Pain Response |
| 0 | No palpable swelling | No reaction |
| 1 | Slight, localized swelling (<5 cm) | Slight flinching |
| 2 | Moderate, diffuse swelling (5-10 cm) | Definite flinching, head turning |
| 3 | Severe, extensive swelling (>10 cm) | Strong aversion, vocalization |
6. Data Analysis:
-
Compare the scores and measurements between the treatment and control groups using appropriate statistical methods.
Protocol for Mitochondrial Respiration Assay in Theileria Parasites
This protocol outlines a method to assess the effect of this compound on the mitochondrial respiration of Theileria parasites.
1. Parasite Culture:
-
Culture Theileria annulata-infected bovine macrophages in appropriate cell culture medium.
2. Treatment with this compound:
-
Treat the cultured cells with varying concentrations of this compound. Include an untreated control group.
3. Measurement of Oxygen Consumption Rate (OCR):
-
Utilize an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the OCR of the treated and control cells.
-
The assay involves the sequential injection of mitochondrial inhibitors to assess different parameters of mitochondrial respiration:
-
Oligomycin: Inhibits ATP synthase (Complex V) to determine ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone and Antimycin A: Inhibit Complex I and Complex III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
4. Data Analysis:
-
Calculate the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity from the OCR measurements.
-
Compare these parameters between the this compound-treated and control groups to determine the inhibitory effect of the drug on mitochondrial function.
Mandatory Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: this compound inhibits the electron transport chain at Complex III in Theileria mitochondria.
Experimental Workflow for Assessing Injection Site Reactions
Caption: Workflow for a controlled study to evaluate this compound injection site reactions in cattle.
Logical Relationship of this compound Adverse Effects
Caption: Categorization of local and systemic adverse effects of this compound in cattle.
References
- 1. montagelabs.com [montagelabs.com]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Chemotherapeutic value of parvaquone and this compound against Theileria annulata infection of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A clinical trial of this compound in the treatment of East Coast fever - PubMed [pubmed.ncbi.nlm.nih.gov]
Buparvaquone Technical Support Center: Residue & Withdrawal Period Guidelines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding buparvaquone tissue and milk withdrawal periods in dairy cattle. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental design and regulatory assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended withdrawal periods for this compound in dairy cattle?
A1: Official recommendations often vary by region and product registration. A common manufacturer recommendation for this compound is a 48-hour (2-day) milk withdrawal period and a 42-day meat withdrawal period. However, recent scientific studies using advanced analytical methods have detected this compound residues for significantly longer durations.
Q2: Why do recent studies show longer detection times for this compound residues than the recommended withdrawal periods?
A2: The discrepancy arises from the evolution of analytical techniques. The original withdrawal periods were often established using older methods with higher limits of detection. Modern methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are far more sensitive and can detect minute residue concentrations that were previously undetectable. For instance, detectable concentrations of this compound have been found in milk for at least 35 days and in liver and at the injection site for at least 328 days post-treatment in some studies.[1][2]
Q3: Are there established Maximum Residue Limits (MRLs) for this compound in major regulatory regions?
A3: Currently, Maximum Residue Limits (MRLs) for this compound in bovine milk and tissues have not been established in major markets, including the European Union and the United States.[3] this compound is also not registered for use in Australia, and therefore, any detectable residue is considered a violation.[4][5] The absence of established MRLs in these regions presents a significant challenge for the use of this compound in food-producing animals intended for these markets.
Q4: My experiment requires adherence to a zero-residue standard. What withdrawal period should I consider?
A4: Given that studies have detected this compound residues for extended periods (e.g., up to 147 days in liver and kidney in one study and over 300 days in another), achieving a true zero-residue status can be challenging and requires a prolonged withdrawal period.[1][5][6] The necessary duration will depend on the tissues of interest and the sensitivity of the analytical methods employed. It is crucial to conduct residue depletion studies with validated analytical methods to determine the specific time point at which residues fall below the limit of detection for your experiment.
Q5: I am seeing inconsistent this compound residue levels between individual animals in my study. What could be the cause?
A5: Several factors can contribute to inter-animal variability in drug residue depletion. These include:
-
Animal Health: Sick or compromised animals may metabolize drugs at a slower rate than healthy animals, potentially leading to extended withdrawal times.
-
Physiological Factors: Age, body condition, fat distribution, and milk yield can all influence the pharmacokinetics of this compound.
-
Drug Formulation and Administration: While studies have shown no biologically meaningful differences between some formulations, variations in injection technique and site can affect absorption and local residue persistence.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly long detection of this compound residues in milk. | The official 48-hour withdrawal period may not be sufficient for residues to deplete below the limit of detection of modern analytical methods. | 1. Review the sensitivity of your analytical method (e.g., LC-MS/MS). 2. Refer to recent residue depletion studies that show detection for over 30 days. 3. Design pilot studies to establish a suitable withdrawal period for your specific experimental needs. |
| High variability in tissue residue concentrations across study animals. | Individual animal factors (health, metabolism, etc.) are influencing drug depletion. | 1. Ensure all study animals are in a similar state of health and body condition. 2. Standardize the injection protocol (site, needle size, etc.) across all animals. 3. Increase the number of animals per time point in your residue depletion study to account for biological variability. |
| Detection of residues in tissues after the recommended 42-day meat withdrawal period. | Similar to milk, the 42-day recommendation may not reflect the depletion profile when assessed with highly sensitive analytical techniques. | 1. Consult recent studies indicating quantifiable residues in edible tissues like liver and kidney for up to 147 days.[5] 2. Prioritize the analysis of tissues known for longer residue retention, such as the liver and the injection site. |
| Difficulty in replicating published residue analysis results. | Differences in analytical methodology, including sample preparation and instrument parameters, can lead to varied outcomes. | 1. Carefully review and adhere to the detailed experimental protocols from published studies. 2. Validate your analytical method in-house to ensure it meets the required performance characteristics (e.g., linearity, accuracy, precision). 3. Use certified reference materials for this compound to ensure accurate quantification. |
Quantitative Data Summary
Table 1: this compound Milk Withdrawal Period Data
| Source | Recommended/Observed Withdrawal Period | Dosage | Animal Population | Analytical Method | Limit of Detection (LOD) |
| Manufacturer Recommendation | 48 hours | 2.5 mg/kg body weight, single IM injection | Dairy Cattle | Not specified | Not specified |
| McDougall et al. (2016)[1][2] | Detectable residues for at least 35 days | 2.5 mg/kg body weight, single IM injection | Healthy lactating dairy cows (n=25) | LC-MS/MS | 0.00023 mg/L |
Table 2: this compound Tissue Withdrawal Period Data
| Source | Recommended/Observed Withdrawal Period | Dosage | Animal Population | Analytical Method | Limit of Detection (LOD) | Key Findings |
| Manufacturer Recommendation | 42 days | 2.5 mg/kg body weight, single IM injection | Cattle | Not specified | Not specified | General guideline for meat consumption. |
| MLA Study (B.AHE.0194)[5][6][7] | Detectable residues up to 147 days in some tissues | 2.5 mg/kg body weight, two injections 48 hours apart | Store condition cattle (n=72) | HPLC/MS/MS | 0.005 mg/kg | Quantifiable residues in liver, kidney, and neck muscle at 147 days. |
| McDougall et al. (2016)[1][2] | Detectable residues up to 328 days in some tissues | 2.5 mg/kg body weight, single IM injection | Healthy lactating dairy cows (n=25) | LC-MS/MS | 0.00018 mg/kg (muscle) | Residues above LOD at the injection site in one cow and in the liver of three cows at Day 328. |
Experimental Protocols
This compound Tissue Residue Depletion Study (Adapted from MLA Report B.AHE.0194)[5][7]
-
Objective: To determine the depletion of this compound residues in various edible tissues of cattle following treatment.
-
Experimental Animals: 72 cattle in store condition, plus two untreated controls.
-
Treatment: Two intramuscular injections of this compound at a dose of 2.5 mg/kg body weight, administered 48 hours apart in the neck muscle (maximum of 10 mL per injection site).
-
Sampling: Six treated animals were sampled at each of the following time points: 7, 14, 28, 42, 56, 70, 84, 98, 119, 147, 175, and 203 days post-treatment.
-
Tissues Collected: Injection site neck muscle, skeletal muscle (psoas major), liver, kidney, subcutaneous fat, and peri-renal fat.
-
Sample Handling: Tissues were chilled immediately after collection and frozen at -20°C within five to six hours until analysis.
Analytical Method for this compound in Bovine Tissues and Milk (Adapted from MLA Report B.AHE.0078)[3][4]
-
Principle: this compound residues are extracted from tissues and milk, cleaned up using solid-phase extraction (SPE), and quantified by reverse-phase High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).
-
Tissue Sample Preparation:
-
Weigh 5g of homogenized tissue into a 250mL flask.
-
Add 50mL of 80:20 acetonitrile/acetone solution.
-
Homogenize, mix, and centrifuge the sample.
-
Perform solid-phase extraction (SPE) clean-up on an aliquot of the extract.
-
-
Milk Sample Preparation:
-
Vortex the milk sample with an acetonitrile/acetone solution.
-
Add NaCl, MgSO4, and other salts to induce partitioning between the acetonitrile/acetone and aqueous layers.
-
Take an aliquot of the acetonitrile/acetone layer and dilute for analysis.
-
-
HPLC-MS/MS Analysis:
-
Instrument: ACQUITY UPLC System (Waters) with a Xevo TQ-S Mass Spectrometer.
-
Column: BEH C18 1.7 µm, 50 x 2.1 mm (Waters).
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
Quantification: Comparison with matrix-matched external standards.
-
-
Method Validation: The method was validated for linearity, system precision, accuracy, and precision, with a Limit of Quantitation (LOQ) of 0.01 mg/kg for tissues and 0.005 mg/kg for milk.[4]
Visualizations
Caption: Workflow for Determining this compound Withdrawal Periods.
Caption: this compound's Anti-Theilerial Signaling Pathway.
References
- 1. Concentrations of this compound in milk and tissue of dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound assay method development and validation | Meat & Livestock Australia [mla.com.au]
- 4. mla.com.au [mla.com.au]
- 5. This compound tissue residue study | Meat & Livestock Australia [mla.com.au]
- 6. This compound tissue residue study - FutureBeef [futurebeef.com.au]
- 7. mla.com.au [mla.com.au]
Technical Support Center: Overcoming Buparvaquone Resistance in Theileria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on combination therapies to overcome buparvaquone resistance in Theileria.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound against Theileria?
This compound is a hydroxynaphthoquinone antiprotozoal drug.[1][2] Its primary mode of action is believed to be the inhibition of the parasite's mitochondrial electron transport chain.[3][4] Specifically, it targets the Qo quinone-binding site of cytochrome b, a key component of Complex III (ubiquinone-cytochrome c reductase).[1][4] This disruption of mitochondrial respiration impairs energy production and pyrimidine biosynthesis, ultimately leading to parasite death.[5]
Q2: How does Theileria develop resistance to this compound?
Resistance to this compound is primarily associated with genetic mutations in the parasite's cytochrome b gene (cytb).[4][5][6] These non-synonymous point mutations occur in the drug-binding pockets of the cytochrome b protein, reducing the binding affinity of this compound and rendering the drug less effective.[4][7] Mutations at specific codons have been identified in this compound-resistant Theileria annulata isolates.[4] There is also evidence suggesting that a single mutation in the parasite's peptidyl-prolyl isomerase (pin1) gene may also confer resistance.[6][7]
Q3: What are the common clinical and experimental indicators of this compound resistance?
Clinical indicators of this compound resistance include treatment failure in infected cattle, where the expected rapid recovery, reduction in fever, and decline in parasitemia are not observed despite repeated treatments.[8][9] In laboratory settings, resistance is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound against the parasite. Resistant strains can exhibit more than a 40-fold increase in their IC50 value compared to susceptible strains.[5]
Q4: What alternative therapies are being explored to treat this compound-resistant Theileria infections?
Researchers are actively seeking new compounds to treat this compound-resistant theileriosis. One promising candidate is Trifloxystrobin, a strobilurin fungicide.[10][11] Studies have shown that Trifloxystrobin is effective against this compound-resistant Theileria strains harboring cytochrome b mutations.[10][11][12] It is thought to interact with cytochrome b differently than this compound, allowing it to bypass the existing resistance mechanism.[10]
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments with Theileria.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure to establish or maintain in vitro culture of Theileria-infected cells. | 1. Suboptimal culture medium: The composition of the medium, including the type and concentration of serum, is critical.[13][14] 2. Low initial parasitemia: The starting percentage of infected cells may be too low for successful propagation.[15] 3. Cell density issues: Both too low and too high cell densities can inhibit growth. | 1. Optimize culture medium: RPMI-1640 supplemented with 10-20% fetal bovine serum (FBS) is standard. For specific cell lines or to reduce serum dependency, consider serum-free media formulations like ISF-1, but note that suitability varies between strains.[13][14] 2. Enrich for infected cells: If starting from blood, use methods to increase the percentage of infected lymphocytes. 3. Maintain optimal cell density: Regularly monitor and adjust cell concentration during sub-culturing. |
| Inconsistent results in drug sensitivity assays (e.g., IC50 determination). | 1. Variability in parasite viability: The health and growth phase of the parasite-infected cells can affect their response to drugs. 2. Inaccurate drug concentration: Errors in serial dilutions or degradation of the drug stock solution. 3. Assay method: The choice of assay (e.g., microscopy, fluorescence-based, MTT) can influence results.[16] 4. Contamination: Bacterial or fungal contamination can interfere with the assay. | 1. Use synchronized or log-phase cultures: Ensure that the cells used for the assay are in a consistent and healthy state. 2. Prepare fresh drug dilutions: Prepare dilutions from a validated stock solution for each experiment. Store stock solutions appropriately. 3. Validate the assay method: Ensure the chosen assay is sensitive and reproducible for your specific cell line. For example, MTT assays can be used to assess cell viability in response to treatment.[16] 4. Perform regular contamination checks: Routinely test for mycoplasma and other contaminants. |
| Difficulty in generating a this compound-resistant parasite line. | 1. Insufficient drug pressure: The concentration of this compound may be too low to select for resistant parasites. 2. Treatment duration is too short: Resistance development is a gradual process that requires prolonged exposure.[5] 3. Loss of viable cells: High drug concentrations can kill the entire cell population before resistant clones emerge. | 1. Apply incremental drug pressure: Start with a concentration around the IC50 and gradually increase it as the parasites adapt. 2. Maintain continuous exposure: Expose the culture to the drug for several weeks, refreshing the medium and drug regularly (e.g., every 72 hours).[5] 3. Monitor cultures closely: Be prepared for an initial massive cell death. Surviving clones may take weeks to appear.[5] Once visible, these clones can be isolated and expanded. |
| Low sensitivity in molecular detection of Theileria from blood samples. | 1. Low parasitemia: The number of parasites in the blood may be below the detection limit of the assay. 2. Inefficient DNA extraction: Poor quality or low yield of parasite DNA. 3. PCR inhibitors: Components in the blood sample may inhibit the PCR reaction. | 1. Use a more sensitive detection method: Consider quantitative PCR (qPCR) or newer isothermal amplification methods like ERA-CRISPR/Cas12a, which can be more sensitive than conventional PCR.[17] 2. Optimize DNA extraction: Use a validated kit for DNA extraction from blood and ensure proper sample handling. 3. Include internal controls: Use internal controls in your PCR to check for inhibition. |
Data Presentation: Efficacy of Antitheilerial Compounds
Table 1: In Vitro Efficacy of this compound against Susceptible and Resistant Theileria Strains
| Compound | Theileria Strain | IC50 (nM) | Fold Resistance | Reference |
| This compound | T. parva (susceptible) | 10 | - | [3] |
| This compound | T. annulata (susceptible, TaC12) | ~90-150 | - | [5] |
| This compound | T. annulata (resistant, TaM128I) | >4000 | >40 | [5] |
Table 2: Comparative Efficacy of this compound and Trifloxystrobin against Theileria annulata
| Compound | Concentration | Effect on Host Cell Survival | Effect on Parasite Load | Reference |
| This compound | Standard | Significant reduction | Significant reduction | [11] |
| Trifloxystrobin | 2 µM | Significant reduction (<25%) | Significant reduction, more effective than many other screened compounds | [11][12] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Theileria annulata Cell Line
This protocol is based on the methodology described for generating the TaM128I resistant line.[5]
-
Cell Culture Initiation:
-
Begin with a clonal, this compound-susceptible Theileria annulata-transformed macrophage cell line (e.g., TaC12).
-
Culture the cells in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics at 37°C in a 5% CO2 atmosphere.
-
-
Application of Drug Pressure:
-
Divide the cell culture into independent flasks.
-
Introduce this compound to the culture medium at a starting concentration known to be effective (e.g., 100 nM).
-
Refresh the medium containing this compound every 72 hours.
-
-
Selection of Resistant Clones:
-
Monitor the cultures daily. Expect a significant die-off of cells within the first 72-144 hours.
-
Continue incubation with constant drug pressure. Resistant clones may take approximately 3-4 weeks to become visible.
-
Once individual clones are visible, carefully pick them using a pipette tip and transfer each clone to an individual well of a 24-well plate for expansion.
-
-
Expansion and Confirmation of Resistance:
-
Expand the isolated clones in the continued presence of this compound.
-
Once a sufficient cell number is reached, confirm the resistant phenotype by performing a drug sensitivity assay to determine the IC50 value and compare it to the parental susceptible line.
-
Sequence the cytochrome b gene of the resistant clones to identify potential resistance-conferring mutations.
-
Protocol 2: In Vitro Drug Sensitivity Assay (IC50 Determination)
-
Cell Plating:
-
Harvest Theileria-infected cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
-
Drug Dilution and Application:
-
Prepare a series of 2-fold or 10-fold dilutions of the test compound (e.g., this compound, trifloxystrobin) in culture medium.
-
Add the drug dilutions to the appropriate wells. Include a drug-free (vehicle control) and a cell-free (blank) control.
-
-
Incubation:
-
Incubate the plate for a standard period, typically 72 hours, at 37°C in a 5% CO2 atmosphere.
-
-
Assessment of Cell Viability:
-
Quantify cell viability using a suitable method. An MTT assay is a common choice:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
-
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Normalize the data to the vehicle control (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound is active against Neospora caninum in vitro and in experimentally infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic characterisation of the Theileria annulata cytochrome b locus and its impact on this compound resistance in bovine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Theileria annulata parasite with a single mutation, methionine 128 to isoleucine (M128I), in cytochrome B is resistant to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of genetic variations linked to this compound resistance in Theileria annulata infecting dairy cattle in India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic review on this compound resistance associated with non-synonymous mutation in drug binding genes site of Theileria annulate | CoLab [colab.ws]
- 8. In vivo evidence for the resistance of Theileria annulata to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trifloxystrobin blocks the growth of Theileria parasites and is a promising drug to treat this compound resistance. - Research - Institut Pasteur [research.pasteur.fr]
- 11. Trifloxystrobin blocks the growth of Theileria parasites and is a promising drug to treat this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Serum-free in vitro cultivation of Theileria annulata and Theileria parva schizont-infected lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. thaiscience.info [thaiscience.info]
- 16. In vivo assessment of this compound resistant Theileria annulata populations: genetic structure, transmission dynamics, drug susceptibility and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Rapid and sensitive detection of bovine Theileria annulata parasite based on ERA-CRISPR/Cas12a technology [frontiersin.org]
Technical Support Center: Buparvaquone Treatment in Pregnant Cattle
This technical support center provides essential information for researchers, scientists, and drug development professionals regarding the use of Buparvaquone for treating theileriosis in pregnant cows. It includes frequently asked questions, troubleshooting guides, and detailed experimental data.
Frequently Asked Questions (FAQs)
Q1: Is it safe to administer this compound to pregnant cows? A1: The safety of this compound in pregnant animals has not been fully established and its use is a subject of careful consideration. Some sources state it should not be used in pregnant animals as its safety has not been confirmed[1]. Others suggest a veterinarian should weigh the risks and benefits before administration[2]. One study specifically advises against its use in pregnant animals[3]. However, a field study in Sudan administered this compound to cows in their 6th, 7th, and 8th months of gestation to evaluate its efficacy[4][5]. Researchers should proceed with caution, especially considering the complex physiological changes during pregnancy[6].
Q2: How does the stage of gestation impact the efficacy of this compound? A2: Research indicates that the efficacy of this compound can be influenced by the stage of pregnancy. In a study on Theileria-infected pregnant cows, the drug was found to be effective, but potentially less so between the 6th and 8th months of pregnancy[4][5]. Recovery rates varied significantly depending on the trimester and the time elapsed since treatment[4][6].
Q3: What is the standard dosage and administration route for this compound in cattle? A3: The generally recommended dosage is a single injection of 2.5 mg per kg of body weight[3][7]. This is administered via deep intramuscular injection, preferably into the neck muscles[8]. In severe cases, the treatment can be repeated after 48 to 72 hours[2][8]. It is advised not to administer more than 10 ml per single injection site[8].
Q4: What are the potential side effects of this compound treatment? A4: The most common side effect is a localized, painless swelling at the injection site[2][8]. While generally considered safe, serious adverse reactions can occur, though they are rare. These may include signs of an allergic reaction such as a skin rash, fever, or facial swelling[1][2].
Q5: What is the proposed mechanism of action for this compound? A5: this compound is a second-generation hydroxynaphthoquinone[2]. While its exact mechanism is not fully established, it is thought to act by blocking the parasite's mitochondrial electron transport chain, thereby inhibiting its respiratory processes and energy generation[2][9]. It is effective against both the schizont and piroplasm stages of Theileria species[2][8].
Q6: What are the withdrawal periods for this compound, and are there concerns about residues? A6: Standard recommended withdrawal times are 42 days for meat and 2 days for milk[8][9]. However, recent studies using more sensitive detection methods raise significant concerns. Detectable this compound residues have been found in milk for at least 35 days and in tissues (liver and injection site) for up to 328 days post-treatment[10][11]. Quantifiable residues were present in the liver, kidney, and neck muscle 147 days after treatment[12]. This discrepancy is critical for studies involving food-producing animals, as many major overseas markets have not set a Maximum Residue Level (MRL), meaning any detection could be considered a violation[13].
Troubleshooting Guide
Issue 1: Lower-than-expected efficacy in late-stage pregnancy.
-
Possible Cause: Studies suggest a potential reduction in this compound's effectiveness in the later stages of gestation (6-8 months)[2][4]. The physiological changes during pregnancy may alter the drug's pharmacokinetics.
-
Recommended Action:
-
Confirm the diagnosis and parasite load using PCR and blood smears[4].
-
Consider a second dose 48-72 hours after the initial treatment, as is recommended for severe cases[8].
-
Implement supportive therapy. In cases of pulmonary edema, anti-inflammatory drugs and antidiuretics may be required[2].
-
Monitor the animal's clinical signs, including temperature and lymph node swelling, closely post-treatment[2].
-
Issue 2: Animal shows signs of an allergic reaction (e.g., skin rash, facial swelling) after administration.
-
Possible Cause: Hypersensitivity to this compound or other components in the formulation[1].
-
Recommended Action:
-
Discontinue treatment immediately.
-
Administer appropriate emergency care, which may include antihistamines or corticosteroids, under veterinary supervision.
-
Document the reaction in the animal's record and report it to the drug manufacturer.
-
Do not re-administer this compound to this animal in the future.
-
Issue 3: Parasites are still detectable by PCR after the recommended treatment course.
-
Possible Cause:
-
Drug Resistance: Although not widespread, resistance can develop, especially in cases of repeated use[2].
-
Advanced Disease Stage: Treatment is most effective in the early stages. In advanced cases with significant tissue destruction, recovery is more complex[2].
-
Sub-clinical Infection: this compound may not fully clear sub-clinical Theileria orientalis Ikeda infections, with parasite recrudescence observed weeks after treatment[14][15].
-
-
Recommended Action:
-
Re-evaluate the animal's clinical condition. A reduction in clinical signs (e.g., fever) is a primary indicator of effect, even if parasites are still detectable[2].
-
Consider alternative or combination therapies where appropriate, though this compound is considered the most effective single agent against many Theileria species[3].
-
For sub-clinical infections, monitor the animal for the development of clinical signs, as the treatment may only provide a transient reduction in parasite load[14].
-
Visualizations: Workflows and Pathways
Caption: Experimental workflow for assessing this compound efficacy in pregnant cows.
Caption: Troubleshooting flowchart for post-treatment scenarios in cattle.
Data Presentation: Efficacy & Pharmacokinetics
Table 1: Recovery Rates in Pregnant Cows Treated with this compound Data synthesized from the study by Ibrahim et al. in Sudan.[4][5][6]
| Gestation Stage | Subgroup | N | Recovery Rate at 4 Weeks | Recovery Rate at 6 Weeks |
| 6 Months | Treated (TA) | 16 | 18.7% | 81.3% |
| Non-Treated (NTA) | 9 | 0% | 33.3% | |
| 7 Months | Treated (TB) | 28 | 32.1% | 57.1% |
| Non-Treated (NTB) | 13 | 0% | 38.5% | |
| 8 Months | Treated (TC) | 24 | 58.3% | 66.7% |
| Non-Treated (NTC) | 6 | 0% | 50.0% | |
| Overall | Treated (T) | 68 | 38.2% | 66.2% |
| Non-Treated (NT) | 28 | 0% | 39.3% |
Table 2: Comparative Pharmacokinetic Parameters of this compound in Calves Data from intramuscular administration studies.[16][17]
| Parameter | Kinabo & Bogan (1988)[16] | Githaka et al. (Pioneer Product)[17] | Githaka et al. (Test Product)[17] |
| Dose | Not specified | 2.5 mg/kg | 2.5 mg/kg |
| Cmax (µg/mL) | 0.102 ± 0.030 | 0.229 | 0.253 |
| Tmax (hours) | 3.17 ± 0.39 | 2.62 | 2.12 |
| Elimination Half-Life (hours) | 26.44 ± 2.81 | Not Reported | Not Reported |
| AUC (µg h/mL) | Not Reported | 4.785 | 4.156 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.
Table 3: this compound Residue Depletion Data from residue studies in cattle.[10][11][12]
| Matrix | Time Post-Treatment | Finding |
| Milk | Day 35 | Detectable concentrations in 11 of 25 cows |
| Muscle (Skeletal) | Day 119 | Below limit of detection in 4 of 5 animals |
| Day 147 | Below limit of detection in all animals | |
| Liver | Day 147 | Quantifiable residues still present |
| Day 328 | Above limit of detection in 3 of 5 cows | |
| Injection Site | Day 147 | Quantifiable residues still present |
| Day 328 | Above limit of detection in 1 of 5 cows |
Experimental Protocols
Protocol 1: Efficacy Assessment in Pregnant Cows (Ibrahim et al., 2020) [4][5][6]
-
Objective: To assess the therapeutic efficacy of this compound against Theileria spp. in naturally infected pregnant cows at different stages of gestation.
-
Animal Selection: A total of 100 pregnant cows were selected from private livestock farms in Al Nuba town, Al Gezira State, Sudan.
-
Diagnosis: Theileriosis was diagnosed prior to treatment using microscopic examination of Giemsa-stained blood smears and Polymerase Chain Reaction (PCR). 96 cows were confirmed positive.
-
Grouping:
-
Infected animals (n=96) were divided into three primary groups based on their gestation period:
-
Group A: 6 months of gestation (n=25)
-
Group B: 7 months of gestation (n=41)
-
Group C: 8 months of gestation (n=30)
-
-
Each primary group was further subdivided into a treated (T) and a non-treated control (NT) subgroup.
-
-
Treatment:
-
Cows in the treated subgroups (TA, TB, TC) received a single dose of this compound at a rate of 2.5 mg/kg body weight, administered by deep intramuscular injection.
-
Cows in the non-treated subgroups (NTA, NTB, NTC) received no treatment.
-
-
Monitoring and Data Collection:
-
All cows were re-examined at 4 weeks and 6 weeks post-treatment.
-
Examinations included clinical assessment and laboratory analysis (blood smears and PCR) to determine the presence of Theileria spp.
-
Recovery was assessed based on the absence of parasites and resolution of clinical signs. Recovery percentages were calculated for each subgroup at both time points.
-
-
Statistical Analysis: The significance of the difference in recovery rates between treated and non-treated groups was evaluated (P≤ 0.05).
Protocol 2: Pharmacokinetic Analysis in Calves (Kinabo & Bogan, 1988) [16][18]
-
Objective: To determine the pharmacokinetic profile of this compound after intramuscular administration in cattle.
-
Subjects: Six clinically healthy Bos taurus, mixed-breed calves, weighing between 120 and 240 kg.
-
Drug Administration: this compound was administered intramuscularly.
-
Sample Collection: Blood samples were collected at predetermined intervals following drug administration.
-
Analytical Method: A high-performance liquid chromatographic (HPLC) method was used to determine the concentration of this compound in plasma. The protocol involved:
-
Extraction of this compound from plasma using ether.
-
Evaporation of the ether extract to dryness.
-
Reconstitution of the residue in methanol.
-
Injection of an aliquot onto an ODS-Hypersil (5 µm) HPLC column.
-
Detection was performed at a wavelength of 252 nm.
-
-
Data Analysis: Plasma concentration-time data was analyzed to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and terminal elimination half-life.
References
- 1. montagelabs.com [montagelabs.com]
- 2. advacarepharma.com [advacarepharma.com]
- 3. researchgate.net [researchgate.net]
- 4. journalajravs.com [journalajravs.com]
- 5. Efficacy of this compound Treatment in Pregnant Cows Infect with Theileria Species in Sudan | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. turkiyeparazitolderg.org [turkiyeparazitolderg.org]
- 8. interchemie.com [interchemie.com]
- 9. This compound, the new antitheilerial: a review of its efficacy and safety [openknowledge.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. Concentrations of this compound in milk and tissue of dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound tissue residue study - FutureBeef [futurebeef.com.au]
- 13. This compound tissue residue study | Meat & Livestock Australia [mla.com.au]
- 14. Transient efficacy of this compound against the US isolate of Theileria orientalis Ikeda genotype in sub-clinically infected cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Parvaquone and this compound: HPLC analysis and comparative pharmacokinetics in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. africaresearchconnects.com [africaresearchconnects.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Genetic Markers for Buparvaquone Resistance in Theileria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Buparvaquone (BPQ) resistance in Theileria species.
Frequently Asked Questions (FAQs)
Q1: What are the primary genetic markers for this compound resistance in Theileria annulata?
A1: The primary and most frequently reported genetic markers for this compound resistance are non-synonymous point mutations in the mitochondrial cytochrome b (cytb) gene.[1][2] These mutations typically occur in the putative drug-binding sites, specifically the Qo1 and Qo2 regions, which are critical for the drug's mechanism of action.[1][3][4] this compound targets the cytochrome bc1 complex, inhibiting the parasite's mitochondrial electron transport chain.[3][4] Mutations in these binding sites can reduce the drug's ability to bind, thus conferring resistance.[1][5]
Q2: Are there other genes implicated in this compound resistance?
A2: Yes, besides the cytochrome b gene, mutations in the Theileria annulata peptidyl-prolyl isomerase 1 (TaPIN1) gene have also been associated with BPQ resistance.[6][7] The A53P mutation in TaPIN1 is one such variation linked to resistance.[6] However, the role of TaPIN1 mutations is sometimes considered more equivocal compared to the strong evidence supporting the role of cytb mutations.[2][8] Some studies also suggest assessing the dihydroorotate dehydrogenase (dhodh) gene as a potential, though less understood, mechanism of resistance.[6]
Q3: What specific mutations in the cytochrome b gene are most commonly associated with resistance?
A3: Several specific non-synonymous mutations in the T. annulata cytochrome b gene have been linked to BPQ treatment failure. These are summarized in the table below. Key mutations include substitutions at codons 128, 129, 135, 253, and 262.[1][3][9] For example, a methionine to isoleucine substitution at position 128 (M128I) has been shown to confer resistance.[1] Similarly, V135A and P253S substitutions are strongly suggested to play a significant role.[2][9]
Q4: Can this compound-resistant parasites be transmitted by the tick vector?
A4: Yes, studies have shown that drug-resistant Theileria populations, such as those harboring the V135A or P253S mutations, can be successfully transferred between the bovine host and the tick vector.[10] This indicates that resistant parasites can be maintained in natural populations, facilitating their spread in the field.[10]
Troubleshooting Guides
Issue 1: PCR Amplification of the Cytochrome b Gene Fails
Problem: You are not getting a PCR product of the expected size (approx. 1092 bp) when trying to amplify the Theileria annulata cytochrome b gene.[4][11]
Possible Causes & Solutions:
-
Poor DNA Quality: Theileriosis diagnosis often involves blood samples, which can contain PCR inhibitors.
-
Solution: Ensure your DNA extraction protocol is robust. Use a commercial kit designed for blood samples and quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to check for purity (A260/280 ratio ~1.8, A260/230 ratio >2.0).[12]
-
-
Incorrect Primer Design or Degradation: Primers may not be specific or may have degraded.
-
Solution: Verify your primer sequences against published, validated primers.[11] Order new, purified primers if degradation is suspected. Always use positive control DNA from a known T. annulata susceptible strain to validate the PCR setup.
-
-
Suboptimal PCR Conditions: The annealing temperature or extension time may not be suitable.
-
Solution: Perform a gradient PCR to determine the optimal annealing temperature for your specific primers and polymerase. Ensure the extension time is sufficient for the amplicon size (typically 1 minute per kb).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Selection of genotypes harbouring mutations in the cytochrome b gene of Theileria annulata is associated with resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Sequence Polymorphism of Cytochrome b Gene in Theileria annulata Tunisian Isolates and Its Association with this compound Treatment Failure | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of genetic variations linked to this compound resistance in Theileria annulata infecting dairy cattle in India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic review on this compound resistance associated with non-synonymous mutation in drug binding genes site of Theileria annulate | CoLab [colab.ws]
- 8. Selection of genotypes harbouring mutations in the cytochrome b gene of Theileria annulata is associated with resistance to this compound | PLOS One [journals.plos.org]
- 9. In vivo assessment of this compound resistant Theileria annulata populations: genetic structure, transmission dynamics, drug susceptibility and pharmacokinetics | PLOS One [journals.plos.org]
- 10. In vivo assessment of this compound resistant Theileria annulata populations: genetic structure, transmission dynamics, drug susceptibility and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. submission.als-journal.com [submission.als-journal.com]
- 12. wvj.science-line.com [wvj.science-line.com]
Validation & Comparative
A Comparative Analysis of Buparvaquone and Parvaquone in the Treatment of Theileriosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two key hydroxynaphthoquinone compounds, Buparvaquone and Parvaquone, in the treatment of theileriosis, a tick-borne protozoan disease affecting livestock. The information presented is collated from various scientific studies to aid in research and development efforts.
Executive Summary
This compound, a second-generation hydroxynaphthoquinone, generally demonstrates superior or equivalent efficacy to its predecessor, Parvaquone, in treating theileriosis in cattle.[1][2][3] Clinical trials indicate higher recovery rates with this compound for Theileria annulata infections and comparable efficacy for Theileria parva infections.[1][2] Furthermore, this compound is effective at a significantly lower dosage and exhibits a more favorable pharmacokinetic profile, with a longer elimination half-life, suggesting a more sustained therapeutic effect.[4][5] However, the emergence of this compound resistance, primarily linked to mutations in the parasite's cytochrome b gene, presents a growing concern.[6][7][8][9][10][11]
Quantitative Data Comparison
The following tables summarize key quantitative data from comparative studies on this compound and Parvaquone.
Table 1: Comparative Efficacy in Treating Theileriosis
| Drug | Species | Recovery Rate (%) | Dosage | Number of Animals | Country |
| This compound | Theileria annulata | 88.7%[1] | 2.5 mg/kg (up to 3 doses)[1] | 73[1] | Iran[1] |
| Parvaquone | Theileria annulata | 60.7%[1] | 10 or 20 mg/kg (up to 3 doses)[1] | 86[1] | Iran[1] |
| This compound | Theileria parva (ECF) | 90%[2] | Not specified | 50[2] | Kenya[2] |
| Parvaquone | Theileria parva (ECF) | 88%[2] | Not specified | 50[2] | Kenya[2] |
Table 2: Comparative Pharmacokinetics in Cattle
| Parameter | This compound | Parvaquone |
| Dosage | 2.5 mg/kg[4] | 20 mg/kg[4] |
| Maximum Plasma Concentration (Cmax) | 0.102 +/- 0.030 µg/ml[4] | 6.36 +/- 0.58 µg/ml[4] |
| Time to Cmax (Tmax) | 3.17 +/- 0.39 h[4] | 0.84 +/- 0.08 h[4] |
| Terminal Elimination Half-life (t1/2) | 26.44 +/- 2.81 h[4] | 11.12 +/- 1.63 h[4] |
Mechanism of Action
Both this compound and Parvaquone are hydroxynaphthoquinones that act by inhibiting the parasite's mitochondrial electron transport chain.[12] The primary molecular target is the cytochrome b (cytb) protein, specifically the Qo quinone-binding site.[13] By binding to this site, the drugs disrupt the parasite's energy generation, leading to its death.[6][12] The emergence of resistance to this compound is often associated with non-synonymous point mutations in the cytb gene.[6][9][10]
References
- 1. Chemotherapeutic value of parvaquone and this compound against Theileria annulata infection of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of East Coast fever: a comparison of parvaquone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, the new antitheilerial: a review of its efficacy and safety [openknowledge.fao.org]
- 4. Parvaquone and this compound: HPLC analysis and comparative pharmacokinetics in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Systematic review on this compound resistance associated with non-synonymous mutation in drug binding genes site of Theileria annulate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of genetic variations linked to this compound resistance in Theileria annulata infecting dairy cattle in India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo evidence for the resistance of Theileria annulata to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. A Theileria annulata parasite with a single mutation, methionine 128 to isoleucine (M128I), in cytochrome B is resistant to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Theileriosis(Drug Choice) | PPTX [slideshare.net]
- 13. This compound - Wikipedia [en.wikipedia.org]
Buparvaquone vs. Atovaquone: A Comparative Guide to their Activity Against Apicomplexan Parasites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two hydroxynaphthoquinone compounds, buparvaquone and atovaquone, against a range of apicomplexan parasites. Both compounds are known to target the parasite's mitochondrial electron transport chain, but their activity profiles can vary significantly across different parasite species. This document summarizes key experimental data, details the methodologies used in these studies, and provides visualizations of the underlying biological pathways and experimental workflows.
Quantitative Efficacy Comparison
The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound and atovaquone against various apicomplexan parasites. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Parasite Species | Strain | Drug | IC50 (nM) | Reference |
| Toxoplasma gondii | RH | This compound | 0.7 ± 0.1 | [1] |
| Toxoplasma gondii | RH | Atovaquone | 138 | [2] |
| Toxoplasma gondii | - | Atovaquone | ~24 ng/mL (~65 nM) | [3] |
| Toxoplasma gondii | Multiple Strains | Atovaquone | Mean: 0.06 ± 0.02 mg/L (~163 nM) | [4] |
| Babesia bovis | T2Bo | This compound | 50.01 | [5][6] |
| Babesia bovis | - | This compound | 77.06 | [7][8] |
| Babesia bigemina | - | This compound | 44.66 | [9] |
| Babesia duncani | WA1 | Atovaquone | >500 | [10] |
| Babesia divergens | - | Atovaquone | Low nanomolar range | [11] |
| Neospora caninum | - | This compound | 4.9 | [12][13] |
| Plasmodium falciparum | L-3 (chloroquine-susceptible) | Atovaquone | 0.978 | [14] |
| Plasmodium falciparum | L-16 (chloroquine-susceptible) | Atovaquone | 0.680 | [14] |
| Plasmodium falciparum | FCM 29 (multidrug-resistant) | Atovaquone | 1.76 | [14] |
| Theileria annulata | - | This compound | 0.33 - 1.79 ng/mL (~0.9 - 4.8 nM) | [1] |
| Theileria parva | Muguga E174 | This compound | 0.0003 mg/L (~0.8 nM) | [15] |
Mechanism of Action
This compound and atovaquone are structural analogues of ubiquinone (Coenzyme Q) and act as potent and selective inhibitors of the parasite's mitochondrial cytochrome bc1 complex (Complex III).[1][9][16] This inhibition disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential.[17] The downstream consequences of this disruption are critical for the parasite's survival and include the inhibition of pyrimidine biosynthesis, which is essential for DNA and RNA synthesis, ultimately leading to parasite death.[18]
Caption: Mechanism of action of this compound and Atovaquone.
Experimental Protocols
In Vitro Drug Susceptibility Assay for Plasmodium falciparum (SYBR Green I-based)
This method is widely used to determine the 50% inhibitory concentration (IC50) of antimalarial compounds.
1. Parasite Culture:
-
P. falciparum strains are maintained in continuous culture in human erythrocytes (O+).[2]
-
The culture medium is typically RPMI-1640 supplemented with HEPES, sodium bicarbonate, gentamicin, L-glutamine, and human serum or a serum substitute like Albumax.[2]
-
Cultures are incubated at 37°C in a low oxygen environment (e.g., 5% CO2, 5% O2, 90% N2).[2]
2. Assay Procedure:
-
Asynchronous or synchronized ring-stage parasite cultures are diluted to a specific parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%).[2]
-
The parasite suspension is added to 96-well plates pre-coated with serial dilutions of the test compounds (this compound or atovaquone).[19]
-
The plates are incubated for 72 hours under the same conditions as the parasite culture.[2]
3. Quantification of Parasite Growth:
-
After incubation, the plates are frozen at -20°C or -80°C to lyse the red blood cells.[19]
-
A lysis buffer containing the fluorescent dye SYBR Green I is added to each well.[2] SYBR Green I intercalates with the parasite's DNA.
-
The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).[4]
-
The IC50 values are calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.[2]
Caption: SYBR Green I based drug susceptibility assay workflow.
In Vitro Cultivation and Drug Testing of Toxoplasma gondii
1. Host Cell Culture:
-
T. gondii tachyzoites are typically propagated in a monolayer of host cells, such as human foreskin fibroblasts (HFF) or Vero cells.[11][20]
-
Host cells are grown to confluence in tissue culture flasks using a suitable medium like DMEM supplemented with fetal bovine serum (FBS) and antibiotics.[20]
2. Parasite Infection and Maintenance:
-
Confluent host cell monolayers are infected with T. gondii tachyzoites.[11]
-
The infected cultures are incubated at 37°C in a 5% CO2 atmosphere.[11]
-
Tachyzoites replicate within the host cells, forming parasitophorous vacuoles. The parasites are harvested when the host cell monolayer is extensively lysed.[11]
3. Drug Susceptibility Assay:
-
Host cells are seeded in 96-well plates and allowed to form a monolayer.
-
The monolayers are infected with tachyzoites.
-
After a few hours to allow for parasite invasion, the medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
The plates are incubated for a defined period (e.g., 72 hours).
-
Parasite proliferation can be assessed using various methods, such as a β-galactosidase reporter assay for engineered parasite lines, or by microscopy.[12]
-
IC50 values are determined by analyzing the dose-response relationship.
In Vitro Culture and Drug Susceptibility of Babesia Species
1. Parasite Culture:
-
Babesia species are cultured in vitro in erythrocytes of the appropriate host (e.g., bovine red blood cells for B. bovis, human red blood cells for B. duncani).[10][21]
-
The culture medium is often a complex medium like RPMI-1640 or Medium 199, supplemented with serum (e.g., bovine or human serum).[22][23]
-
Cultures are maintained at 37°C in a microaerophilic stationary phase (low oxygen, high carbon dioxide).[22]
2. Drug Susceptibility Assay:
-
The assay is typically performed in 96-well plates.
-
A suspension of infected erythrocytes at a defined parasitemia is incubated with serial dilutions of the test drugs.[10]
-
After an incubation period (e.g., 48-96 hours), parasite growth is assessed.
-
Quantification methods include microscopic counting of Giemsa-stained blood smears, a SYBR Green I-based fluorescence assay, or a [3H]-hypoxanthine incorporation assay.[10][23]
-
IC50 values are then calculated from the dose-response curves.[24]
In Vivo Efficacy
Murine Models
Mouse models are commonly used to assess the in vivo efficacy of compounds against apicomplexan parasites.
-
Toxoplasma gondii : Immunocompromised mice (e.g., IFN-γ knockout or SCID mice) are often used to model reactivated toxoplasmosis.[25] Mice are infected with a virulent strain of T. gondii, and treatment with the test compounds is initiated. Efficacy is assessed by monitoring survival, parasite burden in various organs (e.g., brain, lungs) via qPCR, and clinical signs of disease.[25]
-
Neospora caninum : BALB/c mice are a common model for acute neosporosis.[12][13] Mice are infected with N. caninum tachyzoites and treated with the test compounds. Efficacy is determined by observing clinical signs, mortality rates, and parasite load in tissues.[12][13] For instance, in one study, treatment of N. caninum-infected mice with this compound at 100 mg/kg prevented symptoms of neosporosis in a significant portion of the treated animals.[12][13]
-
Babesia microti : Immunocompromised mice, such as SCID mice, are used to establish a robust infection.[16] Treatment efficacy is evaluated by monitoring parasitemia in the blood over time.
Canine Model for Babesiosis
A study on naturally infected dogs with a Babesia microti-like piroplasm compared the efficacy of atovaquone (13.3 mg/kg, orally, every 8 hours for 10 days) in combination with azithromycin, and this compound (5 mg/kg, intramuscularly, two doses 2 days apart) also with azithromycin. Both treatments showed good efficacy in resolving clinical signs, although they did not always lead to complete parasite clearance as determined by PCR.[15][26]
Conclusion
Both this compound and atovaquone demonstrate potent activity against a range of apicomplexan parasites by targeting the mitochondrial electron transport chain. This compound appears to be particularly effective against Theileria, Neospora, and Babesia bovis. Atovaquone has well-established activity against Plasmodium falciparum and is also used for the treatment of human babesiosis and toxoplasmosis. The choice between these two compounds for research and development purposes will depend on the specific parasite of interest and the desired therapeutic profile. The experimental protocols and data presented in this guide provide a foundation for further investigation into the potential of these hydroxynaphthoquinones as antiparasitic agents.
References
- 1. In vivo assessment of this compound resistant Theileria annulata populations: genetic structure, transmission dynamics, drug susceptibility and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iddo.org [iddo.org]
- 5. Comparative efficacy of this compound and imidocarb in inhibiting the in vitro growth of Babesia bovis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic review on this compound resistance associated with non-synonymous mutation in drug binding genes site of Theileria annulate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A screen of drug-like molecules identifies chemically diverse electron transport chain inhibitors in apicomplexan parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of a continuous in vitro culture of Babesia duncani in human erythrocytes reveals unusually high tolerance to recommended therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxoplasma gondii: Laboratory maintenance and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound is active against Neospora caninum in vitro and in experimentally infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound is active against Neospora caninum in vitro and in experimentally infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy, safety and tolerance of imidocarb dipropionate versus atovaquone or this compound plus azithromycin used to treat sick dogs naturally infected with the Babesia microti-like piroplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. Resistance mutations reveal the atovaquone-binding domain of cytochrome b in malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Theileria annulata parasite with a single mutation, methionine 128 to isoleucine (M128I), in cytochrome B is resistant to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. infezmed.it [infezmed.it]
- 21. Frontiers | An Overview of Current Knowledge on in vitro Babesia Cultivation for Production of Live Attenuated Vaccines for Bovine Babesiosis in Mexico [frontiersin.org]
- 22. Cultivation of Babesia and Babesia-Like Blood Parasites: Agents of an Emerging Zoonotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Evaluation of Drug Susceptibilities of Babesia divergens Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparative efficacy of this compound and imidocarb in inhibiting the in vitro growth of Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Atovaquone Nanosuspensions Show Excellent Therapeutic Effect in a New Murine Model of Reactivated Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
In Vitro Showdown: A Comparative Analysis of Hydroxynaphthoquinones Against Plasmodium
For Immediate Release
In the ongoing battle against malaria, the quest for effective and novel therapeutic agents is paramount. Hydroxynaphthoquinones, a class of chemical compounds, have long been recognized for their antiplasmodial properties. This guide provides a comprehensive in vitro comparison of prominent hydroxynaphthoquinones, offering researchers, scientists, and drug development professionals a consolidated resource supported by experimental data. The analysis focuses on the inhibitory activity against Plasmodium falciparum, the most virulent human malaria parasite.
At the Core of Inhibition: The Mechanism of Action
Hydroxynaphthoquinones primarily exert their antiplasmodial effect by targeting the parasite's mitochondrial electron transport chain.[1] Atovaquone, a well-studied member of this class, acts as a competitive inhibitor of ubiquinol, specifically targeting the cytochrome bc1 complex (Complex III).[2] This inhibition disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and subsequent inhibition of ATP synthesis and pyrimidine biosynthesis, which are crucial for parasite survival and replication. Buparvaquone is believed to have a similar mode of action.[1]
Comparative Antiplasmodial Activity
The in vitro efficacy of hydroxynaphthoquinones is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of parasite growth. The following table summarizes the IC50 values of various hydroxynaphthoquinones against different strains of P. falciparum.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Atovaquone | 3D7 (Chloroquine-sensitive) | 0.38 ± 0.04 | [2] |
| K1 (Chloroquine-resistant) | - | ||
| Plumbagin | 3D7 (Chloroquine-sensitive) | 580 (270–640) | [3][4] |
| K1 (Chloroquine-resistant) | 370 (270–490) | [3][4] | |
| Lawsone Derivative (Aminonaphthoquinone) | 3D7 (Chloroquine-sensitive) | 411 - 502 (µg/ml) | [5] |
| RKL-2 (Chloroquine-resistant) | 1391 - 2394 (µg/ml) | [5] |
Cytotoxicity and Selectivity
An ideal antimalarial agent should exhibit high toxicity towards the parasite while having minimal effects on host cells. The cytotoxicity of hydroxynaphthoquinones is assessed against various mammalian cell lines, and the selectivity index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) to the antiplasmodial IC50. A higher SI value indicates greater selectivity for the parasite.
| Compound | Mammalian Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| 7-methyljuglone derivatives | HeLa, DU145 | 5.3 - 10.1 | - | [6] |
| Hydroxyanthraquinones | HCT 116 | 5.7 ± 0.9 to 13.0 ± 0.7 | - | [7] |
| Hep G2 | 5.2 ± 0.7 to 12.3 ± 0.9 | - | [7] | |
| Hydroxynaphthoquinones | HCT 116 | 0.3 ± 0.09 to 0.46 ± 1.0 | - | [7] |
| Hep G2 | 0.22 ± 0.03 to 0.59 ± 0.06 | - | [7] | |
| 1,6,8-trihydroxyxanthone | Vero | 3394.90 ± 435.44 | 502.20–556.54 | [8] |
Experimental Protocols
Standardized in vitro assays are crucial for the reliable assessment of antiplasmodial activity. The following are detailed methodologies for commonly employed techniques.
SYBR Green I-Based Fluorescence Assay
This assay measures the proliferation of malaria parasites by quantifying the parasite DNA.
Protocol:
-
Prepare 96-well microtiter plates with serial dilutions of the test compounds.
-
Add synchronized ring-stage P. falciparum culture (e.g., 1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[9]
-
After incubation, freeze the plates at -20°C or -80°C.[9]
-
Thaw the plates at room temperature.
-
Add lysis buffer containing SYBR Green I to each well.[9][10] The lysis buffer typically contains Tris-HCl, EDTA, saponin, and Triton X-100.[11]
-
Incubate the plates in the dark at room temperature for a period ranging from 1 to 24 hours.[9][10]
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[9][10]
-
Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration.
[3H]-Hypoxanthine Incorporation Assay
This method assesses parasite viability by measuring the incorporation of radiolabeled hypoxanthine, a purine precursor, into the parasite's nucleic acids.
Protocol:
-
Prepare 96-well microtiter plates with serial dilutions of the test compounds.
-
Add asynchronous or synchronized P. falciparum cultures (e.g., 0.5% parasitemia, 2% hematocrit) to the wells.
-
Incubate the plates for 24 hours under standard culture conditions.[12]
-
Add [3H]-hypoxanthine to each well and incubate for an additional 24-48 hours.[12][13]
-
After incubation, the plates can be frozen to lyse the cells.[12]
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters to remove unincorporated [3H]-hypoxanthine.
-
Measure the radioactivity of the filters using a liquid scintillation counter.[14]
-
Determine the IC50 values by analyzing the counts per minute (cpm) at different drug concentrations.
Microscopic Method
This traditional method involves the direct observation and counting of parasites in Giemsa-stained blood smears to determine the percentage of parasitized erythrocytes.
Protocol:
-
Prepare 96-well plates with serially diluted test compounds.
-
Add synchronized P. falciparum culture to each well.
-
Incubate the plates for a full parasite life cycle (e.g., 48 or 72 hours).
-
After incubation, prepare thin blood smears from each well.
-
Stain the smears with Giemsa stain.
-
Examine the smears under a light microscope and count the number of parasitized and unparasitized red blood cells to determine the parasitemia.
-
Calculate the percentage of growth inhibition for each drug concentration compared to the drug-free control.
-
Determine the IC50 value from the dose-response curve.[15][16]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fast in vitro methods to determine the speed of action and the stage-specificity of anti-malarials in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial activity of plumbagin in vitro and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimalarial activity of plumbagin in vitro and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the cytotoxic activities of naturally occurring hydroxyanthraquinones and hydroxynaphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iddo.org [iddo.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. iddo.org [iddo.org]
- 15. Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. africaresearchconnects.com [africaresearchconnects.com]
Buparvaquone's Anti-leishmanial Efficacy: An In Vitro Comparative Analysis
A comprehensive guide for researchers validating the potent in vitro activity of Buparvaquone against Leishmania species, with a comparative look at standard therapies.
This compound, a hydroxynaphthoquinone derivative, has demonstrated significant promise as an anti-leishmanial agent in numerous in vitro studies.[1][2] This guide provides a detailed comparison of this compound's efficacy against various Leishmania species, benchmarked against established anti-leishmanial drugs. It includes a summary of key quantitative data, detailed experimental protocols for reproducing these findings, and visualizations of the experimental workflow and this compound's proposed mechanism of action.
Comparative Efficacy: this compound vs. Standard Anti-leishmanial Drugs
This compound exhibits potent activity against both the promastigote and intracellular amastigote stages of various Leishmania species. The following table summarizes its in vitro efficacy, represented by the 50% inhibitory concentration (IC50), and its cytotoxicity against mammalian cells (CC50), alongside data for standard anti-leishmanial drugs for a comprehensive comparison. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is also presented to indicate the compound's specificity for the parasite.
| Compound | Leishmania Species | Stage | IC50 (µM) | Host Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | L. tropica (KWH23) | Promastigote | 0.15 | THP-1 | 12.03 | 80.2 | [3] |
| L. tropica (KWH23) | Amastigote | 0.53 | THP-1 | 12.03 | 22.7 | [3] | |
| L. donovani | Amastigote | 0.05 | - | - | - | [2] | |
| L. (L.) amazonensis | Promastigote | 0.01 | THP-1 | >132.39 | 91.36 | [4][5] | |
| L. (L.) amazonensis | Amastigote | 1.45 | THP-1 | >132.39 | 91.36 | [4][5] | |
| L. (L.) infantum chagasi | Amastigote | 1.5 | Peritoneal Macrophages | Not Detected | High | [6] | |
| Amphotericin B | L. tropica (KWH23) | Promastigote | 0.075 | THP-1 | 0.15 | 2.0 | [3] |
| L. tropica (KWH23) | Amastigote | 0.065 | THP-1 | 0.15 | 2.3 | [3] | |
| L. (L.) amazonensis | Promastigote | 0.58 | THP-1 | >132.39 | 805.20 | [4][5] | |
| L. (L.) amazonensis | Amastigote | 0.41 | THP-1 | >132.39 | 805.20 | [4][5] | |
| Miltefosine | L. (L.) amazonensis | Promastigote | 29.87 | THP-1 | >132.39 | 10.27 | [4][5] |
| L. (L.) amazonensis | Amastigote | 8.52 | THP-1 | >132.39 | 10.27 | [4][5] | |
| Sodium Stibogluconate | L. tropica (KWH23) | Amastigote | >50 | - | - | - | [3] |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to validate the anti-leishmanial activity of this compound.
Promastigote Viability Assay
This assay determines the effect of the compound on the extracellular, motile form of the Leishmania parasite.
-
Parasite Culture: Leishmania promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 25°C.
-
Assay Procedure:
-
Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 1 x 10^6 cells/mL.
-
The compound (this compound or other test drugs) is added at various concentrations, typically in a serial dilution. A solvent control (e.g., DMSO) and a negative control (medium only) are included.
-
Plates are incubated for 72 hours at 25°C.
-
Parasite viability is assessed using a resazurin-based assay (e.g., AlamarBlue) or by direct counting using a hemocytometer.
-
The fluorescence or absorbance is measured, and the IC50 value is calculated by non-linear regression analysis.
-
Amastigote-Macrophage Assay
This assay evaluates the compound's activity against the intracellular, non-motile form of the parasite within host macrophages, which is more clinically relevant.
-
Cell Culture: A macrophage cell line (e.g., THP-1, J774) is cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere. THP-1 monocytes are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Assay Procedure:
-
Macrophages are seeded in 96-well plates and allowed to adhere.
-
Stationary phase Leishmania promastigotes are added to the macrophages at a parasite-to-cell ratio of approximately 10:1 and incubated for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Extracellular parasites are removed by washing.
-
The test compound is added at various concentrations, and the plates are incubated for another 72 hours.
-
The number of intracellular amastigotes is determined by microscopic examination after Giemsa staining or by using a quantitative method like qPCR or a reporter gene assay.
-
The IC50 value is calculated based on the reduction in the number of amastigotes per macrophage.
-
Cytotoxicity Assay
This assay determines the toxicity of the compound to mammalian host cells to assess its selectivity.
-
Cell Culture: The same macrophage cell line used in the amastigote assay is cultured as described above.
-
Assay Procedure:
-
Macrophages are seeded in 96-well plates.
-
The compound is added at the same concentrations used in the anti-leishmanial assays.
-
Plates are incubated for 72 hours under the same conditions as the amastigote assay.
-
Cell viability is determined using a standard method such as the MTT or resazurin assay.
-
The 50% cytotoxic concentration (CC50) is calculated.
-
Visualizing the Process and Mechanism
To better understand the experimental process and the molecular action of this compound, the following diagrams are provided.
Caption: Experimental workflow for in vitro validation of anti-leishmanial activity.
This compound's primary mechanism of action is believed to be the inhibition of the parasite's mitochondrial electron transport chain.[1][7] This is similar to the action of atovaquone, another hydroxynaphthoquinone. By targeting cytochrome b, this compound disrupts the parasite's ability to produce ATP, leading to its death.
Caption: Proposed mechanism of action of this compound in Leishmania.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In Vitro and In Vivo Antifungal Activity of this compound against Sporothrix brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vitro sensitivity of Pakistani Leishmania tropica field isolate against this compound in comparison to standard anti-leishmanial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo study of the inhibition of ubiquinone biosynthesis in Leishmania (Leishmania) amazonensis using the combination of this compound and 4-nitrobenzoate as a strategy for the discovery of new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Effectiveness of liposomal this compound in an experimental hamster model of Leishmania (L.) infantum chagasi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 9. academic.oup.com [academic.oup.com]
A Comparative Guide to the Pharmacokinetics of Buparvaquone and Parvaquone in Cattle
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of two critical antiprotozoal drugs, Buparvaquone and Parvaquone, in cattle. The information herein is supported by experimental data to aid in research and development decisions.
Executive Summary
This compound and Parvaquone are hydroxynaphthoquinone compounds essential in the treatment of theileriosis in cattle. While structurally similar, their pharmacokinetic behaviors differ significantly, impacting their clinical efficacy and dosing regimens. This guide synthesizes available data to highlight these differences. This compound generally exhibits a longer half-life and a lower peak plasma concentration compared to Parvaquone, suggesting a slower absorption and elimination rate. This prolonged presence in the plasma may contribute to its high efficacy with a single dose.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound and Parvaquone in cattle, primarily derived from a pivotal comparative study.
| Pharmacokinetic Parameter | This compound | Parvaquone | Reference |
| Dose | 2.5 mg/kg | 20 mg/kg | [1] |
| Maximum Plasma Concentration (Cmax) | 0.102 ± 0.030 µg/mL | 6.36 ± 0.58 µg/mL | [1][2] |
| Time to Maximum Concentration (Tmax) | 3.17 ± 0.39 h | 0.84 ± 0.08 h | [1][2] |
| Terminal Elimination Half-life (t½) | 26.44 ± 2.81 h | 11.12 ± 1.63 h | [1][2][3] |
| Area Under the Curve (AUC) | 3.43 ± 0.74 µg·h/mL | 49.35 ± 6.13 µg·h/mL | [1] |
| Apparent Volume of Distribution (Vd area/F) | 35.38 ± 6.84 L/kg | 34.03 ± 3.86 L/kg | [1] |
| Total Body Clearance (Clb/F) | 976 ± 245 mL/kg/h | 431 ± 51 mL/kg/h | [1] |
Note: Data presented as mean ± SEM. F represents the fraction of the drug absorbed (bioavailability), which was not determined in this study as the intravenous route was not used.[1]
Experimental Protocols
The data presented above is primarily from a study with the following experimental design:
Subjects: Six clinically healthy Bos taurus mixed breed calves, weighing between 120 and 240 kg.[1] The animals were fed hay and concentrates with free access to water.[1]
Drug Administration:
-
This compound: Administered as a single intramuscular injection at a dose of 2.5 mg/kg.[1]
-
Parvaquone: Administered as a single intramuscular injection at a dose of 20 mg/kg.[1] Due to the large injection volume, the dose was divided and injected into each side of the neck.[1]
Sample Collection: Blood samples were collected at various time points post-injection to determine the plasma concentrations of the drugs.
Analytical Method: A high-performance liquid chromatography (HPLC) method was developed and used for the determination of this compound and Parvaquone in plasma.[1][2][4] Both compounds were extracted from plasma using ether.[1][2] The extracts were then evaporated, and the residue was dissolved in methanol before being injected into the HPLC system.[1][2] Detection was performed at a wavelength of 252 nm.[1][2] The mean recovery for both compounds was approximately 92%.[1][2]
Visualizing the Data
To better understand the experimental process and the key differences between these two drugs, the following diagrams are provided.
Discussion of Pharmacokinetic Differences
The pharmacokinetic data reveals substantial differences between this compound and Parvaquone. Parvaquone reaches a much higher maximum plasma concentration (Cmax) in a shorter amount of time (Tmax) compared to this compound.[1][2] This suggests a more rapid absorption of Parvaquone from the injection site.
Conversely, this compound has a significantly longer terminal elimination half-life (t½), more than double that of Parvaquone.[1][2][3] This indicates that this compound is cleared from the body at a much slower rate, leading to a more sustained plasma concentration. The slower metabolism of this compound is thought to be due to the presence of a tertiary-butyl group in its structure, which protects it from hydroxylation.[5]
The Area Under the Curve (AUC), which represents the total drug exposure over time, is higher for Parvaquone in the cited study, which is expected given the significantly higher dose administered.[1] However, the prolonged presence of this compound in the plasma, as indicated by its long half-life, is a key factor in its clinical effectiveness, often allowing for a single-dose treatment regimen.[3]
Both drugs are believed to act by inhibiting the mitochondrial electron transport chain of the parasite at the level of the cytochrome bc1 complex, thereby disrupting energy production.
Conclusion
This compound and Parvaquone, while both effective against theileriosis, exhibit distinct pharmacokinetic profiles in cattle. Parvaquone is characterized by rapid absorption and elimination, whereas this compound displays slower absorption and a significantly longer elimination half-life, leading to prolonged therapeutic concentrations. These differences are critical for designing effective treatment protocols and for the future development of new antiprotozoal agents. Researchers should consider these pharmacokinetic properties when evaluating the efficacy and potential of novel drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Parvaquone and this compound: HPLC analysis and comparative pharmacokinetics in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Parvaquone and this compound: HPLC analysis and comparative pharmacokinetics in cattle. | Semantic Scholar [semanticscholar.org]
- 5. This compound, the new antitheilerial: a review of its efficacy and safety [openknowledge.fao.org]
Combination Therapy of Buparvaquone and ELQ-316 Demonstrates Potent Efficacy Against Babesia bovis In Vitro
A recent study highlights the synergistic effect of combining buparvaquone (BPQ) and ELQ-316, offering a promising new therapeutic strategy against Babesia bovis, the causative agent of bovine babesiosis. The combination therapy exhibited significantly greater in vitro efficacy compared to individual drug treatments and the current standard, imidocarb dipropionate.
Bovine babesiosis is a tick-borne disease that causes significant economic losses in the cattle industry worldwide.[1][2][3][4][5] The emergence of drug resistance and concerns over the toxicity of current treatments necessitate the development of novel therapeutic approaches.[1][2][3][4] this compound and ELQ-316 are both inhibitors of the cytochrome bc1 complex, a key component of the mitochondrial electron transport chain in apicomplexan parasites.[1][2][3][4] BPQ selectively inhibits the Qo quinone-binding site, while ELQ-316 targets the Qi site.[5][6] This dual-target approach appears to result in a potent synergistic effect against B. bovis.
Comparative Efficacy: A Quantitative Analysis
In a 2024 in vitro study, the combination of this compound and ELQ-316 demonstrated the lowest 50% inhibitory concentration (IC50), indicating the highest potency in inhibiting parasite growth. The combination was significantly more effective than either drug used alone and the commonly used babesiacide, imidocarb (ID).
| Treatment Group | IC50 (nM) | 95% Confidence Interval |
| BPQ + ELQ-316 | 31.21 | 15.06–68.48 |
| This compound (BPQ) | 77.06 | 70.16–86.01 |
| Imidocarb + ELQ-316 | 197 | 129.0–311.2 |
| Imidocarb (ID) | 635.1 | 280.9–2119 |
| ELQ-316 | 654.9 | 362.3–1411 |
Data sourced from: The Combination of this compound and ELQ316 Exhibit a Stronger Effect than ELQ316 and Imidocarb Against Babesia bovis In Vitro.[1][2][3][4]
The combination of BPQ and ELQ-316 was also shown to be 100% babesicidal at a concentration of 200 nM within 24 hours of the last treatment.[1][4] Furthermore, after drug discontinuation, no parasite relapse was observed in the combination treatment group for 5 days, highlighting its potent and lasting effect.[1]
Experimental Protocol: In Vitro Drug Susceptibility Assay
The following is a summary of the methodology used to determine the in vitro efficacy of the drug combinations against Babesia bovis.
1. Parasite Culture:
-
Babesia bovis (Texas strain) was cultured in vitro in long-term microaerophilous stationary-phase culture.
-
The culture medium consisted of M199/HLE (70%) and normal bovine serum (30%).
-
Bovine red blood cells were used as host cells.
2. Drug Preparation:
-
This compound, ELQ-316, and imidocarb were dissolved in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the drugs and their combinations were prepared, with final concentrations ranging from 25 to 1200 nM.
3. In Vitro Drug Treatment:
-
Parasite cultures were initiated at a 2% percentage of parasitemia (PPE).
-
The cultures were treated with the different drug concentrations and combinations for four consecutive days.
-
Control groups included untreated cultures and cultures treated with DMSO alone.
4. Evaluation of Parasitemia:
-
Parasitemia levels were monitored daily by microscopic examination of Giemsa-stained blood smears.
-
The percentage of parasitized erythrocytes was determined by counting at least 2,000 red blood cells.
5. Data Analysis:
-
The 50% inhibitory concentration (IC50) and 99% inhibitory concentration (IC99) were calculated using a non-linear regression analysis.
-
Statistical comparisons between treatment groups were performed using the Mann–Whitney and Kruskall–Wallis tests.[1][2][3][4]
Visualizing the Path to a Promising Treatment
The following diagrams illustrate the mechanism of action of the combination therapy and the experimental workflow.
Caption: Mechanism of action of this compound and ELQ-316 on the Babesia bovis cytochrome bc1 complex.
Caption: Experimental workflow for in vitro drug efficacy testing against Babesia bovis.
Conclusion
The synergistic interaction between this compound and ELQ-316 represents a significant advancement in the search for more effective treatments for bovine babesiosis.[1][2][3][4] By targeting two different sites within the same essential parasite enzyme complex, this combination therapy achieves a potent babesiacidal effect at lower concentrations than the individual drugs.[1] These promising in vitro results warrant further investigation through in vivo studies to evaluate the clinical efficacy and safety of this combination therapy in cattle. The development of such a treatment could provide a valuable new tool for the control of bovine babesiosis globally.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Combination of this compound and ELQ316 Exhibit a Stronger Effect than ELQ316 and Imidocarb Against Babesia bovis In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Combination of this compound and ELQ316 Exhibit a Stronger Effect than ELQ316 and Imidocarb Against Babesia bovis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of Cross-Resistance Between Buparvaquone and Other Cytochrome bc1 Inhibitors
A Guide for Researchers in Drug Development
This guide provides an objective comparison of the cross-resistance profiles between buparvaquone and other inhibitors of the mitochondrial cytochrome bc1 (complex III). The emergence of drug resistance is a critical challenge in the treatment of protozoan diseases, and understanding the mechanisms of cross-resistance is paramount for the development of new, effective therapies. This document summarizes key experimental data, outlines detailed methodologies, and visualizes the underlying biological processes.
Mechanism of Action and Resistance
This compound is a hydroxynaphthoquinone antiprotozoal agent used extensively in veterinary medicine, particularly for the treatment of theileriosis caused by Theileria species. Its primary mode of action is the inhibition of the parasite's mitochondrial electron transport chain.[1]
Target: The Cytochrome bc1 Complex
This compound, along with similar compounds like atovaquone, specifically targets the cytochrome bc1 complex. This enzyme is crucial for cellular respiration, oxidizing ubiquinol and transferring electrons to cytochrome c.[2][3] These inhibitors act as ubiquinone analogues, binding to the Qo (quinol oxidation) site of cytochrome b (cytb), a key catalytic subunit of the complex.[3][4] This binding blocks the electron flow, leading to the collapse of the mitochondrial membrane potential and subsequent parasite death.[5]
The Genetic Basis of Resistance
The primary mechanism of resistance to this compound is the development of point mutations in the parasite's mitochondrial cytb gene.[6][7] These non-synonymous mutations alter the amino acid sequence of the cytochrome b protein, primarily within the drug-binding pockets (Qo1 and Qo2).[4][8] Such alterations reduce the binding affinity of the inhibitor, rendering it less effective.
Several key mutations in the cytb gene of Theileria annulata have been strongly associated with this compound resistance. These include substitutions such as V135A, S129G, A146T, and P253S.[1][9][10][11] While mutations in cytb are the most documented cause, alterations in other genes, such as the peptidyl-prolyl isomerase TaPIN1, have also been implicated in resistance, though their role is considered more equivocal.[1][10]
Data on this compound Resistance
In vitro susceptibility testing is crucial for quantifying the level of resistance. The half-maximal inhibitory concentration (IC₅₀), which represents the drug concentration required to inhibit 50% of parasite proliferation, is a standard metric. Studies on Theileria annulata have demonstrated a significant increase in IC₅₀ values for this compound in resistant strains compared to susceptible ones.
Table 1: this compound IC₅₀ Values in Susceptible vs. Resistant Theileria annulata
| Isolate Category | Associated cytb Mutation(s) | Mean this compound IC₅₀ (ng/mL) | Fold Resistance | Reference |
| Susceptible (S) | Wild-Type | 1.09 - 4.90 | - | [1][10] |
| Resistant (R) | V135A, P253S | 52.58 - 53.92 | ~10-50x | [1][10] |
Fold resistance is calculated by dividing the mean IC₅₀ of resistant isolates by the mean IC₅₀ of susceptible isolates.
Cross-Resistance Profiles
Cross-resistance occurs when a mutation that confers resistance to one drug also makes the parasite resistant to other drugs, typically those with a similar mechanism of action.[12] Due to their shared target and binding site, a high degree of cross-resistance is expected between this compound and other hydroxynaphthoquinones that also bind the Qo site of cytochrome b.
Conversely, inhibitors that target a different site within the cytochrome bc1 complex, such as the Qi (quinone reduction) site, may not exhibit cross-resistance and could be effective against this compound-resistant strains.[13]
Table 2: Comparative Cross-Resistance Between Cytochrome bc1 Inhibitors
| Drug | Target Site | Mechanism | Expected Cross-Resistance with this compound | Supporting Evidence |
| This compound | Cyt b (Qo site) | Ubiquinone Analogue | - | Reference Compound |
| Atovaquone | Cyt b (Qo site) | Ubiquinone Analogue | High | Structurally and mechanistically similar; resistance in Plasmodium and Toxoplasma is linked to mutations in the same homologous regions of cytb.[1][5][11] |
| Decoquinate | Cyt b (Qi site) | Quinolone | Low / None | Targets a different binding site within the complex. Resistance in Eimeria is linked to distinct mutations.[14] |
| ELQ-316 | Cyt b (Qi site) | Endochin-like Quinolone | Low / None | Selectively inhibits the Qi site. Combination with this compound shows synergistic effects against Babesia bovis, suggesting different targets and utility against potential resistance.[13] |
Note: Direct experimental data comparing the IC₅₀ values of these specific inhibitors on clinically-isolated this compound-resistant Theileria strains is limited in the reviewed literature. The cross-resistance profile is inferred based on the known mechanism of action and resistance mutations in various protozoa.
Experimental Protocols
The following methodologies are standard for investigating drug resistance and cross-resistance in protozoan parasites.
In Vitro Drug Susceptibility Assay (MTT Assay)
This colorimetric assay is widely used to assess the viability and proliferation of parasite-infected host cells after exposure to a drug, allowing for the determination of IC₅₀ values.[10][15]
Protocol Steps:
-
Cell Culture: Parasite-infected cells (e.g., T. annulata-infected lymphocytes) are cultured in 96-well plates at a predetermined density.
-
Drug Dilution: A serial dilution of the test inhibitor (e.g., this compound) is prepared. The final concentrations should span a range expected to produce 0-100% inhibition.
-
Exposure: The drug dilutions are added to the cell cultures. Control wells receive only the vehicle (e.g., DMSO). Plates are incubated under standard conditions (e.g., 37°C, 5% CO₂) for a period allowing for parasite proliferation (typically 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., acidic isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of each well is read using a microplate spectrophotometer (typically at 570 nm).
-
Data Analysis: The absorbance values are normalized to the untreated controls. A dose-response curve is generated by plotting inhibition percentage against drug concentration, and the IC₅₀ value is calculated using non-linear regression analysis.[16]
Selection and Cloning of Resistant Parasites
-
In Vitro Selection: Susceptible parasite lines are cultured in the continuous presence of a low concentration of the drug. The drug concentration is gradually increased in a stepwise manner over several weeks or months to select for resistant populations.[17]
-
Cloning by Limiting Dilution: To ensure a genetically homogenous population for analysis, the resistant cell line is cloned. The cell suspension is diluted to a concentration where, on average, less than one cell is seeded per well in a microtiter plate. Wells containing a single growing clone are identified and expanded.[1]
Molecular Analysis of Resistance Mutations
This workflow is used to identify the genetic changes responsible for the resistance phenotype.
Protocol Steps:
-
DNA Extraction: Genomic DNA is purified from both susceptible and resistant parasite clones.[1]
-
PCR Amplification: Primers specific to the cytb gene are used to amplify the entire coding sequence or specific regions known to harbor resistance mutations.[9]
-
DNA Sequencing: The PCR products are sequenced using Sanger or next-generation sequencing methods.[9][10]
-
Sequence Analysis: The resulting sequences from resistant clones are compared to those from susceptible (wild-type) clones to identify any nucleotide changes that result in an amino acid substitution.
Conclusions and Future Directions
The available evidence strongly indicates that resistance to this compound is primarily mediated by specific point mutations in the Qo binding pocket of the cytochrome b protein.
-
High Cross-Resistance Risk: A high degree of cross-resistance is expected between this compound and other Qo site inhibitors, such as atovaquone. The development of resistance to one is likely to confer resistance to the other.
-
Strategies to Overcome Resistance: The use of inhibitors that target a different site on the cytochrome bc1 complex, such as the Qi site (e.g., ELQ-316, decoquinate), represents a promising strategy to treat this compound-resistant infections.[13]
-
Combination Therapy: Combining a Qo inhibitor with a Qi inhibitor could not only provide a more potent therapeutic effect but may also delay or prevent the emergence of drug-resistant parasites.[13]
Future research should focus on generating direct comparative data by testing a panel of diverse cytochrome bc1 inhibitors against clinically-derived Theileria strains with well-characterized this compound resistance mutations. This will provide a more definitive cross-resistance map and guide the development of next-generation antiprotozoal agents.
References
- 1. Selection of genotypes harbouring mutations in the cytochrome b gene of Theileria annulata is associated with resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis of Resistance to Anti-Cytochrome bc1 Complex Inhibitors: Implication for Drug Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective [mdpi.com]
- 4. Genetic characterisation of the Theileria annulata cytochrome b locus and its impact on this compound resistance in bovine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Molecular basis of resistance to cytochrome bc1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic review on this compound resistance associated with non-synonymous mutation in drug binding genes site of Theileria annulate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of genetic variations linked to this compound resistance in Theileria annulata infecting dairy cattle in India - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of genotypes harbouring mutations in the cytochrome b gene of Theileria annulata is associated with resistance to this compound | PLOS One [journals.plos.org]
- 11. journals.plos.org [journals.plos.org]
- 12. An Overview of Drug Resistance in Protozoal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Combination of this compound and ELQ316 Exhibit a Stronger Effect than ELQ316 and Imidocarb Against Babesia bovis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Experimental Strategies to Explore Drug Action and Resistance in Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
Validating Buparvaquone's antifungal activity against Sporothrix brasiliensis
A comparative analysis of buparvaquone's antifungal efficacy against Sporothrix brasiliensis, the primary causative agent of zoonotic sporotrichosis in Brazil, reveals its potential as a potent therapeutic agent, outperforming the current standard of care, itraconazole, in several key aspects.
New research highlights the in vitro and in vivo activity of this compound, a hydroxynaphthoquinone antiprotozoal drug, against feline-borne isolates of S. brasiliensis. This emerging fungal pathogen has been responsible for a significant number of human and feline sporotrichosis cases, and the development of more effective treatments is crucial for disease control.
Comparative In Vitro Activity
This compound demonstrates superior in vitro antifungal activity against S. brasiliensis when compared to itraconazole. Studies show that this compound inhibits the fungal growth at concentrations four times lower than itraconazole.[1][2][3][4][5] Furthermore, this compound exhibits a high selectivity for the fungus, being 408 times more selective for S. brasiliensis than for mammalian cells, indicating a favorable safety profile.[1][2][3][4]
| Compound | MIC Range (µg/mL) | MIC Median (µg/mL) | MFC Range (µg/mL) | CC50 (µg/mL) on LLC-MK2 cells | Selectivity Index (CC50/MIC Median) |
| This compound | 0.005–0.16 | 0.02 | 2.61–>2.61 | 8.16 | 408 |
| Itraconazole | 0.005–0.16 | 0.08 | 2.61–>2.61 | Not Reported | Not Reported |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; CC50: 50% Cytotoxic Concentration. Data compiled from studies on 20 feline-borne isolates of S. brasiliensis.[3]
In Vivo Efficacy
In an in vivo model using Galleria mellonella larvae, a single dose of this compound at 5 mg/kg of body weight proved to be more effective than itraconazole in treating infections with S. brasiliensis yeasts.[1][2][4][5] The this compound-treated group showed a significantly higher survival rate (87.5%) compared to the untreated group and also demonstrated a reduction in the fungal burden in the larval tissue, comparable to the effect of itraconazole.[3][6]
Mechanism of Action
This compound's antifungal effect appears to be multifaceted, targeting critical cellular processes in S. brasiliensis. The proposed mechanism involves the inhibition of the mitochondrial cytochrome b's Q_o_ quinone-binding site, which disrupts the electron transport chain.[7] This leads to mitochondrial dysfunction, an increase in reactive oxygen species (ROS), and accumulation of neutral lipids.[1][2][3] Additionally, this compound has been observed to impair the plasma membrane and alter the integrity of the fungal cell wall, ultimately causing cell disruption.[1][2][3][4][5]
Caption: Proposed mechanism of action of this compound against Sporothrix brasiliensis.
Experimental Protocols
The validation of this compound's antifungal activity involved a series of standardized in vitro and in vivo experiments.
In Vitro Susceptibility Testing
The minimum inhibitory concentrations (MICs) of this compound and itraconazole against 20 feline-borne isolates of S. brasiliensis were determined using the broth microdilution method according to the M27-A3 guidelines from the Clinical and Laboratory Standards Institute (CLSI). The yeast suspensions were standardized, and the drugs were tested over a range of concentrations. The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of growth compared to the control.
Cytotoxicity Assay
The cytotoxic effect of this compound was evaluated on a mammalian cell line (LLC-MK2) using a colorimetric assay. The cells were exposed to different concentrations of the drug, and the 50% cytotoxic concentration (CC50), the concentration that caused a 50% reduction in cell viability, was determined. The selectivity index was then calculated by dividing the CC50 by the median MIC.
In Vivo Efficacy in Galleria mellonella Model
An in vivo infection model using G. mellonella larvae was employed to assess the therapeutic efficacy of this compound. The larvae were first infected with S. brasiliensis yeast cells. Subsequently, a single dose of this compound (5 mg/kg) or itraconazole was administered. The survival of the larvae was monitored daily, and the fungal burden in the larval tissue was determined at the end of the experiment to evaluate the drug's ability to clear the infection.
Caption: Experimental workflow for validating the antifungal activity of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vitro and In Vivo Antifungal Activity of this compound against Sporothrix brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Antifungal Activity of this compound against Sporothrix brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alergoveterinaria.com.br [alergoveterinaria.com.br]
- 5. journals.asm.org [journals.asm.org]
- 6. Sporothrix brasiliensis: Epidemiology, Therapy, and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
Comparative Efficacy of Buparvaquone in Diverse Cattle Breeds for the Treatment of Theileriosis
A comprehensive analysis of Buparvaquone's performance in treating theileriosis across various cattle breeds, supported by experimental data and detailed methodologies.
This compound stands as a critical therapeutic agent in the management of bovine theileriosis, a tick-borne disease caused by protozoan parasites of the Theileria genus, which poses a significant economic threat to cattle industries worldwide. This guide provides a comparative analysis of this compound's efficacy, drawing upon available research to offer insights for researchers, scientists, and drug development professionals. While direct comparative studies on the efficacy of this compound in different cattle breeds are limited, this guide synthesizes findings from various studies to highlight potential breed-related differences in treatment outcomes.
Quantitative Analysis of this compound Efficacy
The following table summarizes key quantitative data from several studies, showcasing the efficacy of this compound in treating theileriosis in different cattle populations. The data is categorized by the cattle breed or type, the Theileria species involved, and the observed cure rate or reduction in parasitemia.
| Study Reference | Cattle Breed(s) | Theileria Species | This compound Dosage | Key Efficacy Results |
| Dolan et al. | Exotic (Bos taurus) and improved (Bos taurus cross Bos indicus) | T. parva | 2.5 mg/kg (one or two doses) | Overall recovery rate of 85.6%; 90.1% recovery after one dose and 75.4% after two doses.[1] |
| Michael et al. | Friesian (Bos taurus) | T. annulata | Single dose | Milk yield in the treated group doubled that of the untreated group over seven weeks; pyrexia was controlled within two days, and parasitemia was eliminated in one week.[2] |
| Anonymous | Holstein Friesian (cross-bred) | T. annulata | 2.5 mg/kg (single dose) with supportive therapy | Successful treatment of a clinical case with 85% initial parasitemia; improvement in health was recorded after the third day post-treatment.[3] |
| Hashemi-Fesharki | Pure and crossbred Bos taurus | T. annulata | 2.5 mg/kg (up to three doses) | 88.7% recovery rate.[4] |
| Anonymous | Calves (breed not specified) | Theileria sp. (benign) | 2.5 mg/kg | 89-95% reduction in parasitemia by day 4 after treatment in splenectomised calves.[5] |
| Anonymous | General Cattle | Theileria spp. | 2.5 mg/kg | Body temperature returns to normal in two to five days; parasitemia can be reduced from 12% to 1% by day 5, with no parasites detected by day 7.[6] |
Experimental Protocols
The methodologies employed in evaluating this compound's efficacy are crucial for interpreting the results. Below are detailed protocols for key experimental procedures cited in the research.
In Vivo Efficacy Trial Protocol (Generalized)
This protocol represents a typical workflow for assessing the efficacy of this compound in a clinical field trial.
-
Animal Selection:
-
Cattle naturally or experimentally infected with Theileria species are selected.
-
Inclusion criteria often include clinical signs of theileriosis (e.g., fever, enlarged lymph nodes, anemia) and confirmation of parasitemia through microscopic examination of blood smears.[3][7][8]
-
For more controlled studies, naive calves may be experimentally infected with a specific dose of Theileria stabilate.[7][9]
-
-
Treatment Groups:
-
Animals are randomly allocated to a treatment group receiving this compound and a control group (placebo or no treatment).
-
The standard dosage of this compound is typically 2.5 mg/kg body weight, administered as a single deep intramuscular injection.[3][8] Some studies may investigate different dosages or multiple-dose regimens.[1][7][9]
-
-
Monitoring and Data Collection:
-
Clinical Parameters: Rectal temperature, heart rate, respiratory rate, and general demeanor are recorded daily.
-
Parasitological Parameters: The level of parasitemia (percentage of infected erythrocytes) is determined at regular intervals (e.g., daily or every other day) using Giemsa-stained blood smears. Molecular techniques like PCR can also be used for more sensitive detection and quantification of the parasite.[7][9]
-
Hematological and Biochemical Parameters: Blood samples are collected to analyze parameters such as packed cell volume (PCV), hemoglobin concentration, red and white blood cell counts, and liver enzymes to assess the physiological response to treatment.[3]
-
-
Efficacy Evaluation:
-
The primary endpoint is typically the cure rate, defined as the survival of the animal and the disappearance of clinical signs and parasites from the blood.
-
Other measures of efficacy include the time to fever resolution, the rate of parasite clearance, and the improvement in hematological parameters.
-
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the drug's mechanism of action, the following diagrams have been generated using Graphviz.
Caption: Generalized workflow for an in vivo efficacy trial of this compound in cattle.
This compound's primary mode of action is the disruption of the parasite's mitochondrial electron transport chain, a critical pathway for energy production.[10]
Caption: this compound's mechanism of action targeting the parasite's mitochondrial electron transport chain.
Discussion and Conclusion
The available evidence strongly supports the efficacy of this compound as a primary treatment for bovine theileriosis. Cure rates are generally high, particularly when treatment is initiated in the early stages of the disease. While the provided data does not allow for a definitive comparative analysis of this compound's efficacy across different cattle breeds, some inferences can be drawn.
Studies on Bos taurus breeds, such as Friesian and Holstein Friesian, have demonstrated successful treatment outcomes, even in cases of high parasitemia.[2][3] Research involving both purebred and crossbred Bos taurus cattle also reports high recovery rates.[1][4] This suggests that this compound is effective in these more susceptible European breeds.
The potential for a similar or enhanced effect in Bos indicus cattle, which are generally more resistant to tick-borne diseases, has been noted.[2] However, a lack of specific studies on breeds like Sahiwal or Brahman prevents a direct comparison. The development of drug resistance, linked to mutations in the parasite's cytochrome b gene, is an emerging concern and highlights the need for judicious use of this compound and ongoing surveillance.[11]
References
- 1. A clinical trial of this compound in the treatment of East Coast fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of treatment of chronic theileriosis with this compound on milk yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Chemotherapeutic value of parvaquone and this compound against Theileria annulata infection of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assess the efficacy of this compound for the treatment of bovine theileriosis | Meat & Livestock Australia [mla.com.au]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Transient efficacy of this compound against the US isolate of Theileria orientalis Ikeda genotype in sub-clinically infected cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journalajravs.com [journalajravs.com]
- 9. Frontiers | Transient efficacy of this compound against the US isolate of Theileria orientalis Ikeda genotype in sub-clinically infected cattle [frontiersin.org]
- 10. Theileriosis(Drug Choice) | PPTX [slideshare.net]
- 11. Systematic review on this compound resistance associated with non-synonymous mutation in drug binding genes site of Theileria annulate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Buparvaquone and Novel Herbal Compounds in the Field Treatment of Bovine Theileriosis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the established antitheilerial drug Buparvaquone against emerging herbal compounds, specifically Calotropis procera and Peganum harmala. The analysis is based on available field trial data and outlines the experimental protocols employed in these studies.
Bovine theileriosis, a tick-borne protozoan disease caused by Theileria species, poses a significant threat to livestock health and productivity, particularly in tropical and subtropical regions. For decades, this compound has been the cornerstone of treatment. However, the emergence of drug-resistant parasite strains necessitates the exploration of alternative therapeutic agents. This guide delves into the field trial data of two promising herbal candidates, Calotropis procera and Peganum harmala, and contrasts their efficacy with this compound.
Quantitative Comparison of Efficacy
The following tables summarize the key efficacy parameters from field trials comparing this compound with Calotropis procera and Peganum harmala.
Table 1: this compound vs. Calotropis procera
| Parameter | This compound | Calotropis procera | Study Type | Animal Model |
| Efficacy/Recovery Rate | 75% | 92.5% | Experimental Infection | Cross-bred cattle |
| Efficacy/Recovery Rate | 100% | 83.67% | Sub-clinical Natural Infection | Cows |
Table 2: this compound vs. Peganum harmala
| Parameter | This compound | Peganum harmala | Study Type | Animal Model |
| Recovery Rate | 88.7% (historical data cited) | 78% | Natural Infection | Cattle |
Experimental Protocols
This section details the methodologies utilized in the field trials cited in this guide, providing a framework for understanding the presented data.
This compound Administration
-
Drug: this compound
-
Treatment Regimen: Typically a single dose, though a second dose may be administered in some cases.[4]
Calotropis procera Administration
-
Plant Part Used: Flower and bud extracts have been reported.
-
Dosage: 0.3 mg/kg body weight.[1]
-
Route of Administration: Oral.[1]
-
Treatment Regimen: One study described eight doses administered on alternate days.
Peganum harmala Administration
-
Plant Part Used: Seed extract.[5]
-
Dosage: 5 mg/kg body weight per day.[5]
-
Route of Administration: Intramuscular injection.[5]
-
Treatment Regimen: Daily for five consecutive days.[5]
Diagnosis of Theileriosis
-
Initial Diagnosis: Based on clinical signs such as fever, enlarged lymph nodes, and anorexia.[6][7]
-
Microscopic Examination: Confirmation of the presence of Theileria schizonts in Giemsa-stained lymph node biopsy smears and/or piroplasms in blood smears.[3][8][9]
-
Molecular Diagnosis: Polymerase Chain Reaction (PCR) is also utilized for its higher sensitivity in detecting the parasite, especially in carrier animals.[10]
Assessment of Efficacy
-
Clinical Recovery: Monitoring of clinical signs, including the return of body temperature to the normal range.[6]
-
Parasitological Cure: Disappearance of schizonts from lymph node smears and piroplasms from blood smears.[3]
-
Hematological Parameters: Evaluation of red blood cell count (RBC), packed cell volume (PCV), and hemoglobin (Hb) levels to assess recovery from anemia.[1]
Mechanisms of Action and Signaling Pathways
Understanding the mechanism of action is crucial for drug development and managing resistance.
This compound: The primary mechanism of action for this compound is the inhibition of the parasite's mitochondrial electron transport chain.[11][12] It specifically targets the cytochrome bc1 complex, disrupting cellular respiration and leading to parasite death.[11][13]
Calotropis procera: The precise antitheilerial mechanism of Calotropis procera is currently unknown.[1] However, extracts from the plant are known to possess anti-inflammatory properties, which may contribute to the alleviation of clinical symptoms.[14]
Peganum harmala: While the specific pathway in Theileria is not fully elucidated, the alkaloids in Peganum harmala, such as harmaline, have shown antiprotozoal activity through mechanisms that may include the inhibition of protein kinase C and the induction of necrotic cell death through membrane damage.[15]
Visualizing Experimental and Biological Pathways
The following diagrams illustrate the experimental workflow for evaluating antitheilerial compounds and the proposed mechanism of action for this compound.
References
- 1. uniquescientificpublishers.com [uniquescientificpublishers.com]
- 2. Phyto-Pharmacological Study and Therapeutic Efficacy of Calotropis procera (Flower) Against Theileriosis in Cattle - JAR [journalanimalresearch.com]
- 3. turkiyeparazitolderg.org [turkiyeparazitolderg.org]
- 4. Treatment of bovine tropical theileriosis with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of natural tropical theileriosis with the extract of the plant Peganum harmala [parahostdis.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. veterinaryworld.org [veterinaryworld.org]
- 9. woah.org [woah.org]
- 10. Detection of theileriosis in cattle and buffaloes by polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of genotypes harbouring mutations in the cytochrome b gene of Theileria annulata is associated with resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sequence Polymorphism of Cytochrome b Gene in Theileria annulata Tunisian Isolates and Its Association with this compound Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Antiinflammatory Efficacy of Extracts of Latex of Calotropis procera Against Different Mediators of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological and therapeutic effects of Peganum harmala and its main alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Buparvaquone: A Guide for Laboratory Professionals
The safe and compliant disposal of Buparvaquone is a critical aspect of laboratory safety and environmental responsibility. This guide provides researchers, scientists, and drug development professionals with essential information and step-by-step procedures for the proper handling and disposal of this compound waste. Adherence to these guidelines will help ensure the safety of laboratory personnel and minimize environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in accordance with good industrial hygiene and safety practices.[1][2] Always wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2][3][4] Work in a well-ventilated area to avoid breathing mist or vapors.[2][4] In case of a spill, immediately contain the spillage to prevent it from spreading.[1][2][5]
Step-by-Step Disposal Protocol
The primary method for this compound disposal is through an approved waste disposal plant.[1][2][3][4][5] Local and national regulations must be followed throughout the disposal process.[1][3][5]
1. Waste Collection and Storage:
-
Collect all this compound waste, including unused product, contaminated materials, and empty containers, in a designated and properly labeled container.[1][2]
-
Store the waste container in a secure, locked-up location.[1][2][3][4][5]
-
The storage area should be cool and well-ventilated.[1][2][4]
2. Spill Management and Cleanup:
-
In the event of a spill, absorb the this compound with an inert material, such as sand or earth.[1][2][5]
-
For larger spills, create a dike or other containment to prevent the material from spreading.[1][2][5]
-
Collect the absorbed material and any contaminated soil into a suitable container for disposal.[1]
-
Clean the spill area thoroughly.
3. Disposal of Unused this compound:
-
Unused or expired this compound should be treated as hazardous waste and disposed of through a licensed waste disposal contractor.
-
Do not dispose of this compound waste into the sewer system.[1]
4. Disposal of Contaminated Materials:
-
All materials that have come into contact with this compound, such as PPE, absorbent pads, and labware, must be disposed of as hazardous waste.
-
Place these materials in the designated waste container for collection by a licensed waste disposal contractor.
5. Empty Container Disposal:
-
Empty containers should be taken to an approved waste handling site for recycling or disposal.[1]
-
If not specified otherwise, dispose of them as unused product.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow
Quantitative Data Summary
Currently, there is no specific quantitative data available in the provided search results regarding disposal rates or volumes that would necessitate a comparative table. The primary guidance is procedural and qualitative, emphasizing regulated disposal methods.
Experimental Protocols
The provided information does not contain detailed experimental protocols for the disposal of this compound. The procedures outlined are based on safety data sheets and general guidelines for chemical waste management, which prioritize disposal through certified waste management services rather than on-site experimental treatment.
It is important to note that for veterinary use, unused portions of this compound injection should be discarded according to standard procedures for biohazardous waste.[6] While general guidance for at-home disposal of veterinary medicines suggests mixing with unpalatable substances like coffee grounds or kitty litter, this is not recommended for a laboratory setting where the material should be handled as regulated chemical waste.[7][8] Always consult with your institution's environmental health and safety department for specific guidance and to ensure compliance with all applicable regulations.
References
- 1. merck.com [merck.com]
- 2. merck.com [merck.com]
- 3. merck.com [merck.com]
- 4. merck.com [merck.com]
- 5. merck.com [merck.com]
- 6. montagelabs.com [montagelabs.com]
- 7. Proper Disposal of Unused Veterinary Medications: A Guide — Bhatt Integrative Veterinary Specialty [bhattvetspecialty.com]
- 8. Safe Disposal of Veterinary Pharmaceuticals - Pork Information Gateway [porkgateway.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
